Betulone
Description
This compound has been reported in Salacia chinensis, Ilex macropoda, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNKGUBLIKNAM-CNRMHUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Betulone's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulone, a pentacyclic triterpenoid derived from birch bark, is emerging as a promising candidate in oncology research. Exhibiting structural similarities to betulin and betulinic acid, this compound is implicated in a multi-faceted mechanism of action against cancer cells. This technical guide synthesizes the current understanding of this compound's core anticancer activities, drawing upon the extensive research conducted on its close analogs. The primary mechanisms include the induction of apoptosis through the intrinsic mitochondrial pathway, cell cycle arrest at critical checkpoints, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK. This document provides a compendium of quantitative data on its cytotoxic effects, detailed experimental protocols for its study, and visual representations of the involved signaling cascades to facilitate further research and drug development efforts.
Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells
This compound's anticancer activity is not attributed to a single mode of action but rather to a coordinated attack on multiple cellular processes that are fundamental to cancer cell proliferation and survival. The primary mechanisms elucidated from studies on this compound and its close analogs, betulin and betulinic acid, are detailed below.
Induction of Apoptosis via the Mitochondrial Pathway
A predominant mechanism of this compound-induced cancer cell death is the activation of the intrinsic or mitochondrial pathway of apoptosis.[1][2] This process is characterized by a series of orchestrated molecular events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is believed to directly interact with mitochondrial membranes, leading to their permeabilization. This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[3]
-
Cytochrome c Release: The release of cytochrome c is a critical initiating step. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome.[1]
-
Caspase Activation Cascade: The apoptosome activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[1]
-
PARP Cleavage and Cell Death: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
-
Regulation by Bcl-2 Family Proteins: The process is tightly regulated by the Bcl-2 family of proteins. This compound and its analogs have been shown to upregulate the expression of pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2, thereby tilting the balance towards apoptosis.
Cell Cycle Arrest
This compound interferes with the cancer cell's ability to progress through the cell cycle, leading to a halt in proliferation. The specific phase of arrest appears to be cell-type dependent.
-
G0/G1 Phase Arrest: In some cancer cell lines, such as metastatic colorectal cancer cells, betulin has been shown to induce arrest in the G0/G1 phase. This is often mediated by the downregulation of key regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).
-
G2/M Phase Arrest: In other cancer types, including certain colon cancer cells, treatment with betulinic acid leads to an accumulation of cells in the G2/M phase of the cell cycle.
-
S Phase Arrest: Studies on murine melanoma cells have indicated that betulin can cause an arrest in the S phase.
Modulation of Key Signaling Pathways
This compound has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer, thereby inhibiting cell growth, proliferation, and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Betulinic acid has been demonstrated to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in various cancer cells, including hepatocellular carcinoma and renal cell carcinoma. This inhibition contributes to the induction of apoptosis and autophagy.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. Betulin and betulinic acid have been shown to suppress the activation of NF-κB induced by various stimuli. This is achieved by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Betulin has been reported to modulate this pathway by suppressing the phosphorylation of ERK, JNK, and p38 in colorectal cancer cells, contributing to its apoptotic effect.
Quantitative Data: Cytotoxicity Profile of Betulin and its Derivatives
The cytotoxic and antiproliferative effects of betulin and betulinic acid, close structural analogs of this compound, have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. It is important to note that these values can vary depending on the cell line, exposure time, and assay conditions.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference(s) |
| Breast Cancer | MCF-7 | Betulin | 8.32 - 38.82 | |
| Bcap-37 | Betulin | <20 (53.2% inhibition at 20 µM) | ||
| Cervical Cancer | HeLa | Betulin | 6.67 - 74.1 | |
| Colon Cancer | DLD-1 | Betulin | 6.6 | |
| HT-29 | Betulin | 4.3 | ||
| Col2 | Betulin | 45.2 | ||
| SW707 | Betulin | 51.7 | ||
| Gastric Carcinoma | EPG85-257P | Betulinic Acid | 2.01 - 6.16 | |
| EPG85-257RNOV | Betulinic Acid | 2.01 - 6.16 | ||
| EPG85-257RDB | Betulinic Acid | 2.01 - 6.16 | ||
| Leukemia | MV4-11 | Betulin | 18.16 | |
| Lung Cancer | A549 | Betulin | 15.51 | |
| NCI-H460 | Betulin | 63.5 | ||
| Melanoma | B164A5 | Betulinic Acid | 2.21 - 15.94 | |
| Neuroblastoma | SK-N-AS | Betulin | 2.5 | |
| GOTO | Betulin | 17.1 | ||
| NB-1 | Betulin | 16.5 | ||
| Pancreatic Carcinoma | EPP85-181P | Betulinic Acid | 3.13 - 7.96 | |
| EPP85-181RN | Betulinic Acid | 3.13 - 7.96 | ||
| EPP85-181RDB | Betulinic Acid | 3.13 - 7.96 | ||
| Prostate Cancer | PC-3 | Betulin | 32.46 |
Experimental Protocols
To facilitate the investigation of this compound's anticancer effects, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with this compound at the desired concentrations for the specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and control cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., p-Akt, Akt, p-NF-κB, NF-κB, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with protein extraction buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizing the Molecular Interactions: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: A typical workflow for investigating this compound's anticancer effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, in a manner similar to its well-studied analogs betulin and betulinic acid, exerts potent anticancer effects through a combination of apoptosis induction, cell cycle arrest, and the disruption of key oncogenic signaling pathways. The quantitative data underscores its efficacy across a diverse range of cancer cell types, highlighting its potential as a broad-spectrum anticancer agent. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to further elucidate the precise molecular mechanisms of this compound and to advance its development as a therapeutic agent.
Future research should focus on several key areas:
-
Direct Mechanistic Studies on this compound: While inferences from betulin and betulinic acid are valuable, direct and comprehensive studies on this compound are crucial to confirm and potentially uncover unique aspects of its mechanism of action.
-
In Vivo Efficacy and Pharmacokinetics: Rigorous in vivo studies in animal models are necessary to evaluate the therapeutic efficacy, safety profile, and pharmacokinetic properties of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
-
Target Identification and Biomarker Development: Identifying the direct molecular targets of this compound and developing predictive biomarkers will be essential for its clinical translation and for identifying patient populations most likely to respond to treatment.
By addressing these research priorities, the full therapeutic potential of this compound as a novel anticancer agent can be realized.
References
Discovery and natural sources of Betulone
An In-depth Technical Guide to the Discovery and Natural Sources of Betulone
Introduction
This compound, systematically known as lup-20(29)-en-28-ol-3-one, is a pentacyclic triterpenoid of the lupane family. It is structurally derived from the more abundant natural product, betulin, through the oxidation of the secondary hydroxyl group at the C-3 position to a ketone. While possessing its own distinct biological activities, this compound's prevalence in nature is significantly lower than its precursor, betulin. Consequently, the primary route for obtaining this compound for research and drug development is through the semi-synthesis from betulin, which is readily extracted from birch bark. This guide provides a comprehensive overview of the discovery, natural occurrence, and principal methods for the isolation and synthesis of this compound.
Discovery and History
The history of this compound is intrinsically linked to its precursor, betulin. Betulin, the diol counterpart of this compound, was one of the earliest natural products to be isolated.
-
1788: German-Russian chemist Johann Tobias Lowitz discovered betulin by sublimating it from the bark of birch trees (Betula species).[1][2][3][4][5]
-
1991: this compound itself was later isolated from the sweet birch tree, Betula lenta.
-
2013: Despite its isolation in 1991, the definitive crystal structure of this compound was not determined and published until 2013.
Due to the very low concentrations of this compound found in plant materials, its history is less about direct discovery and more about its preparation as a chemical derivative of betulin. The development of selective oxidation methods has been crucial for making this compound accessible for pharmacological studies.
Natural Sources of this compound
This compound occurs in nature, but typically in trace amounts, making direct extraction for large-scale use impractical. The primary source remains the bark of various birch species, where it is found alongside much larger quantities of betulin. Other plant species have been reported to contain this compound, though comprehensive yield data is scarce.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Common Name | Notes |
|---|---|---|---|
| Betula species | Betulaceae | Birch | Found in the outer bark in very low concentrations relative to betulin. |
| Salacia chinensis | Celastraceae | Saptarangi | Reported as containing this compound, but isolation protocols focus on other compounds. |
| Ilex macropoda | Aquifoliaceae | Large-stalked Holly | Documented as a natural source, though quantitative data is limited. |
The low natural abundance of this compound necessitates a reliance on semi-synthetic production from betulin.
Semi-Synthesis: The Primary Route to this compound
The most efficient and widely used method for producing this compound is the selective oxidation of betulin. This process leverages the high abundance of betulin in birch bark, which can constitute up to 30% of the bark's dry weight. The overall workflow involves two main stages: extraction of the betulin precursor and its subsequent chemical conversion to this compound.
Below is a generalized workflow for the production of this compound from birch bark.
Experimental Protocols
Protocol 1: Extraction and Purification of Betulin from Birch Bark
This protocol describes a standard laboratory method for isolating high-purity betulin from the outer bark of the silver birch (Betula pendula).
1. Material Preparation:
-
Collect the outer white bark from Betula pendula.
-
Air-dry the bark for 48-72 hours and then grind it into a fine powder using a mechanical mill.
2. Extraction:
-
Place 100 g of the dried bark powder into a Soxhlet apparatus.
-
Extract the powder with a suitable solvent, such as dichloromethane or ethanol, for 8-12 hours. Many methods also utilize non-polar solvents for initial extraction.
-
After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude, whitish solid extract.
3. Purification (Recrystallization):
-
Dissolve the crude extract in a minimal amount of hot 2-propanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C for several hours to facilitate crystallization.
-
Collect the white, crystalline betulin by vacuum filtration, washing the crystals with a small amount of cold solvent.
-
Dry the purified betulin in a vacuum oven. The purity can be assessed by HPLC and is typically >95%.
Protocol 2: Selective Oxidation of Betulin to this compound
This protocol details the synthesis of this compound via the oxidation of purified betulin using pyridinium chlorochromate (PCC), a common and relatively selective oxidizing agent for secondary alcohols.
1. Reaction Setup:
-
In a round-bottom flask, dissolve 10 g of purified betulin in 200 mL of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.5 equivalents of pyridinium chlorochromate (PCC) to the solution in portions while stirring. An adsorbent like Celite or silica gel may be added to facilitate workup.
2. Reaction Execution:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The disappearance of the betulin spot and the appearance of a new, less polar spot indicates product formation.
3. Workup and Purification:
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts and excess reagent.
-
Wash the silica pad thoroughly with additional ether or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield a white solid.
The chemical transformation is illustrated below, showing the specific conversion of the hydroxyl group at the C-3 position into a carbonyl group.
Quantitative Data
While quantitative data on this compound yields from direct natural extraction is largely unavailable, extensive data exists for the extraction of its precursor, betulin, and for the yields of various oxidation reactions.
Table 2: Yield of Betulin from Birch Bark (Betula spp.) using Various Extraction Methods
| Extraction Method | Solvent(s) | Birch Species | Yield (% of dry bark) | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Ethanol / aq. NaOH | Betula kirghisorum | 15.6 - 18.3% | |
| SHF Extraction | Ethyl Alcohol | Technical Birch Bark | 5.1 - 16.7% | |
| Alkaline Hydrolysis & Extraction | Ethanol / NaOH or KOH | Not Specified | ~40% (crude product) |
| Soxhlet | Not Specified | Not Specified | 20 - 30% | |
Table 3: Yields from the Oxidation of Betulin
| Product | Oxidizing Agent / Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| This compound | Ag/CeO₂/TiO₂ | Mesitylene, 140°C, Air | ~27% conversion, main product | |
| Betulonic Acid | Jones' Reagent (CrO₃/H₂SO₄) | Acetone | 82-85% (as potassium salt) |
| Betulonic Acid | K₂Cr₂O₇–H₂SO₄ on Alumina | Aqueous Acetone, 15–25°C | 93 - 98% | |
Conclusion
This compound is a valuable lupane triterpenoid with significant pharmacological potential. Although it is a naturally occurring compound, its extremely low concentration in biomass makes direct isolation unfeasible for substantial use. The most practical and established source of this compound is the semi-synthesis from its abundant precursor, betulin, which is readily available from the bark of birch trees. Advances in selective catalytic oxidation methods are paving the way for more efficient and environmentally benign syntheses of this compound, which will further facilitate its investigation as a potential therapeutic agent.
References
- 1. wikiwand.com [wikiwand.com]
- 2. Betulin - Wikipedia [en.wikipedia.org]
- 3. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Betulone's Therapeutic Potential: A Deep Dive into its Structure-Activity Relationship
Kolkata, India - Betulone, a pentacyclic triterpene derived from the abundant natural product betulin, is carving a niche in oncological research. Scientists are actively exploring its molecular structure, synthesizing novel derivatives, and evaluating their therapeutic efficacy. This in-depth guide synthesizes the current understanding of this compound's structure-activity relationship (SAR), providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential as an anticancer agent.
This compound shares a structural backbone with its precursor, betulin, and its more extensively studied derivative, betulinic acid. The key points of structural modification on the this compound molecule are the C-3 ketone, the C-28 hydroxyl group, and the C-19 isopropenyl side chain.[1] Researchers have leveraged these reactive sites to generate a library of this compound analogs with varying cytotoxic profiles against a panel of cancer cell lines.
Unveiling the Structure-Activity Landscape
The core principle of SAR studies is to correlate specific structural modifications with changes in biological activity. For this compound and its derivatives, this has primarily focused on enhancing their cytotoxic effects against cancer cells.
Modifications at the C-3 Position
The oxidation of the C-3 hydroxyl group of betulin to a ketone functionality marks the genesis of this compound. This initial modification itself has implications for biological activity. Further modifications at or near the C-3 position, often involving the introduction of various heterocyclic or acyl groups, have been explored to modulate the molecule's potency and selectivity.
The Crucial Role of the C-28 Position
The C-28 hydroxyl group has proven to be a critical handle for derivatization. Esterification and etherification at this position have yielded some of the most potent this compound analogs. For instance, the introduction of acetylenic groups at the C-28 position has been shown to significantly enhance cytotoxic activity.[1] Studies on related betulin derivatives have also highlighted the importance of the C-28 carboxyl group for cytotoxicity, a feature often incorporated into this compound analogs.[2]
The Influence of the Isopropenyl Group
While less frequently modified than the C-3 and C-28 positions, the isopropenyl group at C-19 presents another avenue for structural diversification. Alterations to this group can impact the overall shape and lipophilicity of the molecule, potentially influencing its interaction with biological targets.
Quantitative Analysis of Cytotoxic Activity
The following tables summarize the in-vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. These data provide a quantitative basis for understanding the structure-activity relationships discussed.
Table 1: Cytotoxicity of C-28 Modified this compound Analogs
| Compound | Modification at C-28 | Cell Line | IC50 (µg/mL) | Reference |
| This compound | -OH | HL-60 | >10 | [1] |
| Derivative 5 | -O-CO-C≡CH | HL-60 | 0.3 | [1] |
| Derivative 17 | -O-CO-(CH2)2-C≡CH | HL-60 | 0.3 |
Table 2: Cytotoxicity of Betulin Derivatives (Precursors to this compound Analogs)
| Compound | Modification | Cell Line | IC50 (µg/mL) | Reference |
| Betulin | - | T47D | 13.0 | |
| 28-O-Propynoylbetulin | -O-CO-C≡CH at C-28 | CCRF/CEM | 0.02 |
Experimental Protocols
A clear understanding of the methodologies used to generate SAR data is crucial for its interpretation and for the design of future experiments.
General Synthesis of this compound Derivatives
This compound is typically synthesized by the selective oxidation of betulin, which is readily isolated from the bark of the white birch tree. Further derivatization at the C-28 position is commonly achieved through esterification reactions with various carboxylic acids or acid chlorides in the presence of a suitable catalyst and base.
-
Oxidation of Betulin to this compound: A solution of betulin in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the crude this compound is purified by column chromatography.
-
Esterification at C-28: this compound is dissolved in an anhydrous solvent (e.g., pyridine or dichloromethane) and reacted with the desired carboxylic acid or acyl chloride in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP). The reaction is stirred at room temperature or elevated temperatures until completion. The product is then isolated and purified.
In-Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Scientific Workflow and Mechanisms
Diagrams are essential tools for representing complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate key aspects of this compound research.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified overview of a potential apoptosis induction pathway for this compound derivatives.
Mechanism of Action: The Path to Cell Death
While the precise molecular targets of many this compound derivatives are still under investigation, the induction of apoptosis (programmed cell death) is a commonly observed mechanism of their anticancer activity. This process is often mediated through the intrinsic mitochondrial pathway, which involves the activation of a cascade of enzymes called caspases. Some betulinic acid analogs, structurally similar to this compound derivatives, have been shown to directly interact with mitochondria, leading to the release of pro-apoptotic factors and subsequent cell death. Further research is needed to fully elucidate the specific signaling pathways modulated by different this compound analogs.
Future Directions
The promising in-vitro cytotoxicity of certain this compound derivatives warrants further investigation. Future research should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of analogs with modifications at all three key positions to refine the SAR.
-
Elucidating the mechanism of action: Identifying the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In-vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.
-
Improving pharmacokinetic properties: Addressing potential issues of poor solubility and bioavailability through formulation strategies or further chemical modifications.
References
The Pharmacological Landscape of Lupane Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupane-type pentacyclic triterpenoids, a class of natural products widely distributed in the plant kingdom, have garnered significant attention in recent years for their diverse and potent pharmacological properties. Compounds such as betulinic acid, lupeol, and betulin have demonstrated promising anticancer, anti-inflammatory, and antiviral activities in a multitude of preclinical studies. Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, make them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core pharmacological properties of lupane triterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the visualization of underlying molecular pathways to aid researchers and drug development professionals in this burgeoning field.
Anticancer Properties
Lupane triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. Betulinic acid, in particular, has been extensively studied for its selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.
Quantitative Efficacy: A Comparative Analysis
The cytotoxic activity of several lupane triterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values indicate higher potency.
| Lupane Triterpenoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulinic Acid | A549 | Lung Cancer | 8.92 ± 1.68 | [1] |
| H1650 | Lung Cancer | 7.25 ± 1.54 | [1] | |
| MGC-803 | Gastric Cancer | - | [1] | |
| 257P | Gastric Cancer (drug-resistant) | 2.01 - 6.16 | [1] | |
| 257RNOV | Gastric Cancer (drug-resistant) | 2.01 - 6.16 | [1] | |
| 257RDB | Gastric Cancer (drug-resistant) | 2.01 - 6.16 | ||
| Me665/2/21 | Melanoma | ~3.3 | ||
| Me665/2/60 | Melanoma | ~3.5 | ||
| A375 | Melanoma | 2.21 | ||
| SK-MEL28 | Melanoma | 15.94 | ||
| FM55M2 | Melanoma | - | ||
| FM55P | Melanoma | - | ||
| Betulin | A549 | Lung Cancer | 20 | |
| 257P | Gastric Cancer (drug-resistant) | 10.97 - 18.74 | ||
| 257RNOV | Gastric Cancer (drug-resistant) | 10.97 - 18.74 | ||
| 257RDB | Gastric Cancer (drug-resistant) | 10.97 - 18.74 | ||
| Lupeol | PTP1B (enzyme) | - | 5.6 |
Key Signaling Pathways in Anticancer Activity
The anticancer activity of lupane triterpenoids is often mediated by their interaction with critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Lupane triterpenoids, such as betulinic acid, have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
References
Betulone as a Metabolite of Betulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, is a promising natural product with a wide range of pharmacological activities. Its metabolic conversion to various derivatives, including betulone, is of significant interest for the development of new therapeutic agents. This compound, the 3-oxo derivative of betulin, serves as a key intermediate in the synthesis of other bioactive compounds, such as betulinic acid, and also exhibits its own biological effects. This technical guide provides an in-depth overview of the transformation of betulin to this compound, focusing on microbial biotransformation, relevant enzymatic processes, and analytical methodologies. Furthermore, it explores the potential signaling pathways modulated by this compound, drawing on evidence from studies on its parent compound and closely related derivatives.
Metabolic Transformation of Betulin to this compound
The primary pathway for the conversion of betulin to this compound is through the selective oxidation of the hydroxyl group at the C-3 position. This transformation can be achieved through both chemical synthesis and, more attractively from a green chemistry perspective, through microbial biotransformation.
Microbial Biotransformation
Several microorganisms have been identified for their ability to regioselectively oxidize betulin to this compound. Notably, bacteria of the genus Rhodococcus have demonstrated high efficiency in this bioconversion. The use of whole-cell biocatalysts offers a mild and selective alternative to chemical methods, which often require harsh reagents and protective group strategies.[1]
Table 1: Quantitative Data on the Microbial Transformation of Betulin to this compound
| Microorganism | Cell Type | Substrate Conc. (g/L) | Conversion Rate (%) | Time (h) | Reference |
| Rhodococcus rhodochrous IEGM 66 | Growing cells | 0.5 | 45 | 240 | |
| Rhodococcus rhodochrous IEGM 66 | Resting cells | 0.5 | 75 | 96 | [2] |
| Rhodococcus rhodochrous IEGM 66 | Resting cells | 1.0 - 3.0 | 40 - 60 | 24 | [3] |
| Rhodotorula mucilaginosa | Growing cells | 4.0 | 52.65 | - | |
| Dothideomycete sp. HQ 316564 | Growing cells | - | 43.4 | - |
Enzymology of Betulin Oxidation
The enzymatic machinery responsible for the C-3 oxidation of betulin in microorganisms is believed to involve alcohol dehydrogenases and cytochrome P450 monooxygenases.
-
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. The regioselective oxidation of the secondary hydroxyl group at C-3 of betulin is a reaction consistent with the activity of ADHs.
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is known to be involved in the oxidation of a wide variety of substrates, including steroids and other triterpenoids. While specific CYPs for betulin oxidation to this compound are yet to be fully characterized, their involvement in the hydroxylation and subsequent oxidation of the triterpenoid skeleton is well-documented.
Experimental Protocols
Microbial Biotransformation of Betulin to this compound using Rhodococcus rhodochrous
This protocol is a composite based on methodologies described for Rhodococcus fermentation and biotransformation.
2.1.1. Materials and Reagents
-
Rhodococcus rhodochrous strain (e.g., IEGM 66)
-
Nutrient agar and broth for inoculum preparation
-
Mineral salt medium for biotransformation
-
Betulin (substrate)
-
Organic solvent for betulin stock solution (e.g., DMSO, ethanol)
-
Shaking incubator
-
Centrifuge
-
Analytical instruments (HPLC, GC-MS)
2.1.2. Inoculum Preparation
-
Aseptically transfer a loopful of R. rhodochrous from a slant to a flask containing nutrient broth.
-
Incubate at 28-30°C on a rotary shaker at 160-180 rpm for 48-72 hours until a dense culture is obtained.
2.1.3. Biotransformation
-
Prepare the mineral salt medium in fermentation flasks.
-
Inoculate the medium with the prepared R. rhodochrous culture (e.g., 5-10% v/v).
-
Incubate under the same conditions as the inoculum preparation for a predetermined period to allow for cell growth.
-
Prepare a stock solution of betulin in a suitable organic solvent.
-
Add the betulin stock solution to the culture to the desired final concentration (e.g., 0.5-3.0 g/L).
-
Continue the incubation, monitoring the biotransformation process by periodically taking samples for analysis.
Extraction and Purification of this compound
This protocol is based on general methods for the extraction and purification of triterpenoids from fermentation broths and plant extracts.
2.2.1. Extraction
-
At the end of the biotransformation, centrifuge the culture to separate the biomass from the supernatant.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform, repeated three times.
-
Extract the biomass with a polar organic solvent like methanol or ethanol to recover intracellular this compound.
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2.2.2. Purification
-
The crude extract can be purified using column chromatography on silica gel.
-
A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is typically used to elute the compounds.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Analytical Methods for Betulin and this compound
Table 2: Analytical Methods for the Quantification of Betulin and this compound
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |
| HPLC | C18 reverse-phase | Acetonitrile:Water (e.g., 85:15 v/v) | UV (210 nm) | |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry |
Signaling Pathways and Biological Activity
While direct experimental evidence for the biological activities of this compound is still emerging, its structural similarity to betulin and betulinic acid allows for informed hypotheses regarding its potential effects on cellular signaling pathways. Betulin and betulinic acid are known to modulate key pathways involved in inflammation and apoptosis, such as the NF-κB and mitochondrial pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Studies have shown that betulin can inhibit the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by betulin/betulone.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Betulin and betulinic acid have been shown to induce apoptosis in various cancer cell lines through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Caption: Induction of the intrinsic apoptosis pathway by betulin/betulone.
Experimental Workflow for Bioactivity Screening
A general workflow for assessing the biological activity of this compound is outlined below.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
Conclusion
This compound stands as a significant metabolite of betulin, accessible through efficient and environmentally benign microbial biotransformation processes. Its role as a precursor for other valuable triterpenoids and its own potential bioactivity make it a compound of high interest for pharmaceutical research and development. The methodologies and pathways outlined in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on the identification and characterization of specific enzymes involved in its biosynthesis, optimization of biotransformation processes for enhanced yields, and comprehensive studies to elucidate its precise mechanisms of action on various cellular signaling pathways.
References
Initial Screening of Betulone Cytotoxicity in Tumor Lines: A Technical Guide
Introduction
Betulone, a pentacyclic triterpene derived from the oxidation of betulin found in birch bark, has garnered significant interest in oncological research. Its cytotoxic properties against a wide array of cancer cell lines suggest its potential as a novel chemotherapeutic agent. This technical guide provides a comprehensive overview of the initial screening of this compound's cytotoxicity, detailing its effects on various tumor lines, the experimental protocols for assessing its activity, and the underlying signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxic Activity of this compound and Related Compounds
The cytotoxic efficacy of this compound and its precursor, Betulin, has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key metric in these assessments. The following tables summarize the IC50 values of Betulin and its derivatives in various tumor cell lines.
Table 1: In Vitro Antiproliferative Effect of Betulin on Human and Animal Cancer Cell Lines (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | MV4-11 | 18.16 |
| Lung | A549 | 15.51 |
| Prostate | PC-3 | 32.46 |
| Breast | MCF-7 | 38.82 |
| Melanoma | G361 | 12.4 |
| Melanoma | SK-MEL-28 | 16.2 |
| Murine Melanoma | B16-F1 | 13.8 |
| Pancreatic Carcinoma | EPP85-181 | 21.09 |
| Gastric | EPG85-257 | 18.74 |
| Thyroid Carcinoma | FTC 238 | 6.8 |
| Lung Carcinoma | NCI-H460 | 63.5 |
Data compiled from multiple sources indicating a broad range of activity.[1][2]
Table 2: In Vitro Antiproliferative Effect of Betulin on Human Tumor Primary Cultures (IC50 Values)
| Cancer Type | IC50 (µM) |
| Ovarian Carcinoma | 2.8 - 3.4 |
| Cervical Carcinoma | 2.8 - 3.4 |
| Glioblastoma | 2.8 - 3.4 |
Primary cultures often show higher sensitivity compared to established cell lines.[1]
Table 3: Cytotoxicity of Betulinic Acid (a related compound) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Melanoma | Various | 2.21 - 15.94 |
| Lung Cancer | Various | 1.5 - 4.2 µg/mL |
| Ovarian Cancer | Various | 1.8 - 4.5 µg/mL |
| Cervical Cancer | Various | 1.8 µg/mL |
Betulinic acid, a close derivative, also demonstrates potent anticancer activity.[3][4]
Experimental Protocols
The evaluation of this compound's cytotoxicity relies on standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.
Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to those listed in the data tables (e.g., A549, MCF-7, PC-3, HeLa). Normal cell lines, such as human fibroblasts, are often used as controls to assess selective cytotoxicity.
-
Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assays
Several methods are employed to measure the cytotoxic effects of this compound.
This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, typically DMSO).
-
Incubation: Plates are incubated for a specified period, commonly 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with distilled water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 or 72 hours.
-
Cell Harvesting: After incubation, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Figure 1: General workflow for in vitro cytotoxicity screening of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound and its derivatives primarily induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the activation of a cascade of molecular events culminating in programmed cell death.
Caption: Figure 2: Proposed signaling pathway for this compound-induced apoptosis.
Mechanism of Action
This compound's cytotoxic effects are largely attributed to its ability to induce apoptosis in cancer cells, often with a degree of selectivity over normal cells. The induction of apoptosis is a key mechanism for many anticancer agents.
The primary mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. This compound treatment leads to an increase in reactive oxygen species (ROS), which can, in turn, inhibit pro-survival signaling pathways like the PI3K/Akt pathway. This inhibition, coupled with direct effects on Bcl-2 family proteins, leads to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytosol.
Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.
The initial screening of this compound reveals its significant cytotoxic potential against a broad spectrum of tumor cell lines. Its mechanism of action, primarily through the induction of the mitochondrial apoptotic pathway, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and its derivatives in cancer therapy.
References
- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Betulone's Role in Inhibiting the NF-κB Signaling Pathway: A Technical Guide
Abstract
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Betulone, a pentacyclic triterpenoid derived from birch bark, along with its closely related precursors betulin and betulinic acid, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound and its analogs inhibit the NF-κB signaling pathway. It details the key molecular targets, presents quantitative data on their inhibitory effects, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, oncology, and natural product-based drug discovery.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, p50 (NF-κB1), and p52 (NF-κB2). These proteins form various homo- and heterodimers, with the p65/p50 heterodimer being the most abundant and extensively studied. In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of NF-κB (IκB) proteins, most notably IκBα.
The canonical NF-κB activation pathway is initiated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as lipopolysaccharide (LPS). These stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ is the principal kinase responsible for the phosphorylation of IκBα at specific serine residues (Ser32 and Ser36).[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, facilitating its rapid translocation into the nucleus.[1][2] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter or enhancer regions of target genes, thereby inducing the transcription of hundreds of genes involved in inflammation, such as those encoding cytokines, chemokines, and adhesion molecules.[2]
This compound's Mechanism of NF-κB Inhibition
Studies on this compound and its related triterpenoids, betulin and betulinic acid, have elucidated a multi-pronged mechanism for the inhibition of the NF-κB pathway. The primary points of intervention occur upstream of NF-κB nuclear translocation, focusing on the preservation of the IκBα inhibitory protein.
2.1. Inhibition of IKK Activity A crucial step in NF-κB activation is the IKK-mediated phosphorylation of IκBα. Evidence suggests that betulinic acid, a derivative of this compound, directly suppresses the activation of IκBα kinase (IKK).[3] By inhibiting IKK activity, these compounds prevent the phosphorylation of IκBα at serine residues 32 and 36. This action effectively halts the signaling cascade at a critical juncture.
2.2. Prevention of IκBα Phosphorylation and Degradation As a direct consequence of IKK inhibition, the phosphorylation of IκBα is abrogated. Betulin and betulinic acid have been shown to suppress the PMA- and LPS-induced phosphorylation of IκBα. This prevents the subsequent ubiquitination and proteasomal degradation of the inhibitory protein. As a result, IκBα remains bound to the p65/p50 heterodimer, effectively sequestering it in the cytoplasm and maintaining it in an inactive state.
2.3. Blockade of p65 Nuclear Translocation By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound and its analogs prevent the nuclear translocation of the active p65 subunit. In human airway epithelial cells, betulin was observed to decrease the nuclear translocation of NF-κB p65 stimulated by PMA. Similarly, in prostate cancer cells, betulinic acid treatment led to an exclusive cytoplasmic accumulation of the NF-κB/p65 protein, inhibiting its movement into the nucleus in a dose- and time-dependent manner.
2.4. Crosstalk with the Nrf2/HO-1 Pathway Recent evidence indicates that the anti-inflammatory effects of betulin are also mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Betulin can activate the AKT/Nrf2/HO-1 signaling axis. Heme oxygenase-1 (HO-1), a downstream target of Nrf2, is known to regulate the NF-κB pathway. It has been shown that the inhibitory effect of betulin on p65 phosphorylation can be abolished by an HO-1 inhibitor, suggesting that betulin's anti-inflammatory action is, at least in part, dependent on the activation of the Nrf2/HO-1 antioxidant response which in turn suppresses NF-κB signaling.
Quantitative Analysis of Inhibitory Effects
The inhibitory potency of betulin and its derivatives against the NF-κB pathway has been quantified in various cell-based assays. The data highlights their potential as significant anti-inflammatory agents.
Table 1: Inhibitory Concentration (IC50) and Efficacy of Betulin and its Derivatives
| Compound | Assay/Cell Line | Effect | Concentration/Result | Reference |
| (+)-Betulin | NF-κB Inhibition Assay (MDA-MB-231 cells) | Inhibition of NF-κB activity | IC50: 3.9 μM | |
| (+)-Betulin | Mitochondrial Transmembrane Potential (MDA-MB-231 cells) | Induces 50% loss of MTP (EC50) | 6.5 μM | |
| Betulinic Acid | NF-κB Inhibition (PC-3 cells) | Inhibition of NF-κB/p65 nuclear translocation | Dose-dependent effect at 10 and 20 μM | |
| Betulinic Acid | IκBα Phosphorylation (PC-3 cells) | Decrease in phospho-IκBα (Ser32) | Dose-dependent effect at 10 and 20 μM | |
| Betulin | IL-1β induced p65 phosphorylation (Mouse Chondrocytes) | Significant inhibition | Pretreatment with 50 μM |
Experimental Methodologies
The investigation of this compound's effect on the NF-κB pathway employs a range of standard molecular and cellular biology techniques.
4.1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast cancer), NCI-H292 (airway epithelial), and PC-3 (prostate cancer) are commonly used. Primary cells like mouse chondrocytes are also utilized.
-
Stimulation: To activate the NF-κB pathway, cells are typically stimulated with agents like Phorbol 12-myristate 13-acetate (PMA), TNF-α, or LPS for specific durations before or concurrently with compound treatment.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound, betulin, or betulinic acid for a specified period (e.g., 30 minutes to 5 hours) prior to stimulation.
4.2. Western Blot Analysis Western blotting is the primary method used to quantify changes in the protein levels of key components of the NF-κB pathway.
-
Objective: To measure the expression levels of total and phosphorylated forms of proteins such as p65, IKKα, IKKβ, and IκBα.
-
Protocol:
-
Lysate Preparation: Following treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.
-
4.3. NF-κB Activity Assays
-
Chemiluminescence Reporter Assay: This assay measures the transcriptional activity of NF-κB.
-
Protocol: MDA-MB-231 cells are treated with the test compound for a set period (e.g., 5 hours). A chemiluminescent signal, proportional to NF-κB activity, is then measured using a plate reader.
-
-
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
-
Protocol: Nuclear extracts from treated cells are incubated with a radiolabeled or biotin-labeled DNA probe containing the κB consensus sequence. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the probe indicates NF-κB binding.
-
4.4. Immunofluorescence for p65 Translocation
-
Objective: To visually confirm the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
-
Protocol:
-
Cells are grown on coverslips and subjected to the required treatments.
-
Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
After blocking, cells are incubated with a primary antibody against p65.
-
A fluorescently-labeled secondary antibody is then applied.
-
The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
The coverslips are mounted on slides and visualized using a fluorescence or confocal microscope. The localization of the p65 signal (cytoplasmic vs. nuclear) is then assessed.
-
Conclusion and Future Perspectives
This compound and its structurally related pentacyclic triterpenoids, betulin and betulinic acid, are potent inhibitors of the canonical NF-κB signaling pathway. Their mechanism of action is centered on the inhibition of IKK activity, which leads to the stabilization of the IκBα inhibitory protein and the subsequent sequestration of active NF-κB dimers in the cytoplasm. This prevents the transcription of a multitude of pro-inflammatory genes. Furthermore, the interplay with the Nrf2 antioxidant pathway highlights a more complex regulatory role in cellular homeostasis.
The quantitative data underscores the potential of these natural compounds to serve as lead structures for the development of novel anti-inflammatory and anti-cancer therapeutics. Further research should focus on elucidating the precise binding interactions with IKKβ, exploring the structure-activity relationships of novel this compound derivatives, and conducting in vivo studies to validate their efficacy and safety in preclinical models of inflammatory diseases and malignancy. The detailed methodologies provided herein offer a robust framework for the continued investigation of these promising natural products.
References
- 1. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Harnessing the Lupane Skeleton: A Technical Guide to the Anti-HIV Potential of Betulone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-HIV potential of betulone and its closely related betulinic acid derivatives. These pentacyclic triterpenoids, derived from natural sources like birch bark, have emerged as a promising class of antiviral agents. This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in their development.
Core Mechanisms of Anti-HIV Action
This compound and betulinic acid derivatives interfere with the HIV-1 replication cycle through distinct and novel mechanisms, primarily targeting viral maturation and entry. The specific mechanism is dictated by the position of chemical modification on the core triterpene structure.
Maturation Inhibition: Disrupting the Final Step of Virion Assembly
A significant class of these derivatives, most notably Bevirimat (a C-3 modified betulinic acid derivative), functions as maturation inhibitors .[1][2] HIV maturation is the final step in the viral lifecycle, where the newly formed, immature virus particle undergoes a structural rearrangement to become infectious.[1][3] This process is mediated by the viral protease, which cleaves the Gag polyprotein precursor at various sites.[1]
Maturation inhibitors specifically block the final, rate-limiting cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein. By binding to the Gag polypeptide at or near the CA-SP1 cleavage site, the drug prevents the protease from accessing and processing this junction. This disruption results in the accumulation of the uncleaved p25 (CA-SP1) precursor, leading to the release of improperly formed, non-infectious virions with defective cores.
Caption: HIV-1 Maturation Inhibition Pathway by this compound Derivatives.
Entry Inhibition: Blocking the Gateway to Host Cells
Another class of derivatives, typically modified at the C-28 position of the betulinic acid scaffold, functions as HIV-1 entry inhibitors . These compounds interfere with the early stages of the viral lifecycle by preventing the virus from fusing with the host cell membrane.
The mechanism involves binding to the viral envelope glycoprotein gp120. This interaction is thought to block the conformational changes in gp120 that are necessary for it to engage with the host cell's co-receptors (CXCR4 or CCR5) after its initial binding to the CD4 receptor. By preventing these crucial structural rearrangements, the subsequent fusion process, mediated by the gp41 protein, is halted, effectively blocking viral entry into the cell.
Caption: HIV-1 Entry Inhibition Pathway by C-28 Modified Derivatives.
Bi-functional Inhibition
Researchers have also synthesized novel bi-functional derivatives by modifying both the C-3 and C-28 positions. These compounds are designed to combine both maturation and entry inhibition activities into a single molecule, potentially leading to greater potency and a higher barrier to the development of drug resistance.
Quantitative Data: Anti-HIV Activity
The following table summarizes the reported anti-HIV activities of various this compound and betulinic acid derivatives. The data highlights their potency against different HIV-1 strains and their selectivity.
| Compound/Derivative | Target/Mechanism | HIV-1 Strain | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |
| Bevirimat (PA-457) | Maturation Inhibitor | Wild-type & ART-resistant | - | - | - | - | |
| Compound 6 | Maturation Inhibitor | NL4-3/V370A (Bevirimat-Resistant) | - | >20x more potent than Bevirimat | - | - | |
| Compound 10 | Maturation Inhibitor | H9 Lymphocytes | 0.00066 | - | - | 21,515 | |
| Compound 4 | Maturation Inhibitor | H9 Lymphocytes | 0.00066 | - | - | 21,515 | |
| Bi-functional Derivative¹ | Entry & Maturation | HIV-1 | 0.0026 | - | - | >20x more potent than leads | |
| Glutamine Ester Derivatives | Entry Inhibitor | NL4-3 | 0.04 - 0.12 | - | - | - | |
| Cholinium-based Derivative | Protease Inhibitor | HIV-1 Protease | - | 22 µg/mL | - | 3x more potent than Betulinic Acid | |
| Hybrid 10a | Not specified | HIV-1 | - | 0.0078 | 9.6 | 1231 | |
| Hybrid 10b | Not specified | HIV-1 | - | 0.020 | 23.8 | 1190 |
¹[[N-[3beta-O-(3',3'-dimethylsuccinyl)-lup-20(29)-en-28-oyl]-7-aminoheptyl]-carbamoyl]methane
-
EC₅₀ (50% effective concentration): The concentration of a drug that gives half-maximal response.
-
IC₅₀ (50% inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
-
CC₅₀ (50% cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro.
-
Therapeutic Index (TI): A quantitative measurement of the relative safety of a drug (CC₅₀/EC₅₀). A higher TI is more favorable.
Experimental Protocols
The development of novel this compound derivatives involves chemical synthesis followed by a cascade of biological assays to determine efficacy, cytotoxicity, and mechanism of action.
General Synthesis of Derivatives
The synthesis of anti-HIV derivatives typically starts from betulin or betulinic acid, which possess three reactive sites for chemical modification: the C-3 secondary hydroxyl group, the C-28 primary hydroxyl or carboxylic acid group, and the C-20 alkene moiety.
-
C-3 Modification (Maturation Inhibitors): The C-3 hydroxyl group is often esterified with various dicarboxylic acids, such as 3',3'-dimethylsuccinic anhydride, to produce maturation inhibitors like Bevirimat.
-
C-28 Modification (Entry Inhibitors): The C-28 carboxylic acid is typically converted into amides by coupling with various amino acids or other amine-containing side chains. For example, glutamine ester derivatives have shown potent entry inhibition activity.
-
Bi-functional Derivatives: These are created by performing sequential or orthogonal chemical modifications at both the C-3 and C-28 positions on the same betulinic acid scaffold.
Biological Evaluation Workflow
A standardized workflow is employed to screen and characterize new derivatives.
References
Betulone: An Exploration of its Potential in Targeting Apoptosis Pathways
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively documents the pro-apoptotic and anticancer properties of the pentacyclic triterpenoids betulin and its derivative, betulinic acid. However, research specifically detailing the apoptotic potential of betulone (betulonic acid), an intermediate in the synthesis of betulinic acid from betulin, is limited. This guide, therefore, provides a comprehensive overview of the well-established mechanisms of betulin and betulinic acid in targeting apoptosis pathways as a foundational reference for the potential, yet largely unexplored, activities of this compound.
Introduction to Betulin, Betulinic Acid, and this compound
Betulin, a naturally abundant pentacyclic triterpene found in the bark of birch trees, serves as a precursor for the synthesis of both betulinic acid and this compound.[1] Betulinic acid, in particular, has garnered significant attention for its cytotoxic effects against a variety of cancer cell lines, while often showing lower toxicity towards normal cells.[1][2] This selective cytotoxicity is primarily attributed to its ability to induce apoptosis through the mitochondrial pathway.[2] this compound, also known as betulonic acid, is the oxidized form of betulin at the C-3 position and a direct precursor to betulinic acid. While its biological activities are less characterized, its structural similarity to these potent apoptosis inducers suggests it may hold similar therapeutic potential.
Quantitative Data Summary: Cytotoxicity of Betulin and Betulinic Acid
The following tables summarize the 50% inhibitory concentration (IC50) values of betulin and betulinic acid in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of Betulin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Adenocarcinoma | 3.8 - 33.4 | Not Specified |
| MCF-7 | Breast Cancer | 8.32 - 30.7 | 24 / Not Specified |
| HeLa | Cervical Cancer | 6.67 - 74.1 | 24, 48, 72 |
| HepG2 | Hepatoma | 22.8 | Not Specified |
| K562 | Chronic Myelogenous Leukemia | 14.5 | Not Specified |
| HT-29 | Colon Cancer | 4.3 | Not Specified |
| DLD-1 | Colon Cancer | 6.6 | Not Specified |
| Primary Ovarian Carcinoma | Ovarian Cancer | 2.8 | Not Specified |
| Primary Cervical Carcinoma | Cervical Cancer | 3.4 | Not Specified |
Data compiled from multiple sources.[3]
Table 2: IC50 Values of Betulinic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | 25 | Not Specified |
| A375 | Melanoma | 36 | Not Specified |
| EJ | Bladder Cancer | Not Specified | Not Specified |
| T24 | Bladder Cancer | Not Specified | Not Specified |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified |
| RKO | Colon Cancer | Not Specified | Not Specified |
| SW480 | Colon Cancer | Not Specified | Not Specified |
Data compiled from multiple sources.
Apoptosis Signaling Pathways Targeted by Betulin and Betulinic Acid
Betulin and betulinic acid primarily induce apoptosis through the intrinsic (mitochondrial) pathway. Some evidence also suggests an involvement of the extrinsic (death receptor) pathway.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of apoptosis initiated by cellular stress. Betulinic acid has been shown to directly act on the mitochondria, leading to a cascade of events culminating in cell death.
The key steps are:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid can directly trigger the permeabilization of the outer mitochondrial membrane. This is a critical step, often regulated by the Bcl-2 family of proteins.
-
Bcl-2 Family Protein Modulation: Betulinic acid can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting MOMP.
-
Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3 and -7.
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
Caption: Intrinsic apoptosis pathway induced by betulinic acid.
The Extrinsic (Death Receptor) Pathway
While less commonly reported, some studies indicate that betulin can also induce apoptosis through the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.
The key steps are:
-
Receptor Activation: Betulin has been shown to activate TNF-related apoptosis-inducing ligand (TRAIL) receptors (TRAIL R1/DR4 and R2/DR5) and tumor necrosis factor receptor 1 (TNFR1).
-
DISC Formation: Ligand-receptor binding leads to the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).
-
Initiator Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation.
-
Effector Caspase Activation: Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, leading to apoptosis.
-
Crosstalk with Intrinsic Pathway: Caspase-8 can also cleave Bid to form tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Caption: Extrinsic apoptosis pathway induced by betulin.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the apoptotic potential of compounds like betulin and betulinic acid.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The existing body of research strongly supports the pro-apoptotic potential of betulin and, most notably, betulinic acid in a wide array of cancer models. The primary mechanism of action involves the direct targeting of mitochondria, leading to the activation of the intrinsic apoptosis pathway. Given that this compound is a direct chemical intermediate between these two compounds, it is highly plausible that it also possesses significant anti-cancer and pro-apoptotic properties.
However, a clear gap in the scientific literature exists regarding the specific effects of this compound on apoptosis pathways. Therefore, future research should focus on:
-
Systematic screening of this compound's cytotoxicity against a broad panel of cancer cell lines to determine its IC50 values.
-
In-depth mechanistic studies to elucidate whether this compound targets the intrinsic and/or extrinsic apoptosis pathways.
-
Comparative analyses of the potency and mechanisms of this compound versus betulin and betulinic acid.
Such investigations are crucial to fully understand the therapeutic potential of this compound and to determine if it offers any advantages over its more studied relatives in the context of cancer therapy and drug development.
References
Understanding Betulone's Effect on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulone, a pentacyclic triterpenoid derived from the oxidation of betulin, is a subject of growing interest in pharmacological research due to its potential therapeutic activities. Emerging evidence suggests that like its close structural relatives, betulin and betulinic acid, this compound may exert significant effects on cellular function by targeting mitochondria. These organelles are central to cellular energy metabolism, redox signaling, and the regulation of apoptosis. This technical guide provides an in-depth overview of the known and inferred effects of this compound on mitochondrial function, drawing upon data from studies on this compound and its closely related analogues. The information is presented to aid researchers and drug development professionals in designing and interpreting experiments aimed at elucidating the precise mechanisms of action of this compound.
Quantitative Data on the Effects of Betulin and its Derivatives on Mitochondrial Function
While direct quantitative data for this compound is limited in the current body of scientific literature, extensive research on the closely related compounds, betulin and betulinic acid, provides valuable insights into the potential effects of this compound on mitochondrial parameters. The following tables summarize key quantitative findings from these studies. It is important to note that these values should be considered as indicative for this compound, and direct experimental verification is recommended.
Table 1: Cytotoxicity of Betulin and Betulinic Acid in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Betulin | HeLa (Cervix Carcinoma) | SRB Assay | 9.5 µM | [1] |
| Betulin | HepG2 (Hepatoma) | Not Specified | 10-15 µg/mL | |
| Betulin | A549 (Lung Adenocarcinoma) | Not Specified | 10-15 µg/mL | |
| Betulin | MCF-7 (Breast Cancer) | Not Specified | 10-15 µg/mL | |
| Betulinic Acid | A375 (Melanoma) | MTT Assay | 16.91 µM | [2] |
Table 2: Effects of Betulin and its Derivatives on Mitochondrial Parameters
| Compound | Parameter | Cell Line/System | Concentration | Effect | Reference |
| Betulin | Mitochondrial Membrane Potential (MMP) | MDA-MB-231 (Breast Cancer) | 6.5 µM (EC50) | Induces loss of MMP | [1] |
| Betulinic Acid | Mitochondrial Respiration | A375 (Melanoma) | 10 µM | Dose-dependent inhibition | [3][4] |
| Betulonic Acid | Mitochondrial Respiration (State 3) | Isolated Rat Liver Mitochondria | Not specified | Decrease in rate | |
| Betulonic Acid | H2O2 Production | Succinate-fueled Mitochondria | Not specified | Enhanced | |
| F16-Betulin Conjugate | Mitochondrial Respiration (State 4, glutamate/malate) | Isolated Rat Liver Mitochondria | 20 µM | 20% stimulation | |
| F16-Betulin Conjugate | Mitochondrial Complex I Activity | Isolated Rat Liver Mitochondria | 20 µM | ~40% inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mitochondrial function. The following are protocols for key experiments cited in the context of this compound and its analogues.
Measurement of Mitochondrial Membrane Potential (MMP)
Principle: The lipophilic cationic dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide), is commonly used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or control compounds for the specified duration. Include a positive control for MMP depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in assay buffer.
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of the 1X JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Remove the staining solution and wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Red fluorescence: Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence: Excitation ~485 nm, Emission ~535 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio compared to the untreated control indicates a loss of MMP.
Cytochrome c Release Assay
Principle: In healthy cells, cytochrome c is localized to the mitochondrial intermembrane space. Upon induction of apoptosis, cytochrome c is released into the cytosol. This assay involves the fractionation of cells into cytosolic and mitochondrial components, followed by the detection of cytochrome c in each fraction by Western blotting.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or control compounds.
-
Harvest the cells by trypsinization and centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Measurement of Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MMP assay. Include a positive control for ROS production, such as H2O2.
-
DCFH-DA Staining:
-
Prepare a working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DCFH-DA working solution to the cells and incubate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Remove the staining solution and wash the cells with PBS.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain, a detailed profile of mitochondrial function can be obtained.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare the assay medium and the injection solutions of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
-
Assay Execution:
-
Replace the culture medium with the assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the inhibitor solutions into the appropriate ports.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.
-
-
Data Analysis: The instrument software calculates OCR at baseline and after each injection. This allows for the determination of key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
This compound-Induced Intrinsic Apoptosis Pathway
This compound and its analogues are known to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins, Bax and Bak. These proteins translocate to the mitochondria, where they oligomerize and form pores in the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and subsequent activation of the caspase cascade, culminating in cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Assessing Mitochondrial Function
The investigation of a compound's effect on mitochondrial function typically follows a multi-step process, starting from in vitro cell-based assays to more detailed mechanistic studies using isolated mitochondria.
Caption: Experimental workflow for mitochondrial function assessment.
References
- 1. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line [mdpi.com]
- 3. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Betulone as a potential therapeutic agent for gastrointestinal cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Title: Betulone and Related Triterpenoids as Potential Therapeutic Agents for Gastrointestinal Cancers
Abstract
Gastrointestinal (GI) cancers, including colorectal, gastric, and pancreatic carcinomas, represent a significant global health burden with often limited therapeutic options. Pentacyclic triterpenoids, a class of natural compounds, have emerged as promising candidates for anticancer drug development. This technical guide focuses on the therapeutic potential of this compound and its closely related precursors, betulin and betulinic acid, against GI cancers. We provide a comprehensive overview of their in vitro and in vivo efficacy, detailing their mechanisms of action which primarily involve the induction of apoptosis and modulation of key signaling pathways such as NF-κB and MAPK. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and visualizes complex molecular pathways and workflows using Graphviz diagrams to facilitate understanding and further research in the field.
Introduction to Betulin-Related Triterpenoids
Betulin is a naturally abundant pentacyclic triterpene primarily isolated from the bark of birch trees.[1] Its structure features three highly reactive sites: a primary hydroxyl group at C-28, a secondary hydroxyl group at C-3, and an isopropenyl side chain, making it an ideal scaffold for chemical modification.[1][2]
This compound (lup-20(29)-en-28-ol-3-one) and Betulinic Acid (3β-hydroxy-lup-20(29)-en-28-oic acid) are key derivatives of betulin. This compound is produced through the selective oxidation of betulin's C-3 hydroxyl group and is a direct precursor in the synthesis of betulinic acid.[2][3] These compounds have garnered significant interest for their diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and, most notably, antitumor activities. They have demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity in normal cells. This guide will focus on the collective evidence for these three related compounds as therapeutic agents for gastrointestinal cancers.
Quantitative Data Presentation
The anti-proliferative effects of betulin, betulonic acid, and their derivatives have been quantified across various gastrointestinal cancer cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of Betulin and Its Derivatives Against GI Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Betulin | EPG85-257 (257P) | Human Gastric Carcinoma | 18.74 | |
| Betulin | 257RDB (Daunorubicin-resistant) | Human Gastric Carcinoma | 10.97 | |
| Betulin | 257RNOV (Mitoxantrone-resistant) | Human Gastric Carcinoma | 12.25 | |
| Betulin | EPP85-181 (181P) | Human Pancreatic Carcinoma | 21.09 | |
| Betulinic Acid | EPG85-257 (257P) | Human Gastric Carcinoma | 6.16 | |
| Betulinic Acid | 257RDB (Daunorubicin-resistant) | Human Gastric Carcinoma | 2.01 | |
| Betulinic Acid | 257RNOV (Mitoxantrone-resistant) | Human Gastric Carcinoma | 3.31 | |
| Betulinic Acid | EPP85-181 (181P) | Human Pancreatic Carcinoma | 7.96 | |
| Betulonic Acid Derivative (IV A) | MGC-803 | Gastric Carcinoma | ~5 | |
| Betulin Derivative (20g) | HCT-116 | Colorectal Carcinoma | 11.36 | |
| Betulin Derivative (18a) | SW480 | Colon Cancer | 2.77 | |
| Betulin Derivative (19a) | SW480 | Colon Cancer | 1.77 | |
| Betulin Monoester (4d) | DLD-1 | Colorectal Carcinoma | 4.59 - 87.19 | |
| Betulin Monoester (4d) | HCT-116 | Colon Carcinoma | 4.07 - 34.94 |
Molecular Mechanisms of Action
Betulin and its derivatives exert their anticancer effects through multiple molecular mechanisms, primarily by inducing apoptosis and modulating critical cell signaling pathways that govern proliferation, survival, and inflammation.
Induction of Apoptosis
A primary mechanism of action for these compounds is the induction of programmed cell death, or apoptosis, in cancer cells. This is often triggered via the mitochondrial (intrinsic) pathway. Studies have shown that betulin and betulinic acid lead to the depolarization of the mitochondrial membrane, followed by the release of cytochrome c into the cytosol. This event initiates a caspase cascade, marked by the sequential activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death. This process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated and anti-apoptotic proteins like Bcl-2 are downregulated.
Modulation of NF-κB Signaling
The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many GI cancers. Betulin and betulinic acid have been shown to inhibit this pathway. They can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of genes involved in cell proliferation and survival.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical signaling cascade that regulates cell growth, differentiation, and apoptosis. Its dysregulation is common in cancer. Research indicates that betulin can prevent the hyperphosphorylation of ERK, JNK, and p38 in colorectal cancer cells. By blocking the overexpression and activation of these kinases, betulin and its derivatives can effectively downregulate the transcription of MAPK-targeted genes, thereby inhibiting cancer cell proliferation.
Experimental Protocols
The following are generalized protocols for key experiments commonly cited in the research of this compound and related compounds.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate GI cancer cells (e.g., HCT-116, SW480) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Determination by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS.
-
Staining: Resuspend approximately 1x10⁵ cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate based on molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-Caspase-3, anti-p-ERK, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
General Experimental Workflow
Research into novel anticancer agents typically follows a structured progression from initial screening to mechanistic studies.
Challenges and Future Directions
Despite the promising preclinical data, the therapeutic development of this compound and its relatives faces challenges. A significant hurdle is their poor bioavailability due to low water solubility. Future research should focus on developing novel drug delivery systems, such as nanoliposomes or cyclodextrin complexes, to enhance their solubility and in vivo efficacy. Furthermore, while many studies have been conducted in vitro, more extensive in vivo studies using various GI cancer models are necessary to validate these findings. Ultimately, well-designed clinical trials will be required to translate the potential of these compounds into effective cancer therapies.
Conclusion
This compound, along with its parent compound betulin and key derivative betulinic acid, demonstrates significant potential as a therapeutic agent for gastrointestinal cancers. These natural triterpenoids effectively inhibit cancer cell proliferation and induce apoptosis through the modulation of critical cellular pathways, including the intrinsic apoptosis, NF-κB, and MAPK signaling cascades. The data strongly support their continued investigation and development as novel anticancer drugs. The detailed methodologies and pathway visualizations provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this promising area of oncology drug discovery.
References
- 1. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Betulone via Oxidation of Betulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin, a pentacyclic triterpenoid abundantly available from the bark of birch trees, serves as a valuable and renewable starting material for the synthesis of various biologically active compounds.[1] One of its key derivatives is betulone (lup-20(29)-en-3-one), which is formed by the selective oxidation of the secondary hydroxyl group at the C-3 position of betulin. This transformation is a critical step in the synthesis of more complex derivatives, including betulinic acid and other compounds with demonstrated anti-inflammatory, anticancer, and antiviral properties.[2]
The primary challenge in the oxidation of betulin lies in achieving high selectivity for the C-3 hydroxyl group while preserving the primary hydroxyl group at C-28 and the reactive double bond at C-20(29).[3] This document provides a summary of various methods for the synthesis of this compound from betulin, presenting quantitative data and detailed experimental protocols for key methodologies.
Overview of Oxidation Methods
The conversion of betulin to this compound can be accomplished through several oxidative strategies, ranging from classical stoichiometric oxidants to modern catalytic systems. The choice of method often depends on factors such as desired yield, selectivity, scalability, and environmental considerations.
Commonly employed methods include:
-
Catalytic Oxidation: Heterogeneous catalysts, particularly those based on supported noble metals like gold (Au) and silver (Ag), offer a greener alternative to stoichiometric reagents. These reactions are typically performed at elevated temperatures using air or oxygen as the oxidant.[3][4] The nature of the support material (e.g., Al₂O₃, TiO₂, CeO₂) plays a crucial role in determining the catalyst's activity and selectivity.
-
Chromium (VI) Reagents: Traditional methods frequently utilize Cr(VI) compounds such as Jones reagent (CrO₃/H₂SO₄/acetone), pyridinium dichromate (PDC), and pyridinium chlorochromate (PCC). While often effective, these reagents are toxic and generate hazardous waste, making them less suitable for large-scale industrial applications.
-
TEMPO-Mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidine-1-oxyl) (TEMPO) and its derivatives, in conjunction with a co-oxidant like NaOCl, provides a highly selective method for oxidizing alcohols.
-
Other Reagents: Various other oxidation systems, including those involving ruthenium (Ru) nanoparticles and Swern oxidation, have also been explored for this transformation.
Quantitative Data Presentation
The efficacy of different oxidation methods can be compared based on key performance indicators such as betulin conversion and selectivity towards this compound. The following table summarizes quantitative data from various reported procedures.
| Oxidant/Catalyst System | Support/Medium | Temperature (°C) | Time (h) | Betulin Conversion (%) | Selectivity to this compound (%) | Reference |
| Au/Al₂O₃ | Mesitylene | 140 | 6 | 29 | 64 | |
| Au/La₂O₃ | Mesitylene | 140 | 6 | 39 | 3 | |
| Ag/CeO₂/TiO₂ | Mesitylene | 140 | 6 | 27 | High (unspecified) | |
| Pyridinium Chloroformate | Dichloromethane | RT | Overnight | - | 62-83 (yield) | |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | - | - | High | ~90 (yield to Betulonic Acid) | |
| K₂Cr₂O₇–H₂SO₄ | Alumina/Acetone | 15–25 | 1.5-3 | 100 | High (to Betulonic Acid) |
Note: Some chromium-based methods lead to the over-oxidation of both C-3 and C-28 positions to form betulonic acid. The data is included for comparison of oxidative power. Yields for pyridinium chloroformate refer to the final this compound derivative product.
Experimental Workflow
The general process for the synthesis of this compound from betulin involves the reaction setup, the oxidation process itself, followed by product isolation and purification.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Catalytic Oxidation using Gold on Alumina (Au/Al₂O₃)
This protocol is based on the methodology described for selective catalytic oxidation using supported gold catalysts.
Materials:
-
Betulin (200 mg, 0.45 mmol)
-
Au/Al₂O₃ catalyst (200 mg)
-
Mesitylene (100 mL, solvent)
-
Synthetic air (20% O₂, 80% N₂) or pure O₂
-
Reaction vessel (e.g., three-necked flask) with condenser and gas inlet
Procedure:
-
Set up the reaction vessel with a condenser and a gas inlet tube.
-
Add betulin (200 mg), the Au/Al₂O₃ catalyst (200 mg), and mesitylene (100 mL) to the flask.
-
Heat the mixture to 140 °C with vigorous stirring.
-
Once the target temperature is reached, start bubbling synthetic air through the suspension at a controlled flow rate (e.g., 50 mL/min).
-
Maintain the reaction at 140 °C for 6 hours. Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., by GC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the recovered catalyst with a suitable solvent (e.g., acetone or chloroform).
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate pure this compound.
Protocol 2: Oxidation using Pyridinium Chloroformate (PCC) Analog
This protocol is a general representation of the oxidation of a betulin derivative to a this compound derivative, as described by Boryczka et al.
Materials:
-
Betulin derivative (e.g., 28-O-acylbetulin) (1 mmol)
-
Pyridinium chloroformate or a similar pyridinium-based oxidant
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the betulin derivative (1 mmol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the pyridinium chloroformate oxidant to the solution. The molar ratio should be optimized based on the specific substrate.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic solution successively with 1N sulfuric acid and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using an eluent system like chloroform/ethanol, to yield the pure this compound derivative.
Safety and Handling
-
Chromium (VI) reagents are highly toxic and carcinogenic; always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents like mesitylene and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
-
Catalytic oxidations at high temperatures should be conducted with care, ensuring proper ventilation and temperature control.
By selecting the appropriate method and carefully controlling reaction conditions, researchers can efficiently synthesize this compound, a key intermediate for the development of novel therapeutic agents.
References
- 1. Characterization of betulin-based polyester thermoplastics synthesized via melt polycondensation - ACS Green Chemistry [gcande.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. research.abo.fi [research.abo.fi]
- 4. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]
Protocol for the Isolation and Purification of Betulone: A Comprehensive Guide for Researchers
Application Note
This document provides a detailed protocol for the isolation and purification of betulone, a pentacyclic triterpenoid of the lupane type. This compound, also known as 3-oxo-lup-20(29)-en-28-al, is a derivative of betulin and has garnered significant interest in the scientific community for its potential pharmacological activities, including anticancer properties. This protocol outlines a two-step process involving the initial extraction and purification of the precursor, betulin, from birch bark, followed by its selective oxidation to yield this compound. The methodologies described herein are compiled from established scientific literature and are intended for use by researchers, scientists, and drug development professionals.
The protocol includes detailed experimental procedures, quantitative data on expected yields and purity, and a visual representation of a key signaling pathway potentially modulated by this compound. Adherence to this protocol will enable the consistent and efficient production of high-purity this compound for further biological and pharmacological investigation.
Isolation and Purification of Betulin from Birch Bark
Betulin is the natural precursor for the synthesis of this compound and is abundantly found in the outer bark of birch trees (Betula sp.). The following protocol describes an effective method for its extraction and purification.
Experimental Protocol:
1.1. Materials and Reagents:
-
Dried outer bark of White Birch (Betula pendula or Betula platyphylla)
-
Ethanol (95% and absolute)
-
Chloroform
-
Calcium Hydroxide (Ca(OH)₂)
-
Benzene (or a suitable, less toxic alternative like toluene)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (Soxhlet extractor, rotary evaporator, filtration apparatus, etc.)
1.2. Extraction of Crude Betulin:
-
Grind the dried birch bark into a fine powder.
-
Perform a Soxhlet extraction of the powdered bark with 95% ethanol for 8-10 hours.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Cool the concentrated extract to induce precipitation of crude betulin.
-
Filter the precipitate and wash it with cold ethanol to remove soluble impurities.
-
Dry the crude betulin powder.
1.3. Purification of Betulin: This multi-step purification process aims to remove major impurities such as betulinic acid and lupeol.
-
Removal of Acidic Impurities:
-
Dissolve the crude betulin in hot absolute ethanol.
-
Add freshly prepared calcium hydroxide (Ca(OH)₂) to the solution and boil for 15 minutes. This will precipitate calcium salts of acidic compounds like betulinic acid.
-
Filter the hot solution to remove the precipitate.
-
Evaporate the ethanol from the filtrate to obtain a purified betulin fraction.
-
-
Removal of Lupeol:
-
Reflux the betulin fraction from the previous step in benzene for 20 minutes. Lupeol is more soluble in benzene than betulin.
-
Cool the mixture and filter to separate the less soluble betulin.
-
Wash the betulin precipitate with cold benzene.
-
-
Recrystallization and Chromatographic Purification:
-
Recrystallize the betulin from hot ethanol. A chloroform:ethanol (1:20) solvent system has also been reported to be effective for recrystallization.[1]
-
For higher purity, dissolve the recrystallized betulin in chloroform and pass it through a short column of silica gel to remove any remaining colored impurities.
-
Perform a final recrystallization from ethanol to obtain high-purity betulin (>95%).
-
Quantitative Data:
The following table summarizes the typical yields and purity at different stages of betulin isolation and purification.
| Stage | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Soxhlet Extraction | 100 g Birch Bark | Crude Betulin Extract | ~34.5 | 60-70 | [2] |
| Recrystallization | Crude Betulin | Purified Betulin | >85 (recovery) | >95 | [1] |
| Multi-step Purification | Crude Betulin | High-Purity Betulin | Variable | >99 | [3] |
Synthesis and Purification of this compound
This compound is synthesized by the selective oxidation of the C3 hydroxyl group of betulin.
Experimental Protocol:
2.1. Materials and Reagents:
-
Purified Betulin
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Silica gel (for solid support)
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and equipment
2.2. Oxidation of Betulin to this compound (Betulonic Aldehyde): This protocol is adapted from a method for the selective oxidation of betulin to betulonic aldehyde (this compound) using a solid-supported oxidizing agent.[4]
-
Prepare the solid-supported oxidant: Treat silica gel with an aqueous solution of potassium dichromate and sulfuric acid.
-
Suspend the purified betulin in acetone.
-
Add the "wet" oxidant-on-silica gel to the betulin suspension.
-
Stir the reaction mixture at room temperature for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the silica gel and inorganic residues.
-
Add water to the acetone filtrate to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry.
2.3. Purification of this compound:
-
Column Chromatography:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column packed in hexane.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:Ethyl Acetate from 98:2 to 90:10).
-
Collect fractions and monitor by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Recrystallize the purified this compound from a suitable solvent system. A mixture of ethanol and water or hexane and ethyl acetate can be tested to find the optimal conditions for crystallization.
-
Quantitative Data:
The following table provides expected yields for the synthesis of this compound.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Oxidation on Silica Gel | Betulin | Betulonic Aldehyde (this compound) | ~100 (conversion) | |
| Oxidation with Ru Nanoparticles | Betulin | This compound | ~14 |
Signaling Pathway
Betulin and its derivatives, such as betulinic acid, have been shown to induce apoptosis in cancer cells primarily through the mitochondrial (intrinsic) pathway. While the specific signaling cascade for this compound is not as extensively studied, it is hypothesized to follow a similar mechanism due to its structural similarity.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. CN103193854B - The separation and purification of betulin and the biological and chemical method for transformation of betulinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Betulone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulone, a pentacyclic triterpenoid of the lupan series, is a derivative of Betulin.[1] Like its precursor, this compound is investigated for various pharmacological properties, making its accurate quantification crucial in phytochemical analysis, drug discovery, and quality control processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applied method for the analysis of Betulin and its derivatives due to its reliability and precision.[2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
The method employs RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is separated from other components in a sample matrix based on its differential partitioning between the stationary and mobile phases. The separation is achieved using an isocratic mobile phase, typically a mixture of acetonitrile and water.[1][3] Detection is performed using a UV detector at a low wavelength (around 210 nm), as triterpenoids lack significant chromophores for absorption at higher wavelengths.[4] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from this compound standards.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Volumetric flasks and pipettes.
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
HPLC grade acetonitrile.
-
HPLC grade methanol.
-
Purified water (e.g., Milli-Q).
-
Ethanol (95%).
-
-
Chromatographic Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for this compound analysis, adapted from established methods for related triterpenoids like Betulin.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (85:15, v/v), isocratic. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Column Temperature | 25°C. |
| Detection Wavelength | 210 nm. |
| Run Time | 15 minutes. |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 10 to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Birch Bark)
-
Extraction: Weigh 1.0 g of dried, powdered plant material (e.g., birch bark) and place it into a flask. Add 40 mL of 95% ethanol.
-
Sonication: Sonicate the mixture for 40 minutes at room temperature to facilitate extraction.
-
Centrifugation: Centrifuge the resulting mixture at 10,000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Data Presentation and Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, and reliable. The tables below summarize typical performance characteristics for the HPLC analysis of related triterpenoids.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 4500 |
| % RSD of Peak Area | ≤ 2.0% | < 1.5% |
Table 2: Method Validation Summary
| Parameter | Concentration Range | Typical Result |
| Linearity (R²) | 10 - 100 µg/mL | R² = 0.9974. |
| Method Precision (%RSD) | - | < 2.0% |
| Accuracy (Recovery %) | - | 98 - 102% |
| Limit of Detection (LOD) | - | ~0.1 mg/L. |
| Limit of Quantification (LOQ) | - | ~0.3 mg/L |
Experimental Workflow Visualization
The logical flow of the analytical process, from sample receipt to final quantification, is illustrated below.
References
Application Notes and Protocols for the Identification of Betulone using Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the identification and quantitative analysis of Betulone, a pentacyclic triterpenoid of significant interest for its diverse pharmacological activities, using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound, a derivative of betulin, is a naturally occurring compound found in the bark of birch trees. It has garnered considerable attention in the scientific community due to its potential anti-inflammatory, anti-cancer, and antiviral properties. Accurate and sensitive analytical methods are crucial for its identification, quantification, and pharmacokinetic studies in various matrices. Chromatography coupled with mass spectrometry offers the requisite selectivity and sensitivity for these applications.
This document outlines detailed experimental procedures for the analysis of this compound by LC-MS/MS and GC-MS, including sample preparation, instrument parameters, and expected results. Additionally, it provides insights into the key signaling pathways modulated by this compound, offering a broader context for its biological activity.
Section 1: Quantitative Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound using LC-MS/MS and GC-MS.
Table 1: LC-MS/MS Parameters and Expected Data for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Formic Acid (80:20:0.1, v/v/v)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 5-10 µL |
| Column Temperature | 35-40 °C |
| Expected Retention Time | 3 - 6 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | 441.37 |
| Product Ions (m/z) | 423.36, 411.36, 395.37, 234.19, 207.17, 189.18 |
| Collision Energy | 20-40 eV (optimization recommended) |
Table 2: GC-MS Parameters and Expected Data for Derivatized this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)[2] |
| Carrier Gas | Helium at 1.3 mL/min[2] |
| Inlet Temperature | 250-280 °C |
| Oven Program | Start at 55°C for 5 min, ramp to 270°C at 10°C/min, hold for 5 min[2] |
| Expected Retention Time | 15 - 25 minutes (for the derivatized form) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Monitored Ions (m/z) | Dependent on derivatizing agent. For TMS derivative: 584 (M⁺), 569, 494, 479, 281, 204 |
Section 2: Experimental Protocols
Protocol for LC-MS/MS Analysis of this compound
This protocol is designed for the quantification of this compound in plasma or other biological matrices.
2.1.1 Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile and 100 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2.1.2 LC-MS/MS Instrumental Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol, water, and formic acid (80:20:0.1, v/v/v) can be used.
-
Flow Rate: Set the flow rate to 0.6 mL/min.
-
Column Temperature: Maintain the column at 40 °C.
-
Injection Volume: Inject 5 µL of the prepared sample.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode.
-
MRM Transitions: Monitor the transition of the precursor ion [M+H]⁺ at m/z 441.37 to specific product ions (e.g., m/z 423.36, 411.36). Optimize collision energies for each transition.
-
Data Analysis: Quantify this compound by comparing the peak area of the analyte to a standard curve prepared in the same matrix.
Protocol for GC-MS Analysis of this compound
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis.
2.2.1 Sample Preparation and Derivatization
-
Extraction: Extract this compound from the sample matrix using an appropriate solvent such as ethyl acetate.
-
Drying: Evaporate the solvent to complete dryness under nitrogen.
-
Derivatization:
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2.2.2 GC-MS Instrumental Analysis
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.
-
Carrier Gas: Use Helium at a constant flow rate of 1.3 mL/min.
-
Inlet Temperature: Set the injector temperature to 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 55°C, hold for 5 minutes.
-
Ramp the temperature to 270°C at a rate of 10°C/min.
-
Hold at 270°C for 5 minutes.
-
-
Injection Volume: Inject 1 µL of the derivatized sample in splitless mode.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: Set the ionization energy to 70 eV.
-
Scan Range: Acquire data over a mass range of m/z 50-600.
-
Data Analysis: Identify the derivatized this compound peak based on its retention time and characteristic mass spectrum. For quantification, use a suitable internal standard and create a calibration curve.
Section 3: Signaling Pathways and Experimental Workflows
This compound and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for drug development and mechanistic studies.
Signaling Pathways Modulated by this compound
This compound has been reported to exert its biological effects through the modulation of the following pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation. This compound has been shown to inhibit this pathway in cancer cells, leading to apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. This compound can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.
Caption: Overview of key signaling pathways modulated by this compound.
Experimental Workflow for this compound Identification
The following diagram illustrates a typical workflow for the identification and quantification of this compound from a biological sample.
References
Application Notes and Protocols for In Vivo Administration of Betulone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo experimental data for Betulone is limited in the current scientific literature. The following protocols and data are largely extrapolated from studies on its closely related precursors, Betulin and Betulinic Acid. Researchers should consider this document as a foundational guide and perform dose-response and toxicity studies for this compound before commencing full-scale experiments.
Introduction
This compound, a pentacyclic triterpenoid derived from the oxidation of Betulin, is a compound of increasing interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Like its parent compounds, this compound is characterized by poor water solubility, which presents a significant challenge for in vivo administration.[3][4] These application notes provide a comprehensive overview of proposed in vivo experimental protocols for this compound, based on established methodologies for Betulin and Betulinic Acid.
Preclinical Animal Models
The choice of animal model is critical and depends on the therapeutic area of investigation. Common models used for in vivo studies of Betulin and its derivatives include:
-
Murine Models (Mice and Rats): Widely used for cancer xenograft, inflammation, and neurodegenerative disease studies.[5] Strains such as BALB/c, C57BL/6, and athymic nude mice are frequently employed.
-
Caenorhabditis elegans: A useful model for initial screening of neuroprotective and lifespan-extending effects due to its short lifespan and well-characterized genetics.
-
Zebrafish (Danio rerio): Utilized for xenograft tumor models to study anti-cancer and anti-metastatic effects.
Formulation and Administration of this compound
The lipophilic nature of this compound necessitates the use of specific vehicles for effective in vivo delivery.
Recommended Vehicles
-
Lipid-Based Carriers: Olive oil and food-grade lard have been shown to be suitable for oral administration (per os).
-
Surfactant/Solvent Mixtures: A mixture of ethanol, Tween 80, and normal saline can be used to prepare formulations for injection.
-
Cyclodextrin Complexes: Complexation with cyclodextrins can enhance the solubility and bioavailability of Betulin and its derivatives.
-
Polyethylene Glycol (PEG) Suspensions: For subcutaneous injections, a suspension in PEG 400 and 0.9% NaCl has been used.
Administration Routes
-
Oral Gavage (p.o.): A common route for daily administration, particularly with lipid-based vehicles.
-
Intraperitoneal Injection (i.p.): Suitable for achieving systemic exposure, though local irritation can occur due to the compound's insolubility.
-
Subcutaneous Injection (s.c.): Another option for systemic delivery.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters from in vivo studies of Betulin and Betulinic Acid, which can serve as a starting point for this compound studies.
Table 1: Proposed Dosage Regimens for this compound Based on Betulin and Betulinic Acid Studies
| Animal Model | Therapeutic Area | Compound | Dosage | Administration Route | Reference |
| Rat | Neuroprotection (Alzheimer's Model) | Betulin | 100 mg/kg/day | Oral Gavage | |
| Mouse | Cancer (Pancreatic Xenograft) | Betulinic Acid | Not Specified | Not Specified | |
| Rat | Pharmacokinetics | Betulin | 60, 180, 540 mg/kg | Intraperitoneal | |
| Dog | Pharmacokinetics | Betulin | 300 mg/kg | Subcutaneous | |
| Mouse | Inflammation (Carrageenan-induced paw edema) | Betulinic Acid Derivative | Not Specified | Not Specified |
Table 2: Pharmacokinetic Parameters of Betulin (for Reference)
| Animal Model | Administration Route | Dose | Cmax | Tmax | Reference |
| Rat | Intraperitoneal | 60, 180, 540 mg/kg | 0.13 µg/mL (dose-independent) | 4 hours | |
| Dog | Subcutaneous | 300 mg/kg | 0.33 µg/mL (after 28 days) | Not Specified |
Experimental Protocols
Protocol 1: Anti-Cancer Efficacy in a Murine Xenograft Model
This protocol is adapted from studies on Betulinic Acid in pancreatic cancer xenografts.
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., PANC-1 for pancreatic cancer)
-
This compound
-
Vehicle (e.g., ethanol/Tween 80/saline mixture)
-
Matrigel
-
Calipers
-
Standard animal housing and surgical equipment
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly divide the mice into a control group and a this compound treatment group.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution daily via oral gavage or intraperitoneal injection.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., starting with a dose analogous to Betulinic Acid studies) dissolved in the vehicle, following the same route and schedule as the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health status throughout the experiment.
-
-
Endpoint: At the end of the study (e.g., after 30 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Measure the final tumor weight and volume.
-
Perform histological and immunohistochemical analysis of the tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Protocol 2: Neuroprotective Effects in a Rat Model of Neurodegeneration
This protocol is based on a study of Betulin in an aluminum-induced Alzheimer's-like model.
Objective: To assess the neuroprotective effects of this compound in a rat model of neurodegeneration.
Materials:
-
Wistar rats
-
Neurotoxic agent (e.g., Aluminum chloride - AlCl₃)
-
This compound
-
Vehicle (e.g., Olive oil)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
ELISA kits for biomarkers (e.g., TNF-α, Aβ1-42)
Procedure:
-
Induction of Neurodegeneration: Administer the neurotoxic agent (e.g., AlCl₃ at 200 mg/kg/day) to the rats for an extended period (e.g., 120 days) to induce a disease-like phenotype.
-
Treatment Groups:
-
Control Group: Healthy rats receiving vehicle.
-
Disease Model Group: Rats with induced neurodegeneration receiving vehicle.
-
Treatment Group: Rats with induced neurodegeneration receiving this compound (e.g., 100 mg/kg/day) dissolved in the vehicle via oral gavage during the latter part of the induction period (e.g., the last 60 days).
-
-
Behavioral Analysis: Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function before and after the treatment period.
-
Biochemical Analysis: At the end of the study, collect brain tissue and blood samples.
-
Measure levels of inflammatory markers (e.g., TNF-α) and disease-specific proteins (e.g., Aβ1-42) in the brain homogenates using ELISA.
-
Assess oxidative stress markers in the brain tissue.
-
-
Histological Analysis: Perform histological staining of brain sections to evaluate neuronal damage and plaque formation.
Signaling Pathways and Visualization
Betulin and Betulinic acid have been shown to modulate several key signaling pathways. It is hypothesized that this compound may act through similar mechanisms.
Potential Signaling Pathways for this compound
-
DJ-1/Akt/Nrf2 Pathway: This pathway is implicated in neuroprotection by reducing oxidative stress and apoptosis. Betulin has been shown to activate this pathway.
-
EGFR Signaling Pathway: Betulinic acid has been found to synergize with EGFR-TKIs in non-small cell lung cancer by targeting this pathway.
-
Inflammatory Cytokine Modulation: Betulin and its derivatives can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Diagram Visualizations
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Workflow for in vivo anti-cancer efficacy testing.
References
- 1. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promising Protocol for In Vivo Experiments with Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Betulone in Breast Cancer Cell Line Studies (MCF-7, T47D)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the application of betulone in MCF-7 and T47D breast cancer cell lines is limited in the current scientific literature. The following data and signaling pathways are based on studies of the closely related pentacyclic triterpenoid, betulinic acid , which shares a similar core structure and is often studied for its anti-cancer properties. This information is provided as a proxy and a guide for research design.
Introduction
This compound, a pentacyclic triterpenoid derived from birch bark, is a subject of growing interest in oncology research due to its potential anti-cancer activities. This document provides a summary of the reported effects of the related compound, betulinic acid, on two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and T47D (estrogen and progesterone receptor-positive). The included protocols for key cellular assays are intended to facilitate further investigation into the specific effects of this compound.
Data Presentation: Effects of Betulinic Acid on MCF-7 and T47D Cells
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of betulinic acid on MCF-7 and T47D breast cancer cell lines.
Table 1: Cytotoxicity of Betulinic Acid (BA) in MCF-7 and T47D Cell Lines
| Cell Line | Compound | IC50 Value | Exposure Time | Assay Method | Reference |
| MCF-7 | Betulinic Acid | 13.5 µg/mL | Not Specified | MTT Assay | [1] |
| MCF-7 | Betulinic Acid | 11.5 ± 1.8 µM | 72 hours | MTT Assay | [2] |
| MCF-7 | Betulinic Acid Derivatives | 8 - 14 µM | Not Specified | Not Specified | [3] |
| T47D | Betulinic Acid | Dose-dependent inhibition | Not Specified | Not Specified | [4] |
Table 2: Apoptotic Effects of Betulinic Acid in MCF-7 and T47D Cell Lines
| Cell Line | Treatment | Effect | Observation | Reference |
| MCF-7 | Betulinic Acid | Induction of Apoptosis | Dose-dependent induction of apoptosis. | [4] |
| T47D | Betulinic Acid | Induction of Apoptosis | Dose-dependent induction of apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of MCF-7 and T47D cells by 50% (IC50).
Materials:
-
MCF-7 or T47D cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed MCF-7 or T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
MCF-7 or T47D cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MCF-7 or T47D cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the assay.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
MCF-7 or T47D cells
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 or T47D cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by betulinic acid in breast cancer cells and the general experimental workflows.
References
- 1. Anticancer activity of betulinic acid on MCF-7 tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells [mdpi.com]
- 4. Betulinic acid-induced cytotoxicity in human breast tumor cell lines MCF-7 and T47D and its modification by tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Betulone on Human Leukemia Cells (CCRF-CEM, HL-60)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulone, a pentacyclic triterpene derived from birch bark, has garnered significant interest in oncological research due to its potential as an anti-cancer agent. Like its close structural relative, betulinic acid, this compound is being investigated for its cytotoxic effects against a variety of tumor cell lines. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound on two prominent human leukemia cell lines: CCRF-CEM (T-lymphoblastic leukemia) and HL-60 (promyelocytic leukemia). The information herein is intended to guide researchers in the replication and further exploration of this compound's anti-leukemic properties.
Data Presentation
The cytotoxic activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the cytotoxic effects of this compound derivatives and the closely related compound, betulinic acid, on the target leukemia cell lines.
| Cell Line | Compound | Incubation Time | IC50 | Reference |
| HL-60 | This compound Derivative | Not Specified | 0.3 µg/mL | [1] |
| HL-60 | Betulinic Acid | 24 hours | 20.7 ± 5.39 µg/mL | [2] |
| HL-60 | Betulinic Acid | 48 hours | 14.6 ± 2.31 µg/mL | [2] |
| HL-60 | Betulinic Acid | 72 hours | 2.6 ± 1.50 µg/mL | [2] |
| HL-60 | Betulinic Acid | 72 hours | 5.7 µM | |
| CCRF-CEM | Betulinic Acid | Not Specified | 8.80 µM |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
CCRF-CEM and HL-60 human leukemia cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture CCRF-CEM and HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth. Cell density should be kept between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Prior to each experiment, assess cell viability using Trypan Blue exclusion. A viability of >95% is recommended.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cultured CCRF-CEM or HL-60 cells
-
This compound (stock solution prepared in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assay
References
Application Notes and Protocols for Developing Betulone Derivatives with Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulone, a pentacyclic triterpenoid derived from the abundant natural product betulin, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. However, the therapeutic potential of this compound is often hampered by its poor aqueous solubility, leading to low bioavailability and limiting its clinical utility.[1] This document provides detailed application notes and experimental protocols for the development of this compound derivatives with enhanced bioavailability. The focus is on chemical modification strategies to improve physicochemical properties and the subsequent evaluation of these derivatives through in vitro and in vivo models.
Strategies for Enhancing Bioavailability of this compound Derivatives
The primary approach to improving the bioavailability of poorly soluble compounds like this compound involves two main strategies: chemical modification and advanced formulation techniques.[1]
1. Chemical Modification: The this compound scaffold possesses several reactive sites amenable to chemical modification, primarily at the C-28 position and the A-ring. Introducing polar functional groups or moieties that can ionize at physiological pH can significantly enhance aqueous solubility.
-
Esterification and Amidation: Conversion of the C-28 carboxylic acid (in betulonic acid, a related compound) or introduction of ester or amide functionalities can modulate lipophilicity and solubility. For instance, creating amino acid esters can introduce ionizable groups, improving solubility in physiological fluids.[2]
-
Introduction of Heterocyclic Moieties: Incorporating nitrogen-containing heterocycles, such as triazoles, can increase polarity and the potential for hydrogen bonding, thereby improving solubility.
-
Glycosylation: Attaching sugar moieties to the this compound core can dramatically increase water solubility.[3]
-
Prodrug Approaches: Designing prodrugs that are more water-soluble and are enzymatically converted to the active this compound in vivo is a viable strategy.
2. Formulation Strategies: Even with chemical modifications, formulation strategies are often essential to achieve optimal bioavailability.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound derivatives in nanoparticles, such as liposomes or polymeric nanoparticles, can protect the drug from degradation, improve its solubility, and facilitate its transport across biological membranes.[4]
-
Solid Dispersions: Creating solid dispersions of the derivative in a hydrophilic polymer matrix can enhance the dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the derivative in a lipid-based system can improve its absorption.
Data Presentation: Pharmacokinetics of Betulin/Betulonic Acid Derivatives
While specific pharmacokinetic data for a wide range of this compound derivatives is still emerging, studies on closely related betulin and betulinic acid derivatives provide valuable insights into the potential for improving bioavailability. The following tables summarize key pharmacokinetic parameters from preclinical studies.
Table 1: In Vivo Pharmacokinetic Parameters of 28-O-succinyl betulin (SBE) in Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (200 mg/kg) |
| Cmax (ng/mL) | - | 1042.76 ± 259.11 |
| Tmax (h) | - | 4.67 ± 1.15 |
| AUC₀₋₄₈ ₕ (h·ng/mL) | 2473.03 ± 706.60 | 9385.70 ± 2902.72 |
| AUC₀₋∞ (h·ng/mL) | 2729.27 ± 776.23 | 9719.28 ± 2910.56 |
| T½ (h) | 9.77 ± 2.70 | 11.13 ± 2.03 |
| Oral Bioavailability (%) | - | 9.49 |
Table 2: Summary of Pharmacokinetic Parameters for Various Betulinic Acid Derivatives and Formulations
| Compound/Formulation | Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Betulinic Acid | Rat | 100 mg/kg, PO | 146.87 ± 21.76 | ~1 | 819.35 ± 81.96 | Low (not specified) |
| Betulinic Acid (Spray-dried microparticles) | Rat | 100 mg/kg, PO | 509.31 ± 39.87 | ~1 | 5724.39 ± 453.67 | Significantly Increased |
| 23-Hydroxybetulinic Acid | Mouse | Not specified, IG | - | - | - | 2.3 |
| Dihydro-betulinic acid derivative (4-nitrobenzyl-oximino at C-3) | Rat | Not specified | Favorable pharmacokinetics | - | - | Improved vs. Betulinic Acid |
Experimental Protocols
Protocol 1: Synthesis of this compound from Betulin
This protocol describes a general two-step process for the synthesis of this compound from betulin, which involves the protection of the C-28 hydroxyl group, followed by oxidation of the C-3 hydroxyl group and subsequent deprotection. A more direct, selective oxidation is also possible.
A. Selective Oxidation of Betulin to Betulonic Aldehyde
Materials:
-
Betulin
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), concentrated
-
Silica gel (SiO₂)
-
Acetone
-
Water
Procedure:
-
Prepare the oxidant on silica gel: Treat 10 g of silica gel granules with a solution of 1.5 g of K₂Cr₂O₇ in 40 mL of water, followed by the addition of 2.5 mL of concentrated H₂SO₄.
-
Disperse 1 g of betulin in 40 mL of acetone using ultrasound to form a suspension.
-
Add the oxidant-impregnated silica gel to the betulin suspension.
-
Stir the reaction mixture at room temperature for 30 minutes, monitoring the reaction progress by HPLC.
-
After completion, remove the silica gel by filtration.
-
Add 500 mL of water to the filtrate to precipitate the product.
-
Filter the white precipitate, wash with hot water, and dry to yield betulonic aldehyde.
B. General Procedure for Oxidation of Betulin Derivatives to this compound Derivatives
Materials:
-
Betulin monoester derivative (e.g., 28-O-acetylbetulin)
-
Pyridinium chlorochromate (PCC)
-
Dry dichloromethane (DCM)
-
Diethyl ether
-
Silica gel
Procedure:
-
Dissolve the betulin monoester (1 mmol) in dry DCM (12 mL).
-
Add pyridinium chlorochromate (2.48 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether (16 mL) and continue stirring for 10 minutes.
-
Filter the mixture through a pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the corresponding this compound derivative.
Protocol 2: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound derivative)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Transport Buffer Preparation: Prepare transport buffer (HBSS with HEPES) at pH 7.4.
-
Dosing Solution Preparation: Dissolve the this compound derivative in the transport buffer to the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral compartment.
-
Add the dosing solution to the apical compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Basolateral to Apical (B-A) Transport: Perform the experiment as described above, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.
-
Sample Analysis: Analyze the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of a this compound derivative in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Test compound (this compound derivative)
-
Vehicle for oral and intravenous administration (e.g., a mixture of PEG 400, ethanol, and saline)
-
Oral gavage needles (appropriate size for rats)
-
Syringes and needles for intravenous injection and blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Administration Group: Administer a single dose of the this compound derivative formulation via oral gavage. The volume should not exceed 10 mL/kg.
-
Intravenous Administration Group: Administer a single intravenous dose of the this compound derivative formulation via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Collect the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curves for both oral and intravenous administration.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋∞)
-
Elimination half-life (T½)
-
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100
Mandatory Visualizations
Signaling Pathways of Betulin and its Derivatives
Betulin and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cellular stress responses. Understanding these pathways is crucial for elucidating the mechanism of action of novel this compound derivatives.
Caption: Key signaling pathways modulated by Betulin and its derivatives.
Experimental Workflow for Development and Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of novel this compound derivatives with enhanced bioavailability.
Caption: Workflow for developing and evaluating bioavailable this compound derivatives.
Logical Relationship of Bioavailability Factors
This diagram shows the interplay of key factors that determine the oral bioavailability of a drug.
Caption: Key factors influencing oral bioavailability.
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Betulone for Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and administration of betulone in preclinical animal models. This compound, a pentacyclic triterpene derived from betulin, and its related compounds have garnered significant interest for their therapeutic potential, particularly in oncology and inflammatory diseases.[1][2][3] However, their poor aqueous solubility presents a considerable challenge for in vivo studies.[4][5] These guidelines aim to provide standardized methods to enhance reproducibility and ensure reliable outcomes in preclinical research.
Physicochemical Properties and Formulation Challenges
This compound, similar to its precursor betulin and its derivative betulinic acid, is highly lipophilic, resulting in poor water solubility. This characteristic hinders its bioavailability and complicates the preparation of formulations suitable for animal administration. To overcome these limitations, various formulation strategies have been developed to improve solubility and systemic exposure.
Recommended Formulations for Preclinical Studies
The choice of formulation depends on the intended route of administration and the specific requirements of the preclinical model. Here are two recommended methods for preparing this compound for in vivo experiments.
Lipid-Based Formulation for Oral Administration
A common and effective method for oral delivery of poorly soluble compounds is to dissolve them in a lipid-based vehicle. This approach enhances gastrointestinal absorption.
Protocol:
-
Initial Dissolution: Dissolve the required amount of this compound powder in absolute ethanol. The ratio of this compound to ethanol should be adjusted to achieve complete dissolution.
-
Vehicle Preparation: Gently warm a suitable acylglycerol carrier, such as olive oil or food-grade lard, to approximately 40-50°C.
-
Mixing: Slowly add the ethanolic solution of this compound to the warmed lipid carrier while stirring continuously.
-
Ethanol Evaporation: Continue stirring the mixture in a fume hood, maintaining a gentle heat (e.g., on a warming plate) until all the ethanol has evaporated. This can be confirmed by the cessation of bubbling and the stabilization of the solution's weight.
-
Final Formulation: The resulting lipid-based solution of this compound is now ready for oral administration via gavage.
Table 1: Maximum Solubilization of Betulin in Lipid Carriers
| Carrier | Maximum Concentration (mg/mL) |
| Olive Oil | 10 |
| Suppository Mass | 6 |
| Food-Grade Lard | 4 |
| Cocoa Butter | 2 |
Suspension for Parenteral Administration
For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, a sterile suspension is often required, especially for toxicity studies that may necessitate higher doses.
Protocol:
-
Vehicle Preparation: Prepare a sterile vehicle solution. Common vehicles include sesame oil for i.p. injections or a mixture of PEG 400 and 0.9% NaCl for s.c. injections.
-
Particle Size Reduction: To ensure a stable and injectable suspension, reduce the particle size of the this compound powder using a mortar and pestle or a mechanical micronizer.
-
Wetting the Powder: Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This prevents clumping when the full volume of the vehicle is added.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring or vortexing continuously to achieve a uniform suspension.
-
Sterilization: If the components are not already sterile, the final suspension should be sterilized, for instance, by filtration if the particle size allows, or prepared aseptically.
Administration in Preclinical Animal Models
The appropriate route and volume of administration are critical for animal welfare and data quality. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Table 2: Recommended Administration Routes and Volumes for Mice and Rats
| Route | Mouse Volume | Rat Volume | Needle Gauge (Typical) | Notes |
| Oral (Gavage) | 5-10 mL/kg | 5-10 mL/kg | 20-22g (ball-tipped) | Ensures accurate dosing directly to the stomach. |
| Intraperitoneal (i.p.) | 10 mL/kg | 10 mL/kg | 25-27g | Injection into the lower right quadrant of the abdomen is recommended to avoid organ damage. |
| Subcutaneous (s.c.) | 5-10 mL/kg | 5-10 mL/kg | 25-27g | Injected into the loose skin over the back or neck. |
| Intravenous (i.v.) | 5 mL/kg | 5 mL/kg | 27-30g | Typically administered via the tail vein. Requires advanced technical skill. |
Experimental Protocols
Below are generalized protocols for assessing the in vivo effects of this compound. Specific parameters should be optimized based on the experimental design.
Anti-Inflammatory Activity Model (LPS-Induced Inflammation)
This model is used to evaluate the anti-inflammatory properties of this compound.
-
Animal Model: Use appropriate mouse or rat strains (e.g., BALB/c or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into control (vehicle), positive control (e.g., dexamethasone), and this compound treatment groups.
-
Treatment: Administer the prepared this compound formulation (e.g., orally or i.p.) at various doses.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting lipopolysaccharide (LPS).
-
Sample Collection: At a designated time point post-LPS injection (e.g., 6 hours), collect blood and tissue samples for analysis.
-
Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA. Analyze tissue histology for signs of inflammation.
Anticancer Activity Model (Xenograft Tumor Model)
This model assesses the efficacy of this compound in inhibiting tumor growth.
-
Cell Culture: Culture a suitable human cancer cell line (e.g., A549 lung cancer, PC-3 prostate cancer).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize mice into control and treatment groups. Administer the this compound formulation (e.g., daily or every other day) via the chosen route.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size or a predetermined time), euthanize the animals and excise the tumors.
-
Analysis: Compare tumor weights between groups. Analyze tumor tissue for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) by immunohistochemistry or western blotting.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Anti-Inflammatory Signaling
This compound has been shown to suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways. It also activates the Nrf2 pathway, which is involved in the antioxidant response.
Anticancer Signaling (Apoptosis Induction)
A key mechanism of this compound's anticancer activity is the induction of apoptosis, often through the mitochondrial pathway. It can also modulate survival pathways such as PI3K/Akt.
Experimental Workflow for Formulation and In Vivo Testing
The following diagram outlines the logical flow from formulation development to in vivo experimentation.
References
Application Notes & Protocols: Cell Culture Techniques for Assessing Betulone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Evaluating the Therapeutic Potential of Betulone
This compound, a pentacyclic triterpenoid derived from betulin, has emerged as a compound of significant interest in pharmacological research due to its potential anticancer and anti-inflammatory properties. Like its parent compounds, betulin and betulinic acid, this compound is investigated for its capacity to induce apoptosis, inhibit cell proliferation, and modulate key cellular signaling pathways.[1][2][3] To substantiate its therapeutic efficacy and elucidate its mechanism of action, a systematic approach using robust cell-based assays is essential.
These application notes provide detailed protocols for assessing the efficacy of this compound in vitro. The described techniques are fundamental in drug discovery for quantifying cytotoxicity, characterizing the mode of cell death, and understanding the molecular pathways targeted by the compound.[4] The protocols are designed to be adaptable to various cancer and immune cell lines, providing a framework for comprehensive preclinical evaluation.
Data Presentation: Comparative Cytotoxicity of Betulin and Related Compounds
While specific IC50 values for this compound are still emerging in the literature, data from its parent compound, betulin, and its derivatives provide a valuable reference for experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values of betulin in various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.[1]
| Cell Line | Cancer Type | IC50 (µM) of Betulin | Reference |
| A549 | Lung Carcinoma | 15.51 | |
| MCF-7 | Breast Carcinoma | 38.82 | |
| PC-3 | Prostate Carcinoma | 32.46 | |
| MV4-11 | Leukemia | 18.16 | |
| HepG2 | Hepatoma | ~1.02 (ID10) | |
| HeLa | Cervical Carcinoma | Not specified | |
| HT-29 | Colon Adenocarcinoma | Not specified | |
| HCT116 | Colon Adenocarcinoma | Not specified |
Note: The cytotoxicity of this compound and its derivatives should be determined empirically for each cell line, as efficacy can vary significantly.
Experimental Workflows and Signaling Pathways
General Workflow for Efficacy Assessment
The following diagram illustrates a standard workflow for the in vitro evaluation of a novel compound like this compound.
This compound-Induced Apoptosis Signaling Pathway
Betulin and its derivatives primarily induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM/RPMI 1640 + 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. Purple formazan crystals will become visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot the % Viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 250 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
FITC-negative / PI-negative: Viable cells
-
FITC-positive / PI-negative: Early apoptotic cells
-
FITC-positive / PI-positive: Late apoptotic/necrotic cells
-
FITC-negative / PI-positive: Necrotic cells
-
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cancer cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (Protocol 4.1). Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated wells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 4: Anti-Inflammatory Activity by Nitric Oxide (NO) Assay
This protocol uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants as an indicator of anti-inflammatory activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5x10^4 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + this compound without LPS.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each well (standards and samples), and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Calculate the nitrite concentration in the samples using the standard curve. Assess the percentage inhibition of NO production by this compound compared to the LPS-only control.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Quantitative Analysis of Betulone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulone, a pentacyclic triterpenoid derived from betulin, has garnered significant interest in pharmacological research due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. Accurate and precise quantification of this compound in biological matrices is crucial for preclinical and clinical studies, enabling the assessment of its pharmacokinetic profile, bioavailability, and metabolic fate. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma, urine, and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are based on established principles for the analysis of similar triterpenoid compounds and are intended to serve as a comprehensive guide for researchers.
Analytical Methodologies
The quantification of this compound in biological samples is optimally achieved using LC-MS/MS. This technique offers superior sensitivity and specificity compared to other methods like HPLC-UV, which is important for detecting the low concentrations often encountered in pharmacokinetic studies. The general workflow involves sample preparation to extract this compound and remove interfering substances, followed by chromatographic separation and mass spectrometric detection.
Table 1: Summary of LC-MS/MS Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase | Methanol:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound (to be determined) |
| Product Ion (Q3) | To be determined by infusion of a this compound standard |
| Internal Standard | Betulinic acid or other structurally similar compound |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.
Protocol 1: Quantitative Analysis of this compound in Plasma
This protocol is adapted from a validated method for the quantification of Betulonic Acid in rat plasma.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Betulinic Acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank plasma (from the same species as the study samples)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use the parameters outlined in Table 1, with optimization for this compound-specific MRM transitions.
Protocol 2: Quantitative Analysis of this compound in Urine
This protocol is based on general methods for the analysis of organic contaminants in urine and will likely require optimization for this compound.
1. Materials and Reagents:
-
All reagents from Protocol 1
-
β-glucuronidase/arylsulfatase enzyme solution
-
Ammonium acetate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
2. Sample Preparation (Enzymatic Hydrolysis and SPE):
-
To 1 mL of urine, add 25 µL of internal standard solution and 250 µL of ammonium acetate buffer.
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37 °C for 4 hours or overnight to deconjugate glucuronidated and sulfated metabolites.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute and proceed with LC-MS/MS analysis as described in Protocol 1.
Protocol 3: Quantitative Analysis of this compound in Tissue
This protocol is adapted from a method for quantifying a triterpenoid in brain tissue homogenate[1][2].
1. Materials and Reagents:
-
All reagents from Protocol 1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer
2. Sample Preparation (Homogenization and Extraction):
-
Accurately weigh a portion of the tissue sample (e.g., 50-100 mg).
-
Add ice-cold PBS (e.g., 4 volumes of the tissue weight) and homogenize the tissue until a uniform consistency is achieved.
-
To a known volume of the tissue homogenate (e.g., 100 µL), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
(Optional, for cleaner samples) Perform a supported liquid extraction (SLE) or solid-phase extraction (SPE) step on the supernatant.
-
Evaporate the supernatant to dryness.
-
Reconstitute and proceed with LC-MS/MS analysis as described in Protocol 1.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example Calibration Curve Data for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.015 | 102.3 | 8.5 |
| 5 | 0.078 | 98.9 | 6.2 |
| 25 | 0.395 | 101.1 | 4.1 |
| 100 | 1.582 | 99.5 | 2.8 |
| 500 | 7.951 | 100.8 | 1.9 |
| 1000 | 15.998 | 99.2 | 2.3 |
Table 3: Example Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| Intravenous | 5 | 1250 ± 150 | 0.08 | 3500 ± 420 | 4.2 ± 0.8 |
| Oral | 20 | 250 ± 45 | 2.0 | 1800 ± 310 | 5.1 ± 1.1 |
Note: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only. Actual data will be generated during method validation and experimental studies.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Quantification in Plasma
Caption: Workflow for this compound analysis in plasma.
Potential Signaling Pathway Modulated by Betulin Derivatives
The direct signaling pathways of this compound are not yet fully elucidated. However, based on studies of its precursor, Betulin, and other related triterpenoids, this compound may influence key cellular signaling cascades involved in inflammation and cell survival.
Caption: Potential inhibitory effects of this compound.
Conclusion
The protocols and information provided in this document offer a robust framework for the quantitative analysis of this compound in various biological matrices. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality, reliable data essential for advancing the understanding of this compound's therapeutic potential. The visualization of the experimental workflow and potential signaling pathways aims to provide a clear and concise overview for researchers in the field.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Novel Acetylenic Derivatives of Betulone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel acetylenic derivatives of betulone, a promising class of compounds with potential therapeutic applications. The protocols outlined below are intended to serve as a detailed guide for the replication and further development of these derivatives.
Introduction
This compound, a pentacyclic triterpenoid derived from the abundant natural product betulin, serves as a versatile scaffold for the development of new bioactive molecules. The introduction of acetylenic moieties into the this compound structure has been shown to significantly enhance its cytotoxic and other biological activities, making these derivatives attractive candidates for drug discovery programs, particularly in oncology. This document details the synthetic methodologies for creating these novel compounds, presents their biological activity data, and illustrates the key signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxic Activity of Acetylenic Betulin and this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various acetylenic derivatives of betulin and this compound against a panel of human and murine cancer cell lines. This data allows for a direct comparison of the potency of different structural modifications.
| Compound | Modification | Cell Line | IC50 (µg/mL) | Reference |
| Betulin | Parent Compound | CCRF/CEM (leukemia) | 10.9 | [1] |
| T47D (breast cancer) | >30 | [1] | ||
| SW707 (colorectal) | 25.6 | [1] | ||
| P388 (murine leukemia) | 5.5 | [1] | ||
| HL-60 (leukemia) | 7.3 | [2] | ||
| This compound | Parent Compound | HL-60 (leukemia) | 29.3 µM | |
| Acetylenic Derivatives | ||||
| 28-O-Propynoylbetulin | Acetylenic group at C-28 | CCRF/CEM (leukemia) | 0.02 | |
| T47D (breast cancer) | 3.1 | |||
| SW707 (colorectal) | 2.0 | |||
| P388 (murine leukemia) | 0.5 | |||
| 28-O-Propynoylthis compound | Acetylenic group at C-28, Keto group at C-3 | HL-60 (leukemia) | 0.3 | |
| 3,28-Di-O-propynoylbetulin | Acetylenic groups at C-3 and C-28 | CCRF/CEM (leukemia) | 2.2 | |
| P388 (murine leukemia) | 2.7 | |||
| 28-O-Acetyl-3-O'-(phenylpropynoyl)betulin | Phenylpropynoyl at C-3, Acetyl at C-28 | P388 (murine leukemia) | 35.51 µM | |
| 30-Diethoxyphosphoryl-28-propynoylbetulin | Phosphate and Propynoyl groups | SK-BR-3 (breast cancer) | Potent inhibitor | |
| MCF-7 (breast cancer) | Potent inhibitor |
Note: The data highlights that the introduction of a propynoyl group at the C-28 position of betulin and this compound significantly enhances cytotoxic activity, with 28-O-propynoylbetulin being over 500 times more potent than betulin against the CCRF/CEM leukemia cell line.
Experimental Protocols
Protocol 1: Synthesis of 28-O-Propynoylbetulin via Steglich Esterification
This protocol describes the selective esterification of the primary hydroxyl group at the C-28 position of betulin with propynoic acid.
Materials:
-
Betulin
-
Propynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry dichloromethane (CH2Cl2)
-
Argon atmosphere
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/ethanol mixture)
Procedure:
-
Dissolve betulin (1 mmol) and propynoic acid (1.1 mmol) in dry dichloromethane (5 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
In a separate flask, dissolve DCC (1.12 mmol) and DMAP (0.08 mmol) in dry dichloromethane (1 mL).
-
Add the DCC/DMAP solution dropwise to the betulin/propynoic acid mixture while maintaining the temperature at -10 °C.
-
Continue stirring at this temperature for 5 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform/ethanol, 40:1, v/v) to yield pure 28-O-propynoylbetulin.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of Acetylenic Betulonic Acid Amides via Sonogashira Coupling
This protocol details the synthesis of an iodo-functionalized betulonic acid amide followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne.
Part A: Synthesis of N-(4-iodophenyl)betulonamide
-
Prepare betulonic acid chloride by reacting betulonic acid with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride).
-
Dissolve the crude betulonic acid chloride in an appropriate anhydrous solvent (e.g., toluene).
-
Add a solution of p-iodoaniline in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture by washing with appropriate aqueous solutions and dry the organic layer.
-
Purify the product by crystallization or column chromatography.
Part B: Sonogashira Cross-Coupling
-
To a solution of N-(4-iodophenyl)betulonamide (1 equivalent) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add the terminal alkyne (1.2 equivalents).
-
Add the palladium catalyst, such as PdCl2(PPh3)2 (e.g., 5 mol%), and the copper(I) co-catalyst, CuI (e.g., 10 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 55 °C) for several hours (e.g., 18 hours) until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired acetylenic derivative.
-
Characterize the final product by spectroscopic methods (NMR, IR, MS).
Protocol 3: In Vitro Cytotoxicity Assay (MTT or SRB Assay)
This protocol outlines a general procedure for evaluating the antiproliferative activity of the synthesized acetylenic derivatives against cancer cell lines.
Materials:
-
Synthesized acetylenic derivatives of this compound
-
Cancer cell lines (e.g., CCRF/CEM, T47D, SW707, P388)
-
Normal fibroblast cell line (e.g., Balb3T3) for selectivity assessment
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB)
-
Solubilization solution (e.g., DMSO for MTT, Tris buffer for SRB)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing, solubilize the bound dye with Tris buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Visualizations: Signaling Pathways and Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of acetylenic derivatives of this compound.
Caption: General workflow for synthesis and evaluation.
Proposed Mechanism of Action: Induction of Apoptosis
Several acetylenic derivatives of betulin have been shown to induce apoptosis in cancer cells. The diagram below illustrates a potential signaling pathway.
Caption: Mitochondrial-mediated apoptosis pathway.
Inhibition of Pro-Survival Signaling
Acetylenic betulin derivatives have also been reported to inhibit key pro-survival signaling pathways, such as the PI3K/Akt and MAPK/Erk pathways.
Caption: Inhibition of Akt and Erk signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Betulone
Disclaimer: Betulone is a derivative of betulin and is structurally similar to betulinic acid. Currently, there is limited publicly available data on the aqueous solubility of this compound. The following troubleshooting guides, FAQs, and protocols are based on established methods for improving the solubility of its parent compounds, betulin and betulinic acid. These methodologies are expected to be highly applicable to this compound due to their structural similarities.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific quantitative data for this compound is scarce, its parent compounds, betulin and betulinic acid, are practically insoluble in water. The aqueous solubility of betulin is reported to be as low as 0.08 µg/mL, and for betulinic acid, it is approximately 0.02 µg/mL[1][2]. Given its hydrophobic pentacyclic triterpenoid structure, this compound is also expected to have extremely low aqueous solubility, likely in a similar sub-µg/mL range.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: this compound, similar to betulin and betulinic acid, is expected to be soluble in a range of organic solvents. For creating stock solutions, dimethyl sulfoxide (DMSO) and ethanol are commonly used. Betulin has shown solubility in boiling alcohols, ether, chloroform, benzene, pyridine, and tetrahydrofuran[3]. A mixture of ethanol and DMSO has also been shown to effectively dissolve betulin, with the solubility increasing with temperature and the proportion of DMSO[4].
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental medium. What can I do?
A3: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution. However, be mindful of potential solvent toxicity to cells or interference with your assay.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help to maintain the solubility of this compound.
-
Explore formulation strategies: For in vivo studies or more demanding in vitro experiments, consider using solubility enhancement techniques such as cyclodextrin complexation, liposomal formulations, or nanoparticle suspensions.
Q4: What are the main strategies to significantly improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications where physiological compatibility is crucial, several advanced formulation strategies can be employed. These include:
-
Prodrugs: Chemical modification of this compound to create a more hydrophilic prodrug that can be converted back to the active form in vivo.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
-
Liposomes: Encapsulating this compound within lipid vesicles.
-
Cyclodextrin Inclusion Complexes: Forming a complex where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the this compound stock solution.
-
Prepare fresh dilutions of this compound for each experiment.
-
Consider pre-complexing this compound with a cyclodextrin before adding it to the culture medium.
-
If using a co-solvent, ensure the final concentration is well below the toxic level for your specific cell line.
-
Issue 2: Low bioavailability in animal studies.
-
Possible Cause: Poor absorption due to low aqueous solubility.
-
Troubleshooting Steps:
-
Switch to a formulation designed for enhanced solubility and bioavailability, such as a nanosuspension, liposomal formulation, or a solid dispersion.
-
Consider a different route of administration if oral delivery is proving ineffective.
-
Co-administration with absorption enhancers, if appropriate for the study.
-
Data Presentation
Table 1: Solubility of Betulin and Betulinic Acid in Various Solvents (as a proxy for this compound)
| Solvent | Betulin Solubility | Betulinic Acid Solubility | Reference(s) |
| Water | ~0.08 µg/mL | ~0.02 µg/mL | [1] |
| Ethanol | Soluble, increases with temperature | ~0.5 mg/mL | |
| DMSO | Soluble, increases with temperature | ~20 mg/mL | |
| Ethanol:DMSO (1:1) | Up to 10% (w/v) at 85°C | Not Reported | |
| Acetone | 5.2 g/L at 15.2°C | Not Reported | |
| Chloroform | Soluble | Not Reported |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The clear filtrate contains the water-soluble this compound-HP-β-CD inclusion complex. The concentration of this compound in the filtrate can be determined using a validated HPLC method.
Protocol 2: Formulation of this compound-Loaded Liposomes
Objective: To encapsulate this compound within liposomes to improve its stability and dispersibility in aqueous solutions.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Dissolve this compound, SPC, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. The molar ratio of SPC to cholesterol can be optimized, a common starting point is 2:1.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting suspension contains this compound-loaded liposomes. Unencapsulated this compound can be removed by centrifugation or dialysis.
Mandatory Visualizations
Caption: Workflow for overcoming this compound's low aqueous solubility.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Betulone Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Betulone for in vivo studies. Due to its poor water solubility, achieving adequate systemic exposure of this compound is a primary obstacle in preclinical research. This guide offers insights into formulation strategies, experimental protocols, and potential challenges.
Note on this compound, Betulin, and Betulinic Acid: this compound is the ketone derivative of Betulin. Much of the available research on improving the bioavailability of this class of compounds has been conducted on Betulin and its oxidized form, Betulinic Acid. The principles and formulation strategies are highly applicable to this compound due to their structural similarities and shared issue of poor aqueous solubility. However, direct extrapolation of pharmacokinetic data should be done with caution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good in vivo bioavailability for this compound?
The main obstacle is this compound's low aqueous solubility, which is characteristic of many pentacyclic triterpenes.[1] This poor solubility limits its dissolution in gastrointestinal fluids, leading to low and variable oral absorption.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
Several formulation strategies have shown success in enhancing the bioavailability of this compound and related compounds. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area for dissolution.[2][3] This can be achieved through:
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range can encapsulate lipophilic drugs like this compound, improving their dispersion and absorption.
-
Nanoparticles: Solid lipid nanoparticles or polymeric nanoparticles can encapsulate this compound, protecting it from degradation and enhancing its uptake.
-
-
Spray-Dried Mucoadhesive Microparticles: This technique involves spray-drying a solution of the drug with mucoadhesive polymers, which can increase the residence time of the formulation in the gastrointestinal tract, allowing for greater absorption.
-
Chemical Modification: Derivatization of the this compound molecule can improve its solubility and pharmacokinetic properties. For instance, creating ester or amide derivatives can enhance its absorption characteristics.
Q3: Are there any simple, cost-effective methods for preparing this compound for oral administration in animal studies?
Yes, a straightforward method involves dissolving this compound in a suitable lipid-based carrier. One study demonstrated a reproducible protocol where Betulin was first dissolved in ethanol, and this solution was then mixed with acylglycerols like olive oil or lard, followed by the evaporation of ethanol. This method creates a molecular solution suitable for oral gavage.
Q4: What are some common issues to watch out for when working with nanoformulations?
Common challenges include particle aggregation, instability during storage, and potential toxicity of the formulation components. Thorough physicochemical characterization, including particle size, zeta potential, and stability studies, is crucial. Endotoxin contamination is another critical aspect to monitor, especially for parenteral formulations.
Troubleshooting Guides
Nanoemulsion Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Phase Separation | - Incompatible oil and surfactant - Incorrect surfactant concentration (HLB value) - Insufficient energy input during homogenization | - Screen different oils and surfactants to find a compatible system. - Optimize the hydrophile-lipophile balance (HLB) of the surfactant system. - Increase homogenization time or pressure. |
| Large Droplet Size | - Inefficient homogenization - High viscosity of the oil phase - Ostwald ripening (growth of larger droplets at the expense of smaller ones) | - Use a high-pressure homogenizer or ultrasonicator for more efficient size reduction. - Select a lower viscosity oil or heat the oil phase. - Include a co-surfactant or a sparingly water-soluble oil to minimize Ostwald ripening. |
| Drug Precipitation | - Drug insolubility in the oil phase - Supersaturation upon dilution | - Screen different oils to find one with higher solubilizing capacity for this compound. - Incorporate a co-solvent in the oil phase. - Prepare a self-nanoemulsifying drug delivery system (SNEDDS) that forms a stable nanoemulsion upon gentle agitation in aqueous media. |
Nanoparticle Formulation & Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Particle Aggregation | - Insufficient stabilizer concentration - Inappropriate stabilizer for the drug and solvent system - High particle surface energy | - Increase the concentration of the stabilizer (e.g., surfactant, polymer). - Screen different stabilizers to find one that provides adequate steric or electrostatic stabilization. - Optimize the formulation by adjusting pH or ionic strength if using electrostatic stabilization. |
| Low Drug Encapsulation Efficiency | - Poor affinity of the drug for the nanoparticle matrix - Drug leakage during the formulation process | - Select a polymer or lipid matrix with higher affinity for this compound. - Optimize the drug-to-carrier ratio. - Modify the formulation process to minimize drug loss (e.g., using a dialysis method for purification instead of centrifugation). |
| Inconsistent Particle Size Distribution (High Polydispersity Index - PDI) | - Non-uniform mixing during precipitation - Inefficient size reduction in top-down methods | - For precipitation methods, ensure rapid and uniform mixing of the drug solution and anti-solvent. - For milling or homogenization, optimize the process parameters (e.g., milling time, pressure). - Consider using microfluidic devices for more controlled nanoparticle synthesis. |
| Interference in Characterization Assays | - Nanoparticle properties interfering with standard assays (e.g., LAL for endotoxin) | - Run appropriate controls to account for nanoparticle interference. - Use alternative characterization methods where possible. For example, for endotoxin testing, consider methods other than the traditional LAL assay if interference is observed. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for Betulinic Acid and a derivative, providing an indication of the potential improvements in bioavailability that can be achieved with formulation and chemical modification strategies.
Table 1: Pharmacokinetic Parameters of a Betulinic Acid Derivative (SBE) in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (200 mg/kg) |
| Cmax (ng/mL) | - | 1042.76 ± 259.11 |
| Tmax (h) | - | ~4 |
| AUC₀₋₄₈ (h·ng/mL) | 2473.03 ± 706.60 | 9385.70 ± 2902.72 |
| AUC₀₋∞ (h·ng/mL) | 2729.27 ± 776.23 | 9719.28 ± 2910.56 |
| T₁/₂ (h) | 9.77 ± 2.70 | 11.13 ± 2.03 |
Table 2: Pharmacokinetic Parameters of Betulinic Acid in Different Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Free Betulinic Acid | 146.87 ± 21.76 | 4 | 819.35 ± 81.96 | 100 |
| Spray-Dried Microparticles | 509.31 ± 39.87 | 6 | 5724.39 ± 453.67 | 698 |
Experimental Protocols
Preparation of a this compound Nanoemulsion (Adapted from Betulinic Acid Protocols)
This protocol is a general guideline adapted from methods used for Betulinic Acid and should be optimized for this compound.
-
Preparation of the Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) to a desired concentration. A co-solvent like ethanol can be used to aid dissolution.
-
Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., Transcutol P) in purified water.
-
Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-energy homogenization using either a high-pressure homogenizer or a probe sonicator until a translucent nanoemulsion with the desired droplet size is obtained.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of this compound Nanoparticles by Nanoprecipitation (Adapted from Hydrophobic Drug Protocols)
This is a common "bottom-up" method for formulating nanoparticles of poorly soluble drugs.
-
Dissolution of Drug and Polymer: Dissolve this compound and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F-68, PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapped drug as nanoparticles.
-
Solvent Evaporation: Continue stirring to allow for the complete evaporation of the organic solvent.
-
Purification and Concentration: Purify the nanoparticle suspension by dialysis or centrifugation to remove the residual solvent and free drug. The nanoparticles can then be concentrated or lyophilized for storage.
-
Characterization: Characterize the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
This compound's Potential Signaling Pathways
Betulin and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These pathways are likely targets for this compound as well.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Improving this compound Bioavailability
References
Technical Support Center: Optimization of Betulone Synthesis
Welcome to the technical support center for betulone synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the oxidation of betulin to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound from betulin?
The main challenges in the oxidation of betulin are centered around selectivity. The betulin molecule has three active centers susceptible to oxidation: a secondary alcohol group at C-3, a primary alcohol group at C-28, and an isopropenyl group[1][2]. This can lead to a mixture of products, including betulonic aldehyde, betulonic acid, or products of double bond oxidation, making it difficult to achieve a high yield of the desired this compound[1][2][3].
Q2: What are the most common methods for oxidizing betulin to this compound?
The most frequently employed methods involve the use of chromium (VI) reagents. The Jones oxidation (CrO₃/H₂SO₄ in acetone) is a classic and common approach. Other methods include using pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC). More recent optimizations utilize Cr(VI) compounds on solid supports like alumina or silica gel to improve selectivity and yield.
Q3: Why is the purity of the starting material, betulin, important?
The purity of the starting betulin is crucial for achieving high yields and simplifying purification. Betulin extracted from natural sources like birch bark often contains impurities such as lupeol and betulinic acid. These impurities can react with the oxidizing agents, leading to the formation of additional side products and making the isolation of pure this compound more challenging. Several methods exist for purifying crude betulin extract, including recrystallization and treatment with Ca(OH)₂ to remove acidic impurities.
Q4: Can side reactions at the isopropenyl group be an issue?
Yes, under certain conditions, the isopropenyl group can be oxidized, especially when using strong, non-selective oxidizing agents or when solvents other than acetone are used with chromic acid. The use of solid supports, such as alumina, has been shown to protect the double bond, potentially through complex formation with Al³⁺ ions, leading to highly selective oxidation of the alcohol groups.
Troubleshooting Guide
Q5: I am getting a very low yield of this compound. What are the possible causes and solutions?
Low yield is a common problem that can stem from several factors. Refer to the troubleshooting logic below.
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time if starting material is still present. Ensure the temperature is optimal for the chosen reagent.
-
-
Cause 2: Suboptimal Reagents or Conditions. The oxidizing agent may be old or the conditions incorrect.
-
Solution: Use a fresh batch of the oxidizing agent. For Jones oxidation, ensure the reagent is prepared correctly. Consider switching to a more selective and efficient method, such as oxidation on an alumina solid support, which has been reported to give quantitative yields of the corresponding acid.
-
-
Cause 3: Formation of Side Products. Non-selective oxidation can lead to a mixture of products, reducing the yield of the desired this compound.
-
Solution: To minimize the formation of betulonic aldehyde or over-oxidation to the acid, choose a highly selective method. Using Cr(VI) on an alumina support favors the formation of the acid, while using a silica gel support can selectively produce the aldehyde initially.
-
-
Cause 4: Inefficient Product Isolation. The product may be lost during the work-up and purification steps.
-
Solution: Optimize your purification procedure. If using column chromatography, ensure the correct solvent system is used for good separation. An alternative method is to isolate the related betulonic acid as a potassium salt, which can simplify purification by avoiding chromatography.
-
Caption: Troubleshooting logic for diagnosing and solving low this compound yield.
Q6: My TLC plate shows multiple products. How do I identify and minimize them?
The formation of multiple products is typically due to the non-selective oxidation of betulin's different functional groups.
-
Common Side Products:
-
Betulonic Aldehyde: Results from the oxidation of the primary alcohol at C-28.
-
Betulonic Acid: Forms from the oxidation of both the C-3 and C-28 alcohols.
-
Unreacted Betulin: The starting material.
-
Products of Isopropenyl Group Oxidation: Less common, but can occur with harsh reagents.
-
-
Minimization Strategies:
-
Selective Reagents: Pyridinium chlorochromate (PCC) in methylene chloride is known to efficiently oxidize betulin to betulonic aldehyde.
-
Solid Supports: The choice of solid support can dramatically influence selectivity. Oxidation with Cr(VI) on silica gel for 30 minutes yields betulonic aldehyde as the single product. In contrast, using an alumina support leads to a quantitative yield of betulonic acid.
-
Reaction Control: Carefully control the temperature and reaction time. Lower temperatures can sometimes increase selectivity.
-
Caption: The selectivity challenge in betulin oxidation.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for Betulin
| Method/Reagent | Solvent | Conditions | Key Product(s) | Reported Yield | Reference(s) |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Room Temp | Betulonic Acid | ~90% | |
| CrO₃ | Acetic Acid | N/A | Betulonic Acid | Main Product | |
| PDC | Dichloromethane | Room Temp | Betulonic Aldehyde | Efficient | |
| PDC | Dimethylformamide | Room Temp | Mixture of Acids & Aldehydes | Mixture | |
| Swern Oxidation | DMSO/(COCl)₂ | N/A | Betulonic Aldehyde | 93% |
Table 2: Effect of Solid Support on Betulin Oxidation with Cr(VI) in Aqueous Acetone
| Solid Support | Reaction Time | Product Ratio (Acid:Aldehyde) | Betulin Conversion | Key Finding | Reference(s) |
| Alumina | 30 min | 100% Betulonic Acid | 100% | Quantitative and selective to the acid | |
| Silica Gel | 30 min | 100% Betulonic Aldehyde | 100% | Highly selective to the aldehyde | |
| Zeolites | 30 min | ~2:1 | 100% | Mixture of acid and aldehyde |
Experimental Protocols
Protocol: Selective Oxidation of Betulin to Betulonic Acid on Alumina Support
This protocol is based on the highly selective and high-yield method described by Melnikova et al.. It is designed for the synthesis of betulonic acid, a closely related precursor often synthesized en route to other derivatives.
Materials:
-
Betulin
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Alumina (Al₂O₃), neutral, for chromatography
-
Acetone
-
Distilled water
Procedure:
-
Support Preparation: Prepare a suspension of alumina in an aqueous solution of potassium dichromate and sulfuric acid. Stir thoroughly to ensure even coating of the reagent onto the support.
-
Reaction Setup: In a round-bottom flask, dissolve the betulin starting material in acetone.
-
Oxidation: Add the prepared Cr(VI)/alumina reagent to the betulin solution at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously. The reaction is typically rapid, with full conversion of betulin often observed within 30 minutes. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the solid alumina support. Wash the solid residue with additional acetone to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings. Evaporate the acetone under reduced pressure. The remaining crude product can be further purified if necessary, although this method often yields a single product (betulonic acid) in quantitative yield.
Caption: Experimental workflow for the synthesis of this compound/betulonic acid.
References
Technical Support Center: Large-Scale Production of Betulone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of betulone derivatives.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the large-scale synthesis of this compound derivatives?
The main challenges stem from the non-selective nature of the oxidation of betulin, the starting material. Betulin possesses three reactive sites: a primary hydroxyl group at C-28, a secondary hydroxyl group at C-3, and an isopropenyl side chain.[1][2] This can lead to a mixture of products, including aldehydes and ketones at different positions, as well as acids.[1][3] Regulating the extent of oxidation is also difficult.[1] Furthermore, the lability of the betulin structure can lead to rearrangements. Purification of the final derivatives is often challenging and may require multiple steps, which can be unsuitable for industrial-scale production.
2. What are the common impurities found in the starting material, betulin?
Betulin extracted from birch bark is often accompanied by other triterpenes. The most common impurities are lupeol and betulinic acid. The purity of the starting betulin is crucial for the success of subsequent reactions and the purity of the final this compound derivatives.
3. What analytical techniques are recommended for monitoring the reaction progress and ensuring the quality of this compound derivatives?
A combination of chromatographic and spectroscopic methods is recommended. Thin-layer chromatography (TLC) is a rapid and useful method for monitoring the progress of reactions. For detailed analysis and quality control, High-Performance Liquid Chromatography (HPLC) is a convenient method for the separation and quantification of triterpenoids. Structural elucidation and purity confirmation are typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
4. Are there any specific safety precautions for handling reagents during the large-scale production of this compound derivatives?
Yes, proper safety measures are essential. For instance, when working with betulinic acid, it is important to use local and general ventilation, and take precautionary measures against static discharge. Personal protective equipment, including eye/face protection and protective gloves, should be worn. It is also crucial to avoid eating, drinking, or smoking in work areas and to wash hands thoroughly after handling chemicals. Always refer to the Safety Data Sheet (SDS) for each specific reagent used in the synthesis.
Troubleshooting Guides
Synthesis
Problem: Low yield of the desired this compound derivative.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature, but be cautious as higher temperatures can lead to side reactions. |
| Sub-optimal reaction conditions | - Optimize the molar ratio of reactants. - Ensure the use of dry solvents, as moisture can interfere with many reactions. |
| Degradation of starting material or product | - The lability of the betulin structure can lead to degradation. Consider using milder reaction conditions or protecting sensitive functional groups. |
| Non-selective oxidation | - The oxidation of betulin can be non-selective, leading to a mixture of products and reducing the yield of the desired derivative. - Employ selective oxidation methods, such as using solid supports like alumina, which has been shown to lead to a single product in high yield. |
Problem: Formation of multiple byproducts.
| Possible Cause | Suggested Solution |
| Non-selective oxidation of betulin | - Betulin has multiple reactive sites that can be oxidized. - Utilize selective oxidizing agents or reaction conditions. For example, using K₂Cr₂O₇–H₂SO₄ on a silica gel support can selectively produce betulonic aldehyde. |
| Over-oxidation | - Carefully control the amount of oxidizing agent used. - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further oxidation of the desired product. |
| High reaction temperature | - High temperatures can promote the formation of side products. It is advisable to conduct the reaction at the lowest effective temperature. |
| Presence of impurities in the starting material | - Impurities like lupeol in the starting betulin can react to form their own set of byproducts. - Ensure high purity of the starting betulin through purification methods like recrystallization or chromatography. |
Purification
Problem: Difficulty in separating the desired product from impurities.
| Possible Cause | Suggested Solution |
| Similar polarities of product and impurities | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider using a different stationary phase for chromatography. Silver nitrate impregnated silica gel can be effective for separating terpenoids with unsaturation. |
| Co-crystallization of product and impurities | - If using recrystallization, try different solvent systems. The solubility of betulin and its derivatives varies significantly in different solvents. |
| Product is an amorphous solid | - Amorphous solids can be difficult to purify by recrystallization. Attempt to induce crystallization by using a seed crystal or by slowly evaporating the solvent. |
Problem: Challenges in scaling up the purification process.
| Possible Cause | Suggested Solution |
| Loss of resolution in column chromatography | - When scaling up column chromatography, increasing the column diameter while maintaining the bed height and linear flow rate is crucial to ensure consistent residence time. - Be aware of the "wall effect" in larger columns, which can affect separation efficiency. |
| Difficulty in packing large-scale columns | - Packing large-scale chromatography columns can be challenging. Consider using pre-packed columns if available and suitable for the scale of production. |
| Increased processing time | - Larger volumes will inherently require longer processing times. This can increase the risk of product degradation or microbial growth. - Optimize the workflow to minimize hold times. |
Quantitative Data
Table 1: Reported Yields for Synthesis of this compound Derivatives
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Esterification of Betulin | Carboxylic acids or chloroformates | Betulin monoesters | 49-86 | |
| Oxidation of Betulin Monoesters | Pyridinium chloroformate in dry dichloromethane | This compound derivatives | 62-83 | |
| Oxidation of Betulin | Jones' reagent (CrO₃/H₂SO₄/acetone) | Betulonic acid | ~75 | |
| Selective Oxidation of Betulin | K₂Cr₂O₇–H₂SO₄ on alumina support in aqueous acetone | Betulonic acid | 93-98 | |
| Selective Oxidation of Betulin | K₂Cr₂O₇–H₂SO₄ on silica gel support | Betulonic aldehyde | 100 (selective) |
Experimental Protocols
General Procedure for the Oxidation of a Betulin Derivative to a this compound Derivative
This is a general guideline and may need to be optimized for specific derivatives.
-
Dissolve the betulin derivative (1 mmol) in a suitable dry solvent (e.g., dichloromethane).
-
Add the oxidizing agent (e.g., pyridinium chloroformate, 2.48 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ether) and stir.
-
Filter the mixture through a pad of silica gel and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/ethanol).
General Procedure for Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting decision tree for low yield or impure product in this compound derivative synthesis.
References
Technical Support Center: Stabilizing Betulone in Solvent Systems
This guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing betulone in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, a pentacyclic triterpenoid derived from a hydride of a lupane, is a compound of interest for its potential biological activities.[1] Like many complex organic molecules, its chemical structure is susceptible to degradation, which can be influenced by the solvent system, temperature, light, and pH. Ensuring its stability is critical for obtaining accurate and reproducible results in experimental assays and for maintaining its therapeutic potential during drug development.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound and related triterpenoids like betulin involve oxidation.[2][3] Autoxidation, a form of oxidation involving atmospheric oxygen, can lead to the formation of various degradation products, such as hydroxylated or carbonylated derivatives.[3] The presence of peroxides or exposure to light can accelerate these processes.[3] Hydrolysis may also be a concern under acidic or basic conditions, particularly if ester functionalities are present in derivatives.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound's stability is intrinsically linked to its solubility. It generally shows low solubility in nonpolar organic solvents and higher solubility in more polar organic solvents, which increases with temperature.
-
Good solubility: Alcohols (methanol, ethanol), acetone, ethyl acetate, and chloroform are effective solvents. A mixture of ethanol and DMSO has been shown to significantly increase the solubility of related triterpenoids.
-
Low solubility: Nonpolar solvents like cyclohexane result in very low solubility.
-
Storage: For short-term storage, solutions should be kept at low temperatures (e.g., 2-8°C), protected from light, and ideally under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. For long-term storage, storing the compound as a dry powder at ≤4°C is recommended.
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable method for monitoring this compound stability is through chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a robust method for quantifying this compound and detecting degradation products. A decrease in the peak area of this compound over time, or the appearance of new peaks, indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the specific chemical structures of any degradation products that form.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | 1. Solvent Impurities: The solvent itself may contain impurities or have degraded. 2. This compound Degradation: The compound is degrading under the current storage or experimental conditions. 3. Contamination: The sample may be contaminated. | 1. Run a blank analysis of the solvent alone to check for impurity peaks. Use fresh, high-purity (e.g., HPLC-grade) solvents. 2. Review storage conditions (temperature, light exposure, headspace gas). Perform a time-course stability study to confirm degradation. 3. Use clean glassware and proper handling techniques. |
| Loss of biological activity in an assay. | 1. Compound Degradation: this compound may have degraded into inactive compounds. 2. Precipitation: The compound may have precipitated out of the solution, lowering its effective concentration. Betulin, a related compound, has low aqueous solubility. | 1. Verify the concentration and purity of the stock solution using a freshly prepared standard via HPLC. 2. Visually inspect the solution for any precipitate. Determine the thermodynamic solubility in your specific assay medium. Consider using a co-solvent like DMSO if compatible with the assay. |
| Solution has changed color or appears cloudy. | 1. Oxidation: Oxidation products can sometimes be colored. 2. Precipitation: The compound is no longer fully dissolved. This can happen with temperature changes or if a solvent evaporates. | 1. Analyze the sample by HPLC-MS to identify potential degradation products. Prepare fresh solutions and store them under an inert atmosphere. 2. Gently warm the solution to see if the precipitate redissolves. Confirm the solvent volume has not changed. If the issue persists, the solvent system may not be suitable for the desired concentration. |
Troubleshooting Logic Diagram
This diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a chosen solvent system over time.
1. Materials and Equipment:
-
This compound (high purity standard)
-
HPLC-grade solvent of interest (e.g., Ethanol, DMSO, Acetonitrile)
-
Volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
HPLC system with UV or ELSD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Controlled temperature storage (refrigerator/incubator)
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Aliquot the stock solution into several amber HPLC vials. This will be your "Time 0" sample set and subsequent time point samples.
-
Storage Conditions: Store the vials under the desired conditions (e.g., 4°C in the dark, 25°C exposed to light, etc.).
-
Time Point Analysis:
-
Time 0: Immediately analyze one of the vials in triplicate by HPLC. This establishes the initial concentration (100%).
-
Subsequent Time Points: At scheduled intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial from storage and analyze it in triplicate.
-
-
HPLC Method:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 86:14 v/v) is often effective for related triterpenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Calculate the average peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the Time 0 sample: (% Remaining) = (Avg. Peak Area at Time X / Avg. Peak Area at Time 0) * 100.
-
Plot the % Remaining vs. Time to visualize the degradation kinetics. Note the appearance and growth of any new peaks, which represent degradation products.
-
Experimental Workflow Diagram
This diagram illustrates the key steps in performing a stability study.
Caption: Workflow for a typical this compound stability experiment.
References
Technical Support Center: Troubleshooting Betulone Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the crystallization of betulone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the difference between betulin and this compound, and how does it affect crystallization?
A1: Betulin is a pentacyclic triterpenoid with two hydroxyl groups. This compound is the oxidized form of betulin, where one of the hydroxyl groups has been converted to a ketone. This change in functional group from an alcohol to a ketone alters the polarity of the molecule, which can influence its solubility in different solvents and its crystallization behavior. Ketones can act as hydrogen bond acceptors, which affects their interaction with solvents.[1][2]
Q2: What are the most common impurities encountered during this compound crystallization?
A2: Common impurities can include unreacted betulin, over-oxidized byproducts, and other triterpenes that may have been present in the starting material, such as lupeol and betulinic acid.[3][4] The presence of these impurities can inhibit crystallization or lead to the formation of impure crystals.
Q3: How critical is the purity of the starting material for successful crystallization?
A3: The purity of the starting this compound is highly critical. Impurities can interfere with the crystal lattice formation, leading to poor crystal quality, oiling out, or complete failure to crystallize.[5] It is often necessary to purify the crude this compound, for instance by column chromatography, before attempting crystallization.
Q4: How do I choose a suitable solvent for this compound crystallization?
A4: A good solvent for crystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For ketones like this compound, solvents such as acetone, ethanol, and ethyl acetate can be effective. Solvent pairs, like ethanol-water or acetone-hexane, can also be used to achieve the desired solubility profile.
Troubleshooting Guide
Q5: My this compound is "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the this compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too fast.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
-
Consider using a different solvent system.
-
Q6: I am getting a very low yield of this compound crystals. How can I improve it?
A6: A low yield can result from using too much solvent, which keeps a significant amount of this compound dissolved in the mother liquor, or from premature filtration.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude this compound.
-
Ensure the solution is fully cooled, possibly in an ice bath, before filtration to maximize crystal precipitation.
-
To check for remaining product in the mother liquor, try evaporating a small sample of the filtrate to see if a significant amount of solid remains. If so, you may be able to recover more product by concentrating the mother liquor and cooling it again.
-
Q7: The obtained this compound crystals are very small or appear as a powder. How can I grow larger crystals?
A7: The formation of small crystals or a powder is often a sign of rapid crystallization, where the nucleation rate is much higher than the crystal growth rate.
-
Solution:
-
Slow down the cooling process. A slower cooling rate allows for the formation of fewer nuclei and promotes the growth of larger, more well-defined crystals.
-
Use a solvent system in which this compound is slightly more soluble. This will slow down the precipitation process.
-
Try redissolving the powdered product in a minimal amount of hot solvent and allowing it to cool very slowly.
-
Q8: My crystallized this compound has a low melting point or a broad melting range. What does this indicate?
A8: A low or broad melting point is a strong indication that the crystallized product is impure. The impurities disrupt the crystal lattice, requiring less energy to melt.
-
Solution:
-
The crystallized this compound needs to be recrystallized, possibly using a different solvent system to better exclude the specific impurities present.
-
Consider a pre-purification step like column chromatography before the final crystallization.
-
Data Presentation
Table 1: Recommended Solvent Systems for this compound Crystallization (Based on Betulin and General Ketone Solubility)
| Solvent/Solvent System | Rationale | Expected Purity | Expected Yield |
| Ethanol | This compound is expected to have good solubility in hot ethanol and lower solubility upon cooling. | High | Moderate to High |
| Acetone | As a ketone, this compound should be readily soluble in hot acetone. | High | Moderate |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent, and hexane acts as an anti-solvent to induce crystallization. | Very High | High |
| Ethanol/Water | Ethanol dissolves this compound, and the addition of water as an anti-solvent reduces its solubility, promoting crystallization. | High | High |
Disclaimer: The expected purity and yield are estimations and can vary significantly based on the initial purity of the this compound and the precise experimental conditions.
Experimental Protocols
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests (see Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until all the solid has dissolved. If using a solvent pair, dissolve the this compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a gentle temperature.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
Technical Support Center: Enhancing Ultrasonic-Assisted Betulone Precursor Extraction
Welcome to the technical support center for the ultrasonic-assisted extraction of Betulone precursors. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your extraction yield and efficiency.
Troubleshooting Guide
This section addresses common issues encountered during the ultrasonic-assisted extraction of this compound precursors.
Issue 1: Low Yield of this compound Precursors
Possible Causes and Solutions:
-
Suboptimal Solvent Selection: The choice of solvent significantly impacts extraction efficiency. Betulin, a primary precursor, has low solubility in nonpolar organic solvents.[1] Medium-polarity solvents are generally more effective.[1]
-
Incorrect Solid-to-Liquid Ratio: An inappropriate ratio of raw material to solvent can lead to incomplete extraction.
-
Recommendation: Optimal ratios can vary, but studies have shown effective ranges from 1:10 to 1:50 (g/mL). A higher solvent volume can enhance extraction but may require more energy for solvent removal later.
-
-
Inadequate Sonication Time: The duration of sonication directly affects the release of target compounds from the plant matrix.
-
Recommendation: Extraction times between 30 to 60 minutes are commonly reported as optimal. Prolonged sonication can lead to the degradation of bioactive compounds.
-
-
Non-Optimal Temperature: Temperature plays a crucial role in both solubility and the stability of the target compounds.
-
Recommendation: Moderate temperatures, typically between 40°C and 60°C, are often optimal. High temperatures (over 60°C) can lead to the degradation of triterpenoid structures.
-
-
Insufficient Ultrasonic Power: The power of the ultrasonic device affects the intensity of cavitation, which is essential for cell wall disruption.
-
Recommendation: Optimal power settings vary by instrument. It's crucial to calibrate and optimize this parameter for your specific setup. Studies have reported effective power settings ranging from 150W to 600W.
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Method Refinement for Consistent Betulone Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable dosing of Betulone in animal studies. Given the limited availability of data specific to this compound, much of the information provided is based on studies of its closely related precursor, Betulin. Researchers are strongly advised to validate these methods for their specific this compound formulation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in administering this compound to animals?
A1: The primary challenge with this compound, similar to its precursor Betulin, is its poor aqueous solubility.[1] This property makes it difficult to prepare stable and homogenous formulations, which can lead to inconsistent dosing and variable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its hydrophobic nature, this compound is practically insoluble in water. Organic solvents are necessary for its initial dissolution. Based on data for the closely related compound Betulin, ethanol and dimethyl sulfoxide (DMSO) are effective solvents.[2][3] For in vivo applications, it is crucial to use these solvents in minimal amounts and as part of a larger, biocompatible vehicle to avoid toxicity.
Q3: What are the common administration routes for this compound in animal studies?
A3: The two most common routes for administering poorly soluble compounds like this compound are oral gavage and intraperitoneal (IP) injection. The choice of route depends on the experimental design and the desired pharmacokinetic profile.
Q4: How can I improve the stability of my this compound formulation?
A4: To improve stability and prevent precipitation, it is recommended to first dissolve this compound in a small amount of a suitable organic solvent like ethanol and then disperse this solution into a lipid-based carrier such as corn oil, olive oil, or sesame oil.[3] The use of co-solvents and surfactants may also be explored to create more stable formulations.[4] It is essential to visually inspect the formulation for any signs of precipitation before each administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Supersaturation of the vehicle. - Temperature changes affecting solubility. - Incompatibility of the initial solvent with the carrier oil. | - Ensure the initial ethanol (or other organic solvent) volume is kept to a minimum. - Gently warm the oil carrier before adding the this compound solution. - Vigorously vortex or sonicate the mixture to ensure a fine, homogenous suspension. - Prepare fresh formulations daily if stability is a concern. - Consider the use of a co-solvent or a different oil carrier. |
| Inconsistent animal response to treatment | - Inhomogeneous drug suspension leading to variable dosing. - Improper administration technique (e.g., incorrect gavage placement). | - Ensure the formulation is thoroughly mixed (vortexed) immediately before drawing each dose. - For oral gavage, use a flexible-tipped needle to minimize stress and ensure proper placement in the esophagus. - For IP injections, ensure the injection is in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. - Standardize the time of day for administration and the fasting state of the animals. |
| Visible signs of toxicity or distress in animals | - Toxicity of the vehicle (e.g., high concentration of DMSO or ethanol). - Irritation caused by the formulation at the injection site. | - Minimize the concentration of organic solvents in the final formulation. Aim for the lowest effective concentration. - Ensure the final formulation is at or near room temperature before administration. - For IP injections, monitor for signs of peritonitis. If observed, consult with a veterinarian and consider an alternative vehicle. |
| Difficulty in drawing a consistent volume of the suspension | - High viscosity of the formulation. - Clogging of the needle with particulate matter. | - Use a larger gauge needle for drawing and administering the suspension. - Ensure the suspension is well-mixed and that there are no large aggregates before drawing the dose. - Consider gently warming the formulation to reduce viscosity, ensuring the temperature does not affect the stability of this compound. |
Data Presentation
Table 1: Solubility of Betulin (this compound Precursor) in Various Solvents
Note: This data is for Betulin and should be used as a reference for this compound. Actual solubility for this compound may vary and should be determined experimentally.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Ethanol | ~80 | ~54.4 |
| DMSO | Ambient | < 0.045 |
| Ethanol:DMSO (75:25 w/w) | Ambient | Increased solubility compared to pure DMSO |
| Ethanol:DMSO (50:50 w/w) | 85 | Up to 100 |
Source: Adapted from studies on Betulin solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Corn oil (or other suitable lipid carrier like olive oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous ethanol to completely dissolve the this compound powder. This can be facilitated by gentle vortexing.
-
In a separate tube, measure the required volume of corn oil.
-
While vigorously vortexing the corn oil, slowly add the this compound-ethanol solution dropwise.
-
Continue vortexing for at least 5-10 minutes to ensure a homogenous suspension. Sonication can be used for a short period to aid dispersion, but care should be taken to avoid heating the sample.
-
Visually inspect the suspension for any signs of precipitation. A well-prepared suspension should appear uniform and milky.
-
Store the suspension at room temperature and protect it from light. Always vortex thoroughly immediately before each administration.
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible tip for adult mice)
-
1 mL syringe
Procedure:
-
Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg body weight.
-
Thoroughly vortex the this compound suspension.
-
Draw the calculated volume into the syringe.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus (you should not feel any resistance), slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Mandatory Visualization
Caption: Workflow for preparing and administering this compound for oral gavage.
Caption: Potential signaling pathways modulated by this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 3. Innovative Approach to Enhance Bioavailability of Birch Bark Extracts: Novel Method of Oleogel Development Contrasted with Other Dispersed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline Impurity 7 | Others 14 | 654654-93-0 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Drug Delivery Systems for Betulone
Welcome to the technical support center for the optimization of drug delivery systems for Betulone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating drug delivery systems for this compound?
A1: The primary challenge in formulating this compound is its poor aqueous solubility and hydrophobic nature.[1][2] This characteristic often leads to low bioavailability and difficulties in developing effective delivery systems.[1][2] Consequently, much of the research has focused on nanoformulations to enhance its solubility and therapeutic efficacy.[3]
Q2: What are the most common types of drug delivery systems being investigated for this compound and its analogs?
A2: The most widely explored drug delivery systems for this compound and related triterpenoids, like Betulin and Betulinic Acid, are nanoparticle-based systems. These include organic nanoparticles such as liposomes, polymeric nanoparticles, and micelles, as well as inorganic nanoparticles. Gel-based systems, emulsions, and suspensions are also being investigated.
Q3: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?
A3: Low encapsulation efficiency is a common issue, often stemming from the drug's properties and formulation parameters. To improve encapsulation efficiency, consider the following:
-
Optimize the drug-to-polymer/lipid ratio: An excess of the drug can lead to saturation of the carrier, reducing the percentage of encapsulated this compound.
-
Select an appropriate organic solvent: Solvents that form strong hydrogen bonds with this compound, such as ethanol, can enhance encapsulation.
-
Adjust the formulation process: For polymeric nanoparticles prepared by emulsion solvent evaporation, a higher viscosity of the internal phase can impede drug diffusion into the external aqueous phase, thereby increasing encapsulation. For liposomes, the composition of the lipid bilayer is crucial.
Q4: What factors influence the particle size of this compound nanoparticles?
A4: Controlling particle size is critical for the in vivo performance of the drug delivery system. Key factors influencing particle size include:
-
For Polymeric Nanoparticles (Solvent Evaporation Method):
-
Homogenization speed: Higher speeds generally result in smaller particle sizes.
-
Polymer and drug concentration: The effect can vary, and optimization is necessary.
-
Type and concentration of surfactant: Surfactants play a crucial role in stabilizing the emulsion and controlling particle size.
-
-
For Nanoparticles (Nanoprecipitation Method):
-
Solvent to anti-solvent ratio: This ratio significantly influences the final particle size.
-
Concentration of the this compound solution: Higher concentrations can sometimes lead to smaller nanoparticles.
-
Temperature: Temperature can affect the precipitation process and, consequently, the particle size.
-
Q5: My this compound nanoformulation is showing signs of instability (e.g., aggregation, drug leakage). What can I do?
A5: Stability is a major concern for nanoformulations. To address instability:
-
Surface Modification: For liposomes and some nanoparticles, the inclusion of PEG (polyethylene glycol) can create a protective layer, enhancing stability.
-
Zeta Potential: A sufficiently high positive or negative zeta potential (typically > ±30 mV) can prevent particle aggregation due to electrostatic repulsion.
-
Storage Conditions: Lyophilization (freeze-drying) can improve the long-term stability of the formulation. The choice of cryoprotectant is important in this process.
-
Packaging: Protect the formulation from light and oxygen, which can cause degradation.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Polymeric Nanoparticles
| Potential Cause | Troubleshooting Step |
| High drug to polymer ratio | Decrease the initial amount of this compound relative to the polymer. |
| Poor solubility of this compound in the organic solvent | Test different organic solvents or solvent mixtures to improve this compound's solubility. |
| Rapid drug diffusion to the external phase | Increase the viscosity of the organic phase by increasing the polymer concentration. |
| Inadequate emulsification | Optimize the type and concentration of the surfactant and adjust the homogenization speed and time. |
Issue 2: Inconsistent Particle Size in Liposome Preparation
| Potential Cause | Troubleshooting Step |
| Incomplete formation of a thin lipid film | Ensure the organic solvent is completely removed under vacuum. The film should be thin and evenly distributed. |
| Hydration temperature is too low | The hydration step should be performed above the phase transition temperature of the lipids. |
| Ineffective size reduction | If using extrusion, ensure the membrane pores are not clogged. If using sonication, optimize the sonication time and power. |
| Lipid concentration | The concentration of lipids can affect vesicle formation and size. Experiment with different lipid concentrations. |
Data Presentation
Table 1: Influence of Formulation Parameters on Betulin-loaded Nanoparticles (Data from Betulin as a proxy for this compound)
| Formulation Parameter | Change | Effect on Particle Size | Effect on Encapsulation Efficiency (%) |
| Drug:Polymer Ratio | Increase | Variable | Decrease |
| Polymer Concentration | Increase | Increase | Increase |
| Surfactant Concentration | Increase | Decrease | Variable |
| Homogenization Speed | Increase | Decrease | Variable |
Note: The specific effects can be formulation-dependent and require empirical optimization.
Table 2: Characterization of Betulin-Loaded Nanostructured Lipid Carriers (NLCs) (Data from Betulin as a proxy for this compound)
| Parameter | Value |
| Particle Size (nm) | 183.5 ± 1.82 |
| Polydispersity Index (PDI) | 0.142 ± 0.05 |
| Zeta Potential (mV) | -38.64 ± 0.05 |
| Drug Loading (%) | 47.35 ± 3.25 |
| Encapsulation Efficiency (%) | 87.8 ± 7.86 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess surfactant and unencapsulated drug, and then resuspend them in deionized water.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried with a cryoprotectant.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Separate the liposomes from the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Mandatory Visualization
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for this compound nanoformulation.
References
Minimizing degradation of Betulone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Betulone during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues you might encounter related to this compound degradation.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in biological assays. | This compound may have degraded, leading to lower potency or the presence of interfering degradation products. | 1. Verify Storage Conditions: Confirm that this compound has been stored at the recommended temperature (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon). 2. Assess Purity: Analyze the purity of your this compound sample using a stability-indicating method like HPLC to check for the presence of degradation products. 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use. If solutions must be stored, keep them at low temperatures and protected from light for the shortest possible duration. |
| Visible changes in the appearance of solid this compound (e.g., color change, clumping). | Exposure to light, moisture, or oxygen may have initiated degradation. | 1. Inspect Storage Container: Ensure the container is properly sealed and opaque or amber-colored to protect from light. 2. Evaluate Storage Environment: Check for sources of humidity or oxygen exposure in the storage area. Consider using a desiccator for storage. 3. Re-test Purity: If changes are observed, it is crucial to re-assess the purity of the compound before use. |
| Precipitation of this compound from solution. | This compound has low aqueous solubility. Changes in solvent composition, temperature, or pH can cause it to precipitate. Degradation can also lead to less soluble products. | 1. Review Solvent System: Ensure the solvent system is appropriate for maintaining this compound solubility at the desired concentration. 2. Control Temperature: Avoid drastic temperature fluctuations during experiments. 3. Check for Degradation: Analyze the precipitate and the supernatant separately to determine if degradation has occurred. |
| Inconsistent chromatographic peak areas for this compound. | This could be due to the degradation of this compound in the analytical sample or instrument variability. | 1. Sample Preparation: Prepare samples for analysis immediately before injection. If using an autosampler, ensure the sample tray is cooled. 2. Method Validation: Confirm that your analytical method is validated for stability-indicating properties. 3. System Suitability: Perform system suitability tests to ensure the analytical instrument is performing correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: Based on studies of structurally related pentacyclic triterpenes like betulin, the primary cause of degradation is oxidation[1][2]. Factors that can accelerate degradation include:
-
Exposure to Oxygen: Autoxidation is a key degradation pathway[1][2].
-
Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate photo-degradation processes.
-
pH: Extreme pH conditions can potentially lead to hydrolysis or other degradation reactions. The stability of similar natural compounds is known to be pH-dependent[3].
Q2: What are the recommended storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored in a tightly sealed, opaque container (to protect from light) at refrigerated temperatures (2-8°C) under an inert atmosphere such as nitrogen or argon.
Q3: How should I store solutions of this compound?
A3: Due to its limited stability in solution, it is best to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C), protected from light, and used as quickly as possible. The choice of solvent can also impact stability.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented, based on the oxidation of its precursor betulin, further oxidation is expected. This could lead to the formation of compounds such as betulonic acid and other oxidized derivatives.
Q5: How can I monitor the degradation of my this compound sample?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor for degradation. This type of method can separate the intact this compound from its degradation products, allowing for the quantification of purity over time.
Q6: Can the degradation of this compound affect its biological activity?
A6: Yes. The biological activity of this compound and related compounds is closely linked to their chemical structure. Degradation will alter this structure, which can lead to a decrease in the desired biological effect or the emergence of different, unexpected activities. For instance, the cytotoxic effects of betulonic acid derivatives have been shown to be concentration-dependent and vary between different cell lines.
Data on Factors Affecting Stability of Structurally Similar Compounds
While quantitative data specifically for this compound is limited, the following table summarizes the stability of betacyanins, another class of natural products, under various conditions. This can provide general insights into the types of factors that may affect this compound.
| Factor | Condition | Effect on Stability | Reference |
| Temperature | Increased temperature (e.g., >50°C) | Decreased stability | |
| pH | Optimal stability between pH 4-6 | Decreased stability at higher or lower pH | |
| Light | Exposure to light | Increased degradation | |
| Oxygen | Presence of oxygen | Promotes degradation | |
| Antioxidants | Addition of ascorbic acid | Increased stability |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound to dry heat in an oven at a set temperature (e.g., 80°C) for a specified duration. Dissolve the stressed solid in the initial solvent.
-
Photolytic Degradation: Expose the stock solution and solid this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
For each time point and stress condition, withdraw an aliquot, dilute to a suitable concentration, and analyze by a developed HPLC method.
-
Analyze an unstressed control sample for comparison.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
-
Protocol: Development of a Stability-Indicating HPLC Method for this compound
1. Objective: To develop an HPLC method capable of separating this compound from its degradation products.
2. Instrumentation and Columns:
-
HPLC with a PDA or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
3. Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector. A wavelength around 210 nm has been used for related compounds.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Optimize the ratio of the organic solvent to the aqueous phase to achieve good resolution and a reasonable retention time for this compound.
-
If necessary, add a modifier like formic acid or acetic acid to improve peak shape.
-
A gradient elution may be required to separate all degradation products from the parent peak.
-
-
Flow Rate and Column Temperature:
-
A typical flow rate is 1.0 mL/min.
-
Maintain a constant column temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.
-
Visualizations
Caption: Probable oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Enhancing the Therapeutic Potential of Betulone and Its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with betulone and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound/betulinic acid is poorly soluble in aqueous buffers. How can I improve its solubility for in vitro assays?
A1: Poor aqueous solubility is a well-documented challenge. Here are several strategies to address this:
-
Co-solvent Systems: While not always ideal for cellular assays, using a small percentage of a biocompatible organic solvent like DMSO or ethanol to prepare a concentrated stock solution, which is then diluted in culture media, is a common starting point. Be sure to include a vehicle control in your experiments to account for any solvent effects.
-
Formulation with Liposomes: Encapsulating this compound or its derivatives within liposomes can significantly enhance aqueous dispersibility and facilitate cellular uptake.[1][2][3] Liposomal formulations have been shown to reduce tumor growth in animal models.[1]
-
Nanoparticle Formulation: Preparing this compound nanoparticles through methods like antisolvent precipitation can increase the surface area-to-volume ratio, leading to improved dissolution rates and bioavailability.[4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like betulin, enhancing their solubility in aqueous solutions.
Q2: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line. What could be the reason?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Specificity: The cytotoxic effects of this compound and its derivatives can be highly cell-line dependent. Some cell lines may be inherently more resistant. It is advisable to test a panel of cell lines to identify sensitive ones.
-
Compound Stability: Ensure the compound has not degraded. Store stock solutions appropriately, protected from light and at the recommended temperature.
-
Assay-Specific Issues:
-
MTT/XTT Assays: These assays measure metabolic activity. If your compound induces cytostatic effects rather than cytotoxic ones, you may see a reduction in proliferation without a significant decrease in viability over short incubation times. Consider extending the incubation period or using a direct cytotoxicity assay.
-
Crystal Violet/SRB Assays: These assays measure total protein or DNA content and can be more reflective of cell number.
-
-
Chemical Derivatization: The therapeutic potential of the parent compound can be significantly enhanced through chemical modification. Consider synthesizing or obtaining derivatives, as many have shown substantially higher potency.
Q3: What are the most promising chemical modification strategies to enhance the anti-cancer activity of this compound?
A3: Research has shown that modifications at the C-3, C-28, and the isopropenyl side chain of the lupane skeleton can lead to derivatives with enhanced cytotoxicity. Promising strategies include:
-
Synthesis of Acetylenic Derivatives: Introducing acetylenic and carbonyl functionalities at the C-3 and/or C-28 positions has yielded derivatives with cytotoxic activity several hundred times more potent than the parent betulin.
-
Amide Derivatives: The synthesis of amides at the C-28 position has been shown to produce compounds with significant cytotoxic activity.
-
Conjugation with Other Bioactive Molecules: Creating hybrid molecules by conjugating this compound or its analogs with moieties like amino acids, indole, or hippuric acid can improve efficacy.
-
Introduction of Phosphonate Groups: Adding phosphonate groups to the isopropenyl moiety has been shown to increase cytotoxic activity against certain cancer cell lines.
Troubleshooting Guides
Issue: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding the compound. If precipitation occurs, consider lowering the final concentration or improving the formulation (see FAQ 1). |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variability. |
| Vehicle Control Issues | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Issue: Low yield during the synthesis of this compound derivatives.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time, temperature, or the molar ratio of the reagents. |
| Side Product Formation | Optimize reaction conditions to minimize the formation of side products. Purification by column chromatography may be necessary to isolate the desired product. |
| Reagent Quality | Use fresh, high-purity reagents and anhydrous solvents where necessary. |
| Catalyst Inactivation | If using a catalyst, ensure it is active and has not been poisoned by impurities. |
Quantitative Data Summary
Table 1: Cytotoxicity of Betulin and its Derivatives against Various Cancer Cell Lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Betulin | MCF-7 (Breast) | MTT | 8.32 - 30.7 | |
| Betulin | PC-3 (Prostate) | MTT | 17.9 - >250 | |
| Betulin | A2780 (Ovarian) | MTT | >45.2 | |
| Betulinic Acid Ester Derivative | MV4-11 (Leukemia) | MTT | 2 - 5 | |
| Acetylenic Betulin Derivative | CCRF/CEM (Leukemia) | Not Specified | 0.02 µg/mL | |
| 3β-butanoyl betulinic acid | P. falciparum W2 | Not Specified | 3.4 | |
| Betulin Derivative 5 | HL-60 (Leukemia) | Not Specified | 0.3 µg/mL | |
| Betulin Derivative 17 | HL-60 (Leukemia) | Not Specified | 0.3 µg/mL |
Table 2: Effect of Formulation on Betulin Bioavailability.
| Formulation | Improvement | Reference |
| Nanoparticles | 1.21 times increase in bioavailability | |
| Nanoparticles | Dissolution rate 3.12 times that of raw drug | |
| Nanoparticles | Solubility 1.54 times that of raw drug | |
| PEG Prodrug | 290-750 fold increase in water solubility |
Experimental Protocols
Protocol 1: General Procedure for Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compound or its derivatives in the appropriate culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: General Synthesis of a C-28 Ester Derivative of Betulin
-
Protection of C-3 Hydroxyl Group (if necessary): To achieve selective modification at the C-28 position, the C-3 hydroxyl group may first need to be protected, for example, by acetylation using acetic anhydride and pyridine.
-
Esterification: React the C-3 protected betulin with the desired carboxylic acid or acid chloride in the presence of a coupling agent (e.g., DCC/DMAP) or a base (e.g., pyridine) in an appropriate solvent (e.g., dichloromethane).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Deprotection (if necessary): If the C-3 hydroxyl group was protected, remove the protecting group (e.g., by hydrolysis with a base like K2CO3 in methanol).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow to enhance the therapeutic potential of this compound.
Caption: Simplified signaling pathways modulated by this compound and its derivatives.
References
- 1. Betulinic acid delivered in liposomes reduces growth of human lung and colon cancers in mice without causing systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcsformulas.com [mcsformulas.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of betulin nanoparticles for oral hypoglycemic drug by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic Betulone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Betulone. Our aim is to address common issues encountered during purity assessment and experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound batches?
A1: Impurities in synthetic this compound can originate from the starting material, Betulin, or be generated during the synthesis process. Common impurities include:
-
Unreacted Betulin: Incomplete oxidation of the starting material.
-
Betulonic Acid: Over-oxidation of the C-3 hydroxyl group to a carboxylic acid.[1][2]
-
Betulinic Aldehyde: Partial oxidation of the C-28 primary alcohol.[1][3]
-
Lupeol and Betulinic Acid: These are common impurities in the Betulin starting material extracted from birch bark and may be carried through the synthesis.[4]
-
Oligomerization/Polymerization Products: Side reactions can lead to the formation of higher molecular weight byproducts.
Q2: What is a typical purity range for synthetic this compound?
A2: The expected purity of synthetic this compound can vary depending on the synthesis and purification methods employed. Starting with high-purity Betulin (>98%) is crucial. After synthesis and purification, including techniques like recrystallization, a purity of 95-98% is often achievable. For specific biological assays, Betulin of over 99% purity has been prepared, suggesting that similar high purity is attainable for its derivatives like this compound.
Q3: My this compound batch shows unexpected biological activity. Could impurities be the cause?
A3: Yes, impurities can significantly impact biological assay results. Betulinic acid, a potential impurity, is known to have its own distinct and potent biological activities, including cytotoxic effects. Therefore, it is critical to use highly purified this compound to ensure that the observed effects are attributable to the compound of interest.
Troubleshooting Guides
HPLC Analysis Issues
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Below are common issues and their solutions.
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a base-deactivated column. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution of Impurity Peaks | - Inadequate separation efficiency of the column. - Mobile phase composition is not optimal. - Inappropriate flow rate or temperature. | - Use a column with a smaller particle size or a longer column. - Optimize the mobile phase gradient and composition. - Adjust the flow rate and/or column temperature to improve separation. |
| Retention Time Drift | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for stable temperature control. - Replace the column if it has degraded. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Leaks in the system. | - Degas the mobile phase and purge the system. - Flush the system with a strong solvent and use high-purity solvents. - Check for and tighten any loose fittings. |
| Low UV Signal | - this compound lacks a strong chromophore. | - Use a low UV wavelength for detection (e.g., 205-210 nm). - Consider using a different detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). |
GC-MS Analysis Issues
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for this compound analysis, typically after derivatization.
| Issue | Possible Causes | Recommended Solutions |
| No or Poor Peak Shape | - Low volatility of this compound. | - Derivatize the sample to increase volatility (e.g., silylation with BSTFA). |
| Peak Broadening | - High injection port temperature causing degradation. - Suboptimal temperature program. | - Optimize the injector temperature. - Adjust the oven temperature ramp rate. |
| Column Bleed at High Temperatures | - The high temperatures required for elution can cause the stationary phase to degrade. | - Use a column rated for high-temperature applications. - Perform regular column conditioning. |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol outlines a general method for the purity assessment of synthetic this compound using Reversed-Phase High-Performance Liquid Chromatography.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water. A common starting point is an isocratic mixture of 86:14 (v/v) acetonitrile:water. Gradient elution may be necessary to resolve all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is typically calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Impurity Identification by GC-MS
This protocol provides a general method for the identification of volatile impurities in a this compound sample following derivatization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of the this compound sample in pyridine.
-
Add an equal volume of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture at 75°C for 45 minutes to form trimethylsilyl (TMS) derivatives.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).
Visualizations
Logical Workflow for Troubleshooting HPLC Purity Issues
Caption: A flowchart for troubleshooting common HPLC issues.
Signaling Pathways Modulated by Betulin Derivatives
Caption: this compound modulates NF-κB, MAPK, and Nrf2 signaling pathways.
References
- 1. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]
- 2. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sibran.ru [sibran.ru]
- 4. A simple GC-MS method for the screening of betulinic, corosolic, maslinic, oleanolic and ursolic acid contents in commercial botanicals used as food supplement ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reliability and reproducibility of in vivo Betulone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reliability and reproducibility of in vivo Betulone experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and its derivatives.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or inconsistent therapeutic efficacy | Poor bioavailability of this compound due to low water solubility.[1][2][3] | 1. Optimize Formulation: Utilize lipid-based carriers such as olive oil or food-grade lard to improve solubility. Betulin, a related compound, can be dissolved in hot ethanol and then mixed with these carriers.[4][5] 2. Advanced Drug Delivery Systems: Consider nanoformulations like nanoparticles or nanoemulsions, or complexation with cyclodextrins to enhance solubility and bioavailability. |
| High variability in animal response | Inconsistent dosing due to precipitation of this compound in the vehicle. | 1. Ensure Complete Solubilization: Microscopically inspect the formulation to ensure this compound is fully dissolved before administration. 2. Maintain Formulation Stability: Prepare fresh formulations for each experiment and store them under appropriate conditions to prevent precipitation. |
| Unexpected toxicity or adverse events | Off-target effects or issues with the delivery vehicle. | 1. Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between the effects of this compound and the carrier. 2. Dose-Response Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Difficulty replicating results from other studies | Differences in experimental protocols, animal models, or this compound formulation. | 1. Standardize Protocols: Adhere strictly to a detailed, standardized protocol for formulation, administration, and outcome assessment. 2. Report All Details: When publishing, provide comprehensive details of the experimental methods, including the precise composition of the formulation and the source of this compound. |
| Low or undetectable levels of this compound in plasma or tissues | Poor absorption from the administration site. | 1. Alternative Administration Routes: If oral administration yields low bioavailability, consider other routes such as subcutaneous or intravenous injection, though these may have different pharmacokinetic profiles. 2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation. |
Frequently Asked Questions (FAQs)
1. What is the best way to formulate this compound for oral administration in mice?
Due to its poor water solubility, a significant challenge in in vivo experiments is ensuring adequate bioavailability. A promising method is to first dissolve this compound in a small amount of a suitable solvent like ethanol, and then mix this solution with a lipid-based carrier such as olive oil or lard. It is crucial to then remove the initial solvent (e.g., through evaporation) to avoid toxicity.
2. How can I confirm that my this compound formulation is suitable for in vivo use?
Before administration, it is recommended to microscopically examine the formulation to ensure that the this compound is fully dissolved and has not precipitated out of the solution. This will help ensure consistent and reproducible dosing.
3. What are the key signaling pathways modulated by this compound and related compounds?
This compound and its parent compound, Betulin, have been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and oxidative stress. These include:
-
MAPK Pathway: Betulin can block the overexpression of p38, JNK, and ERK.
-
NF-κB Pathway: Betulin and its derivatives can inhibit the activation of NF-κB, a key regulator of inflammation.
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, can be modulated by Betulin and Betulinic acid.
-
Nrf2 Pathway: This pathway is involved in the cellular response to oxidative stress.
-
DJ-1/Akt/Nrf2 Pathway: Betulin has been shown to exert neuroprotective effects through this pathway.
4. What are some common experimental models used for in vivo this compound studies?
The choice of animal model will depend on the therapeutic area being investigated. Common models include:
-
Cancer Xenograft Models: Human cancer cells are implanted into immunocompromised mice to evaluate the anti-tumor effects of this compound.
-
Inflammation Models: Models of induced inflammation, such as carrageenan-induced paw edema, can be used to assess the anti-inflammatory properties of this compound.
-
Neurodegenerative Disease Models: Animal models of diseases like Alzheimer's or Parkinson's can be used to investigate the neuroprotective effects of this compound.
5. How can I improve the overall reproducibility of my in vivo experiments?
Improving reproducibility requires careful attention to detail at every stage of the research process. Key practices include:
-
Detailed Record-Keeping: Maintain a thorough record of all experimental parameters, including the source and purity of this compound, the exact composition of the formulation, and the specific strain, age, and sex of the animals used.
-
Randomization and Blinding: Whenever possible, randomize animals into treatment groups and blind the researchers who are administering the treatment and assessing the outcomes.
-
Appropriate Controls: Always include positive and negative control groups, as well as a vehicle control group.
-
Transparent Reporting: When publishing your findings, provide a comprehensive description of your methods to allow other researchers to replicate your work.
Quantitative Data Summary
Table 1: Maximum Usable Concentration of Betulin in Various Carriers
This table provides the maximum concentration of Betulin that can be dissolved in different lipid-based carriers, which can serve as a starting point for developing this compound formulations.
| Carrier | Maximum Concentration (mg/mL) |
| Olive Oil | 10 |
| Suppository Mass | 6 |
| Food-Grade Lard | 4 |
| Cocoa Butter | 2 |
Table 2: Pharmacokinetic Parameters of a Betulinic Acid Derivative
This table shows the pharmacokinetic parameters of a C-3 modified dihydro-betulinic acid derivative in rats, illustrating the type of data that should be sought or generated for a novel this compound formulation.
| Parameter | Value |
| Cmax (Maximum Concentration) | 1.25 ± 0.11 µg/mL |
| Tmax (Time to Maximum Concentration) | 4.00 ± 0.00 h |
| AUC (Area Under the Curve) | 15.68 ± 1.15 µg/mL*h |
| t1/2 (Half-life) | 6.82 ± 0.69 h |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based this compound Formulation for Oral Administration
This protocol is adapted from methods used for Betulin.
-
Dissolution: Dissolve this compound in hot ethanol (>60 °C) at a concentration of 20 g/L.
-
Mixing: Add the this compound-ethanol solution to a suitable lipid carrier (e.g., olive oil or food-grade lard) at the desired final concentration (refer to Table 1 for guidance).
-
Solvent Evaporation: Heat the mixture to evaporate the ethanol completely. This step is critical to avoid ethanol-induced toxicity in the animals.
-
Verification: Before administration, visually or microscopically inspect the formulation to ensure that the this compound is fully dissolved and no crystals are present.
-
Administration: Administer the formulation to the animals via oral gavage.
Visualizations
Caption: A typical workflow for an in vivo this compound experiment.
Caption: this compound/Betulin inhibits key inflammatory and survival pathways.
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Complex in γ-Cyclodextrin Derivatives: Properties and Antineoplasic Activities in In Vitro and In Vivo Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promising Protocol for In Vivo Experiments with Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Betulinic Acid Demonstrates Superior Cytotoxicity Over Betulone Precursor in Pancreatic Cancer
A comprehensive analysis of available preclinical data reveals that betulinic acid exhibits significantly greater cytotoxic activity against pancreatic cancer cells compared to its precursor, betulin. Currently, no peer-reviewed studies are available to assess the cytotoxic effects of betulone in pancreatic cancer, precluding a direct comparison.
This guide provides an objective comparison of the cytotoxic performance of betulinic acid and betulin in pancreatic cancer cell lines, supported by experimental data and detailed methodologies. The information presented is intended for researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Analysis of Cytotoxic Activity
A key study directly comparing the in vitro efficacy of betulin and betulinic acid on the human pancreatic carcinoma cell line EPP85-181 and its drug-resistant sublines provides clear evidence of betulinic acid's superior potency. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both compounds.
Table 1: Comparison of IC50 Values of Betulin and Betulinic Acid in Pancreatic Cancer Cell Lines
| Compound | Pancreatic Cancer Cell Line | IC50 (µM) |
| Betulin | EPP85-181 (drug-sensitive) | 21.09 |
| EPP85-181RDB (daunorubicin-resistant) | 26.50 | |
| EPP85-181RNOV (mitoxantrone-resistant) | 23.94 | |
| Betulinic Acid | EPP85-181 (drug-sensitive) | 7.96 |
| EPP85-181RDB (daunorubicin-resistant) | 6.46 | |
| EPP85-181RNOV (mitoxantrone-resistant) | 3.13 |
Data sourced from Drag et al., 2009.[1]
The data unequivocally demonstrates that betulinic acid is more effective than betulin at inhibiting the proliferation of both drug-sensitive and drug-resistant pancreatic cancer cells.[1] Notably, betulinic acid's potency increases in the mitoxantrone-resistant cell line, suggesting its potential to overcome certain mechanisms of drug resistance.[1] The enhanced activity of betulinic acid is often attributed to its carboxylic acid group at the C-28 position, which is a hydroxyl group in betulin.[1]
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assays that yielded the data presented above.
Cell Lines and Culture:
-
Human pancreatic carcinoma cell line EPP85-181 and its drug-resistant counterparts, EPP85-181RDB (daunorubicin-resistant) and EPP85-181RNOV (mitoxantrone-resistant), were used.
-
Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
The cultures were incubated at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded into 96-well plates at a density of 2 × 10⁴ cells per well.
-
After 24 hours of incubation to allow for cell attachment, the culture medium was replaced with fresh medium containing varying concentrations of either betulin or betulinic acid.
-
The plates were incubated for an additional 72 hours.
-
Following the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to assess cell viability.
-
The absorbance was measured using a microplate reader, and the IC50 values were calculated from the resulting dose-response curves.
Signaling Pathways and Mechanisms of Action
Betulinic acid is widely reported to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.[1] This involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.
Caption: Betulinic acid-induced mitochondrial pathway of apoptosis in pancreatic cancer cells.
The mechanism of action for betulin is less clearly defined but is also thought to involve the induction of apoptosis.
Experimental Workflow
The general workflow for evaluating and comparing the cytotoxic activity of compounds like betulinic acid and betulin is outlined below.
Caption: Workflow for comparative analysis of cytotoxic activity in pancreatic cancer cells.
References
A Comparative Analysis of the Anti-Cancer Effects of Betulin and Its Derivatives: A Focus on Betulin vs. Betulone and the Data-Rich Alternative of Betulinic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced anti-cancer properties of natural compounds is paramount. This guide provides a comparative analysis of the anti-cancer effects of betulin and its oxidized derivative, betulone. However, a significant disparity in the volume of available research necessitates a broader discussion. While data on this compound's anti-cancer activity is limited, its close structural relative, betulinic acid, has been extensively studied. Therefore, this guide will first present the available information on this compound and then provide a comprehensive, data-rich comparison between betulin and betulinic acid as a robust alternative for comparative analysis.
This compound: An Understudied Derivative with Cytotoxic Potential
This compound is a pentacyclic triterpenoid derived from the oxidation of the C-3 hydroxyl group of betulin. While research into its anti-cancer effects is not as extensive as that for betulin and betulinic acid, some studies have indicated its cytotoxic potential. The oxidation of the C-3 hydroxyl group in betulinic acid to a ketone, forming betulonic acid (a compound closely related to or synonymous with this compound in some contexts), has been shown to yield a highly cytotoxic derivative.[1] However, this modification may also lead to a loss of specificity against certain cancer cell lines, such as melanoma.[1]
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities. For instance, new acetylenic derivatives of this compound have been prepared and tested for their antiproliferative activity in vitro.[2] Despite these initial findings, a comprehensive body of evidence detailing specific IC50 values across a wide range of cancer cell lines, in-depth mechanistic studies, and in vivo efficacy for this compound remains limited. This data gap currently hinders a direct and thorough comparative analysis with its parent compound, betulin.
Betulin and Betulinic Acid: A Tale of Two Triterpenoids
In contrast to this compound, both betulin and its derivative, betulinic acid, have been the subject of extensive research in oncology. These compounds have demonstrated significant anti-cancer properties across a variety of cancer types, acting through multiple mechanisms.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of betulin and betulinic acid against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cancer Type | Cell Line | Betulin IC50 (µM) | Betulinic Acid IC50 (µM) |
| Leukemia | MV4-11 | 18.16[3] | - |
| K562 | 14.5[4] | - | |
| Lung Cancer | A549 | 15.51 | 1.5 - 4.2 |
| Prostate Cancer | PC-3 | 32.46 | - |
| Breast Cancer | MCF-7 | 38.82 | 8.32 |
| Cervical Cancer | HeLa | 6.67 - 74.1 | 1.8 |
| Melanoma | G361 | 12.4 | 1.5 - 1.6 |
| SK-MEL-28 | 16.2 | - | |
| Ovarian Cancer | A2780 | >45.2 | 1.8 - 4.5 |
| Pancreatic Carcinoma | EPP85-181 | 21.09 | 3.13 - 7.96 |
| Gastric Carcinoma | EPG85-257 | 18.74 | 2.01 - 6.16 |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanisms of Anti-Cancer Action
Both betulin and betulinic acid exert their anti-cancer effects through a variety of mechanisms, with the induction of apoptosis being a primary mode of action.
| Mechanism | Betulin | Betulinic Acid |
| Apoptosis Induction | Induces apoptosis through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and activation of caspases-9 and -3. Can also induce apoptosis via the extrinsic pathway by activating TNF-related apoptosis-inducing ligand (TRAIL) receptors. | A potent inducer of apoptosis via the mitochondrial pathway. Can also sensitize cancer cells to apoptosis induced by other chemotherapeutic agents. |
| Cell Cycle Arrest | Can cause cell cycle arrest at different phases, depending on the cancer cell type. | Can induce cell cycle arrest, often at the G0/G1 or G2/M phase. |
| Anti-Angiogenesis | Exhibits anti-angiogenic properties. | Has been shown to inhibit angiogenesis. |
| Inhibition of Signaling Pathways | Can modulate various signaling pathways involved in cancer cell proliferation and survival. | Known to modulate multiple signaling pathways, including JAK/STAT, VEGF, and AKT/mTOR. |
| Reactive Oxygen Species (ROS) Generation | Can induce the production of ROS in cancer cells. | Triggers ROS generation, leading to oxidative stress and apoptosis. |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the methodologies used to study these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Intrinsic Apoptosis Pathway Induced by Betulin.
Caption: Apoptosis Pathway Induced by Betulinic Acid.
Caption: General Experimental Workflow for Anti-Cancer Drug Screening.
Detailed Experimental Protocols
For the key experiments cited in the analysis of betulin and betulinic acid, the following are detailed methodologies.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of betulin or betulinic acid (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting for Protein Expression
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While the direct comparative analysis of this compound and betulin is currently hampered by a lack of extensive research on this compound, the available evidence suggests that it possesses cytotoxic properties that warrant further investigation. In contrast, both betulin and its extensively studied derivative, betulinic acid, have demonstrated significant and broad-spectrum anti-cancer activities. They induce apoptosis through multiple pathways, inhibit cell proliferation, and modulate key signaling cascades in cancer cells. The wealth of quantitative data and mechanistic insights available for betulin and betulinic acid makes them valuable lead compounds in the development of novel anti-cancer therapies. For researchers and drug development professionals, the comparative data presented here on betulin and betulinic acid provides a solid foundation for further research and development, while highlighting the need for more in-depth studies on the anti-cancer potential of this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Oncology: In Vivo Validation of Betulone Derivatives as Potent Antitumor Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and less toxic cancer therapies, researchers are increasingly turning to nature for inspiration. Betulone and its derivatives, a class of pentacyclic triterpenes, have emerged as promising candidates, demonstrating significant antitumor activity in preclinical in vivo studies. This report provides a comparative guide for researchers, scientists, and drug development professionals on the in vivo efficacy of these compounds, supported by experimental data and detailed protocols.
Recent in vivo studies have substantiated the antitumor potential of this compound derivatives, particularly betulinic acid (BA) and its novel synthetic analogs. These compounds have shown efficacy in various cancer models, primarily by inducing apoptosis in tumor cells. A key challenge in the clinical development of natural compounds like betulinic acid has been their poor solubility and bioavailability. However, the development of derivatives such as 28-O-succinyl betulin (SBE) and NVX-207 has led to improved pharmacological properties and enhanced antitumor effects in vivo.
Comparative In Vivo Antitumor Activity
A pivotal study investigating the in vivo efficacy of a novel betulinic acid derivative, SBE, demonstrated its superior antitumor activity compared to its parent compound, betulinic acid (BA), in a Lewis Lung Carcinoma (LLC) mouse model. The study revealed a significant inhibition of tumor growth and reduction in tumor weight in mice treated with SBE.
| Compound | Dosage | Tumor Growth Inhibition Rate | Tumor Weight Reduction | Animal Model | Reference |
| Betulinic Acid (BA) | 25 mg/kg/day (oral) | 61.93% | 68.89% | LLC in C57BL/6 mice | [1] |
| SBE (Betulinic Acid Derivative) | Not Specified | 88.69% | 85.31% | LLC in C57BL/6 mice | [1] |
| Betulinic Acid (BA) | 40 mg/kg | Significant reduction in tumor volume and weight | Not specified | Pancreatic cancer xenograft in nude mice | [2][3] |
| NVX-207 | 10 mg/mL (local treatment) | Complete remission in 5/5 treated animals | Not specified | Spontaneously occurring tumors in dogs | [4] |
While direct head-to-head in vivo comparisons with standard chemotherapeutics like doxorubicin are limited in publicly available literature, in vitro studies have shown that some betulinic acid derivatives exhibit potent cytotoxicity, in some cases comparable to or exceeding that of established drugs against certain cancer cell lines. However, a study on nanoformulations showed that doxorubicin had preferential accumulation in tumors compared to betulinic acid. It is important to note that in vivo efficacy is influenced by a multitude of factors including pharmacokinetics and tumor microenvironment, highlighting the need for further comparative in vivo research.
Experimental Protocols
The validation of antitumor activity in vivo relies on robust and well-defined experimental protocols. A generalized protocol for assessing the in vivo antitumor efficacy of this compound derivatives in a xenograft mouse model is outlined below.
In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., RKO, SW480 for colon cancer) are cultured in appropriate media.
-
Athymic nude mice (e.g., BALB/c nude), typically 4-6 weeks old, are used for xenograft implantation.
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 2 x 10^6 cells in 100 µL of media) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
3. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
-
The this compound derivative (e.g., Betulinic Acid at 25 mg/kg/day) is administered, typically orally or via intraperitoneal injection.
-
The control group receives the vehicle (e.g., corn oil).
-
Treatment is administered for a predetermined period (e.g., every other day).
4. Efficacy Evaluation:
-
Tumor volume and body weight are measured at regular intervals.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor lysates can be prepared for further analysis (e.g., Western blot).
5. Statistical Analysis:
-
Tumor growth curves and final tumor weights are statistically analyzed to determine the significance of the treatment effect.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound derivatives exert their antitumor effects is through the induction of apoptosis, or programmed cell death. In vivo studies have confirmed that these compounds activate the intrinsic mitochondrial pathway of apoptosis.
Treatment with betulinic acid and its derivatives leads to the upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death. Furthermore, some studies suggest the involvement of the mTOR signaling pathway in betulinic acid-induced apoptosis.
Conclusion
The in vivo data presented provides compelling evidence for the antitumor activity of this compound derivatives. The improved efficacy of synthetic derivatives like SBE and NVX-207 underscores the potential of chemical modification to enhance the therapeutic properties of natural products. The well-defined mechanism of action, primarily through the induction of the intrinsic apoptotic pathway, offers a clear rationale for their selective cytotoxicity against cancer cells.
For researchers and drug development professionals, this compound derivatives represent a promising avenue for the development of novel anticancer agents. Further in vivo studies, particularly head-to-head comparisons with standard-of-care chemotherapeutics and evaluation in a wider range of cancer models, are warranted to fully elucidate their clinical potential. The detailed experimental protocols provided herein offer a framework for conducting such validation studies.
References
- 1. In vitro anticancer activity of Betulinic acid and derivatives thereof on equine melanoma cell lines from grey horses and in vivo safety assessment of the compound NVX-207 in two horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of NVX-207, a novel betulinic acid-derived anti-cancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Betulone: A Potential Challenger to Standard Chemotherapy? A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. In this context, naturally occurring compounds have emerged as a promising frontier. Betulone, a pentacyclic triterpene found in the bark of birch trees, along with its more extensively studied derivative, betulinic acid, has garnered significant attention for its potent anti-tumor properties. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against standard chemotherapy drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Cytotoxicity: this compound Derivatives vs. Standard Chemotherapeutics
The cytotoxic potential of a compound is a primary indicator of its anti-cancer efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of betulin and betulinic acid in comparison to standard chemotherapy drugs across various cancer cell lines. A lower IC50 value indicates higher potency.
| Leukemia Cell Lines | Betulin (µM) | Cisplatin (µM) | Doxorubicin (µM) |
| MV4-11 | 18.16 | 1.83 | 0.01 |
| Lung Cancer Cell Lines | Betulin (µM) | Cisplatin (µM) | Doxorubicin (µM) |
| A549 | 15.51 | - | 0.04 |
| NCI-H460 | >45.2 | <5 (in combination with Betulin) | - |
| Breast Cancer Cell Lines | Betulin (µM) | Cisplatin (µM) | Doxorubicin (µM) |
| MCF-7 | 38.82 | - | 0.08 |
| Prostate Cancer Cell Lines | Betulin (µM) | Cisplatin (µM) | Doxorubicin (µM) |
| PC-3 | 32.46 | - | 0.43 |
| Colon Cancer Cell Lines | Betulinic Acid (µM) | 5-Fluorouracil (µM) | Oxaliplatin (µM) |
| SNU-C5/WT | Effective | - | - |
| SNU-C5/5FU-R (5-FU Resistant) | Effective | - | - |
| SNU-C5/OXT-R (Oxaliplatin Resistant) | Effective | Effective (in combination) | Effective (in combination) |
| Pancreatic Cancer Cell Lines | Betulinic Acid (µM) | Gemcitabine (µM) | |
| AsPC-1 | - | 3.08 | |
| Capan-1 | - | 0.22 | |
| Mia-PaCa-2 | - | 4.63 | |
| Gastric & Pancreatic Carcinoma Cell Lines | Betulin (µM) | Betulinic Acid (µM) | Birch Bark Extract (µM) |
| EPG85-257P (Gastric) | 10.97 - 18.74 | 2.01 - 6.16 | 4.29 - 11.66 |
| EPP85-181P (Pancreatic) | 21.09 - 26.5 | 3.13 - 7.96 | 9.07 - 25.26 |
Data compiled from multiple sources. Experimental conditions, such as incubation times, may vary between studies.
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anti-cancer activity of this compound and its derivatives is the induction of programmed cell death, or apoptosis. This is a critical pathway for eliminating cancerous cells in a controlled manner. In contrast to some standard chemotherapies that can cause widespread cell death (necrosis) and associated inflammation, apoptosis is a cleaner and more targeted process.
Studies have shown that betulin and betulinic acid can induce apoptosis in various cancer cells, often through the intrinsic or mitochondrial pathway.[1][2][3] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, ultimately leading to cell death.[1][2]
Signaling Pathways in Focus
To visualize the molecular interactions involved, the following diagrams illustrate the signaling pathways for apoptosis induction by this compound derivatives and two standard chemotherapy drugs, Doxorubicin and Cisplatin.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: Cisplatin-induced apoptosis signaling pathway.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess the efficacy of anti-cancer compounds. Below are detailed methodologies for the key experiments cited.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induction.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative in vitro study of anti-cancer compounds.
Caption: A typical experimental workflow for comparing anticancer compounds.
Conclusion and Future Directions
The compiled data indicates that this compound and its derivatives, particularly betulinic acid, exhibit significant cytotoxic effects against a range of cancer cell lines, including those resistant to standard chemotherapeutic agents. While in many cases the IC50 values of standard chemotherapy drugs like doxorubicin are lower, indicating higher potency in vitro, betulinic acid has shown promise in overcoming drug resistance and has a potentially more favorable safety profile, showing less toxicity to normal cells in some studies.
The primary mechanism of action for this compound and its derivatives appears to be the induction of apoptosis through the mitochondrial pathway, often involving the modulation of the PI3K/Akt signaling cascade. This provides a clear molecular basis for its anti-cancer effects.
Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This includes:
-
In vivo studies: To validate the in vitro findings in animal models and assess factors such as bioavailability, pharmacokinetics, and systemic toxicity.
-
Combination therapies: Investigating the synergistic effects of this compound derivatives with standard chemotherapy drugs could lead to more effective treatment regimens with potentially lower side effects.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of these compounds in human cancer patients.
References
Unveiling the Anticancer Potential of Betulone: A Comparative Analysis Across Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of Betulone, a promising natural compound, across a spectrum of cancer cell lines. This guide provides a comparative analysis of its efficacy, details the experimental methodologies for its evaluation, and visualizes the key signaling pathways involved in its anticancer mechanism.
This compound, a pentacyclic triterpenoid derived from birch bark, has garnered significant attention in oncological research for its potential as a cytotoxic agent against various cancer types. Its bioactivity, primarily manifested through the induction of apoptosis and cell cycle arrest, varies across different cancer cell lines, highlighting the importance of a comparative understanding for targeted therapeutic development. This guide synthesizes experimental data to offer a clear comparison of this compound's effects and provides detailed protocols for the key assays used to assess its bioactivity.
Comparative Bioactivity of this compound and its Derivatives
The cytotoxic efficacy of this compound and its closely related derivatives, Betulin and Betulinic Acid, is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values of these compounds across a range of human cancer cell lines, showcasing the differential sensitivity to their cytotoxic effects. It is crucial to note the specific compound tested in each study, as minor structural differences between this compound, Betulin, and Betulinic Acid can influence their biological activity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulin | A549 | Lung Carcinoma | 15.51 | [1] |
| Betulin | B16 | Melanoma | Not specified | [2] |
| Betulin | CT26 | Colorectal Carcinoma | >10 µg/mL | [3] |
| Betulin | HCT116 | Colorectal Carcinoma | ~10 µg/mL | [3] |
| Betulin | HeLa | Cervical Cancer | Not specified | [4] |
| Betulin | HepG2 | Hepatoma | Not specified | |
| Betulin | K562 | Erythroleukemia | Not specified | |
| Betulin | MCF-7 | Breast Cancer | 38.82 | |
| Betulin | NCI-H460 | Lung Carcinoma | Not specified | |
| Betulin | PC-3 | Prostate Carcinoma | 32.46 | |
| Betulin | RKO | Colorectal Carcinoma | >10 µg/mL | |
| Betulin | SK-HEP-1 | Hepatoma | Not specified | |
| Betulin | SW1116 | Colorectal Carcinoma | >10 µg/mL | |
| Betulinic Acid | A549 | Lung Cancer | Not specified | |
| Betulinic Acid | Colorectal Carcinoma | Colon Cancer | Not specified | |
| Betulinic Acid | HCT116 | Colon Cancer | Not specified | |
| Betulinic Acid | HeLa | Cervical Cancer | ~30 µmol/l | |
| Betulinic Acid | K-562 | Leukemia | 21.26 µg/mL (at 24h) | |
| Betulinic Acid | Ovarian Cancer | Ovarian Cancer | Not specified | |
| Betulinic Acid | SW480 | Colon Cancer | Not specified | |
| Betulonic Acid Amides | CEM | Lymphoblastic Leukemia | 4.2–32.0 µg/mL | |
| Betulonic Acid Amides | Hep G2 | Liver Cancer | 4.2–32.0 µg/mL | |
| Betulonic Acid Amides | MOLT-4 | Lymphoblastic Leukemia | 4.2–32.0 µg/mL | |
| Betulonic Acid Amides | MT-4 | Lymphoblastic Leukemia | 4.2–32.0 µg/mL |
Key Experimental Protocols
The assessment of this compound's bioactivity relies on a set of standardized in vitro assays. The following sections provide detailed methodologies for these crucial experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the control vehicle and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated and control cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate to ensure that only DNA is stained by PI.
-
Propidium Iodide Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Detection: Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample, making it suitable for analyzing the expression of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Visualizing the Mechanisms of Action
To better understand the molecular mechanisms underlying this compound's anticancer effects, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
This compound-Induced Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
This compound-Induced Cell Cycle Arrest
Caption: Mechanism of this compound-induced cell cycle arrest.
General Experimental Workflow for Bioactivity Screening
Caption: Workflow for evaluating this compound's bioactivity.
References
Betulone vs. Betulin: A Comparative Analysis of Anti-Inflammatory Responses
A comprehensive guide for researchers and drug development professionals on the differential anti-inflammatory properties of betulone (betulinic acid) and its precursor, betulin.
In the landscape of natural compounds with therapeutic potential, pentacyclic triterpenes derived from the bark of the white birch tree, betulin and its oxidized derivative, this compound (commonly referred to as betulinic acid), have garnered significant attention for their anti-inflammatory properties. While structurally similar, emerging evidence suggests distinct mechanisms and potencies in their modulation of inflammatory pathways. This guide provides an objective comparison of their anti-inflammatory responses, supported by experimental data, detailed methodologies, and visual representations of the key signaling cascades involved.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data comparing the anti-inflammatory effects of betulin and betulinic acid from various in vitro studies. It is important to note that direct side-by-side comparisons in a single study are limited, and experimental conditions may vary.
Table 1: Comparative Effects on Pro-Inflammatory Cytokine Secretion
| Compound | Cell Line | Stimulant | Target Cytokine | Observed Effect | Reference |
| Betulin | Murine Macrophages | - | IL-6 | Potent reduction, more effective than dexamethasone.[1][2] | [1][2] |
| Betulinic Acid | Murine Macrophages | - | IL-6 | Potent reduction, more effective than dexamethasone.[1] | |
| Betulin | Human Whole Blood | Mitogens | TNF-α | Inducer and enhancer of mitogen-induced production. | |
| Betulinic Acid | Human Whole Blood | Mitogens | TNF-α | No significant influence on production. | |
| Betulinic Acid | Human Whole Blood | Mitogens | IL-10 | Slightly enhances formation. | |
| Betulinic Acid | Human Whole Blood | Mitogens | IFN-γ | Inhibits production. |
Table 2: Comparative Effects on Key Inflammatory Enzymes and Mediators
| Compound | Target | Cell Line/System | Observed Effect | IC50 Value | Reference |
| Betulin | COX-2 Activity | Murine Macrophages | Nearly no effect. | - | |
| Betulinic Acid | COX-2 Activity | Murine Macrophages | Nearly no effect. | - | |
| Betulin | eNOS Expression | Human Endothelial Cells | No significant effect. | - | |
| Betulinic Acid | eNOS Expression | Human Endothelial Cells | Increased mRNA and protein expression. | - | |
| Betulin | Protein Denaturation | In vitro | Strong inhibition. | 51.27 µg/ml | |
| Betulin | HRBC Membrane Stabilization | In vitro | Strong inhibition. | 62.10 µg/ml |
Key Signaling Pathways in Anti-Inflammatory Action
Both betulin and betulinic acid exert their anti-inflammatory effects by modulating critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Activity Assessment in Macrophages
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.
-
Treatment with Compounds: Cells are pre-treated with varying concentrations of betulin or betulinic acid for a specified period (e.g., 1-2 hours) before the addition of LPS.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After treatment, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
3. Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
-
4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p65).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anti-inflammatory effects of betulin and betulinic acid.
Conclusion
The available evidence suggests that both betulin and betulinic acid possess significant anti-inflammatory properties, though they may act through partially distinct mechanisms and with varying efficacy on different inflammatory markers. Both compounds have demonstrated a notable ability to reduce IL-6 secretion, surpassing the effect of dexamethasone in one study. However, their effects on other cytokines like TNF-α appear to be divergent, with betulin acting as an inducer and betulinic acid as a modulator of Th1/Th2 responses. Furthermore, a key difference lies in their impact on eNOS, with only betulinic acid showing a significant upregulatory effect.
The primary mechanism of action for both compounds involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, they can suppress the expression of a wide array of pro-inflammatory genes.
For researchers and drug development professionals, these findings highlight the potential of both betulin and betulinic acid as leads for novel anti-inflammatory agents. The differential activities observed warrant further investigation to elucidate their precise molecular targets and to identify the most suitable therapeutic applications for each compound. Future direct comparative studies with standardized protocols and a broader range of inflammatory markers are crucial to fully delineate their respective anti-inflammatory profiles.
References
A Head-to-Head Comparison of the Cytotoxicity of Novel Betulone Analogs
In the ongoing search for more effective and selective anticancer agents, natural products serve as a vital source of inspiration and chemical scaffolds. Betulin, a pentacyclic triterpenoid readily available from birch bark, and its derivatives, including betulonic acid, have garnered significant attention for their promising cytotoxic activities against a range of cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic effects of newly synthesized betulonic acid and betulin analogs, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms of action.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of several novel betulone and betulin analogs against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | Bel-7402 (Liver) | Reference |
| Betulonic Acid (Parent) | >40 | >40 | >40 | >40 | >40 | >40 | [3][4][5] |
| BoA2C | 3.39 | 10.65 | - | - | 8.56 | 7.95 | |
| 8f (thiosemicarbazone) | 5.86 | 10.32 | 13.48 | 16.25 | - | - | |
| 7e (semicarbazone) | 5.96 | 12.14 | 15.73 | 18.41 | - | - | |
| 6i (hydrazide-hydrazone) | 8.87 | 9.27 | 15.61 | 17.52 | - | - | |
| Cisplatin (Control) | 9.81 | 11.23 | - | - | 10.53 | 9.54 |
Data presented as IC50 (µM). Lower values indicate higher cytotoxicity. MCF-7 (human breast carcinoma), HepG2 (human hepatocellular carcinoma), A549 (human lung carcinoma), HCT-116 (human colorectal carcinoma), HeLa (human cervical carcinoma), Bel-7402 (human liver carcinoma). BoA2C is a betulonic acid-diazine derivative. 8f and 7e are betulin derivatives with thiosemicarbazone and semicarbazone groups, respectively. 6i is a betulin derivative with a hydrazide-hydrazone moiety.
Experimental Protocols
A detailed understanding of the methodologies used to generate the cytotoxicity data is crucial for interpretation and replication. The most frequently cited method is the MTT assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound analogs) and control (e.g., Cisplatin)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the compounds is added. A control group receiving only medium with DMSO (vehicle control) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the evaluation and the mechanism of action of these compounds, the following diagrams have been generated.
Experimental Workflow
The workflow for assessing the cytotoxicity of the novel this compound analogs is a multi-step process, from cell culture to data analysis.
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathway of Apoptosis
Several of the potent betulin derivatives, such as compound 8f, have been shown to induce apoptosis through the mitochondrial-mediated pathway. This involves a cascade of protein interactions that lead to programmed cell death.
Caption: Mitochondrial-mediated apoptosis pathway.
Conclusion
The development of novel this compound and betulin analogs continues to yield promising candidates for anticancer therapy. The derivatives presented here, particularly the betulonic acid-diazine derivative BoA2C and the thiosemicarbazone derivative 8f, demonstrate significantly enhanced cytotoxicity against breast cancer cell lines compared to the parent compounds. The primary mechanism of action for some of these potent analogs appears to be the induction of apoptosis via the intrinsic mitochondrial pathway. Further preclinical and in vivo studies are warranted to fully evaluate the therapeutic potential of these compounds.
References
- 1. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents [frontiersin.org]
- 4. Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Betulone-Induced Apoptosis: A Comparative Guide to Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of betulone and its derivatives as inducers of apoptosis, with a specific focus on the activation of the caspase cascade. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel anticancer agents.
Performance Comparison: this compound and Derivatives vs. Doxorubicin
This compound and its related compounds, betulin and betulinic acid, have demonstrated significant pro-apoptotic effects in various cancer cell lines. A common benchmark for anticancer agents is Doxorubicin, a well-established chemotherapeutic drug. The following table summarizes the comparative cytotoxic and pro-apoptotic activities.
| Compound | Cell Line | Assay | Results | Reference |
| Betulin | MV4-11 (Leukemia) | MTT Assay (IC50) | 18.16 µM | [1] |
| A549 (Lung) | MTT Assay (IC50) | 15.51 µM | [1] | |
| PC-3 (Prostate) | MTT Assay (IC50) | 32.46 µM | [1] | |
| MCF-7 (Breast) | MTT Assay (IC50) | 38.82 µM | [1] | |
| Betulinic Acid | Pancreatic Carcinoma (181P) | Cytotoxicity Assay (IC50) | 3.13 - 7.96 µM | [2] |
| MOLM-13 (AML) | Cytotoxicity Assay | Synergistic growth inhibition with Doxorubicin (BetA 20 µM, Dox 1 µM) | ||
| Doxorubicin | MV4-11 (Leukemia) | MTT Assay (IC50) | 0.01 µM | |
| A549 (Lung) | MTT Assay (IC50) | 0.04 µM | ||
| PC-3 (Prostate) | MTT Assay (IC50) | 0.43 µM | ||
| MCF-7 (Breast) | MTT Assay (IC50) | 0.08 µM | ||
| CCRF-CEM (Leukemia) | Annexin V/PI Assay (IC50) | 0.02 µM |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Confirmation of Apoptosis via Caspase Activation
The induction of apoptosis by this compound and its derivatives is consistently linked to the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death.
| Compound | Cell Line | Activated Caspases | Key Findings | Reference |
| Betulin | Colon Cancer Cells | Caspase-3, Caspase-9 | Increased levels of cleaved caspase-9 and -3 were observed following betulin treatment, indicating activation of the intrinsic apoptotic pathway. | |
| Betulinic Acid | Neuroectodermal Tumors | Caspase-3, Caspase-8 | Betulinic acid treatment led to the activation of caspase-8 and caspase-3, resulting in the cleavage of PARP, a key substrate of executioner caspases. | |
| Bladder Cancer Cells | Caspase-3 | Betulinic acid stimulated the expression of cleaved caspase-3 and cleaved-PARP in a dose-dependent manner. | ||
| Betulinic Acid Ester Derivatives | MV4-11 (Leukemia), A549 (Lung), PC-3 (Prostate) | Caspase-3/7 | Treatment with active derivatives led to a significant increase in caspase-3/7 activity, confirming apoptosis induction. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its confirmation.
Caption: this compound-induced intrinsic pathway of apoptosis.
Caption: Experimental workflow for confirming apoptosis.
Experimental Protocols
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (10 mM Hepes/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with this compound or a control compound for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Western Blot for Cleaved Caspase-3
This method confirms caspase activation by detecting the cleaved (active) form of caspase-3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The presence of a band at ~17/19 kDa indicates cleaved caspase-3.
Caspase-3/7 Activity Assay
This assay quantitatively measures the activity of executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Luminometer or fluorometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and treat with this compound or controls.
-
Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.
-
Assay: Add the caspase-glo reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Betulone's Double-Edged Sword: A Comparative Analysis of its Selectivity for Cancer Cells Over Normal Fibroblasts
For researchers and drug development professionals, the quest for therapeutic agents that selectively target cancer cells while sparing healthy tissue is paramount. Betulone, a pentacyclic triterpene derived from the bark of birch trees, has emerged as a promising candidate in this arena. This guide provides a comprehensive evaluation of this compound's selectivity for cancer cells versus normal fibroblasts, supported by experimental data and detailed methodologies.
This compound has demonstrated a preferential cytotoxic effect against a variety of cancer cell lines, while exhibiting lower toxicity towards normal fibroblast cells. This selective activity is a critical attribute for a potential anticancer drug, as it suggests a wider therapeutic window and potentially fewer side effects. The differential sensitivity is attributed to the distinct molecular environments of cancer cells, which can be exploited by this compound to trigger cell death pathways.
Quantitative Analysis of Cytotoxicity
The selectivity of a compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) against cancerous and non-cancerous cells. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of this compound (often referred to as Betulin in literature) against various human cancer cell lines and normal fibroblast cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| A549 | Lung Carcinoma | 15.51 | [1] |
| MCF-7 | Breast Adenocarcinoma | 38.82 | [1] |
| PC-3 | Prostate Adenocarcinoma | 32.46 | [1] |
| MV4-11 | B-myelomonocytic Leukemia | 18.16 | [1] |
| HT-29 | Colorectal Adenocarcinoma | >100 µg/mL (approx. >225 µM) | [2] |
| Normal Fibroblast Cell Lines | |||
| BALB/3T3 | Mouse Embryo Fibroblast | 31.79 | |
| NIH/3T3 | Mouse Embryo Fibroblast | ~33.5% inhibition at 20 µM | |
| NHDF | Normal Human Dermal Fibroblast | No 50% decrease at 100 µg/mL |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as incubation time and assay type. For instance, some studies have indicated that the cytotoxicity of this compound towards murine fibroblasts can be comparable to that observed in some cancer cell lines.
Experimental Protocols
The data presented above were primarily generated using the MTT and Sulforhodamine B (SRB) assays. These are common methods for assessing cell viability and cytotoxicity.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a 10 mM Tris base solution to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the total protein mass. Calculate the percentage of cell growth and plot a dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
The selective cytotoxicity of this compound is believed to be mediated through the induction of apoptosis, a form of programmed cell death, in cancer cells. This is often initiated through the intrinsic (mitochondrial) pathway and can be influenced by upstream signaling cascades such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a crucial signaling network that promotes cell survival and proliferation. In many cancer cells, this pathway is hyperactive. This compound is thought to inhibit this pathway, leading to a cascade of events that culminates in apoptosis.
References
A Comparative Analysis of Betulone and Betulin in Skin Carcinoma: Efficacy, Mechanism, and Experimental Approach
For Immediate Release
This guide provides a detailed comparative analysis of the pentacyclic triterpene Betulin and its oxidized precursor, Betulone, concerning their therapeutic potential in skin carcinoma. While research into Betulin and its derivative, Betulinic Acid, is extensive, data on this compound is comparatively scarce. This document synthesizes the available experimental data, outlines key mechanisms of action, and provides standardized protocols for future comparative research for an audience of researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxic Activity in Skin Carcinoma
The primary measure of anticancer potential in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for Betulin, its extensively studied derivative Betulinic Acid, and a derivative of Betulonic Acid (related to this compound) against various skin cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Betulin | A431 | Skin Epidermoid Carcinoma | 6.76 | [1] |
| Betulinic Acid | A375 | Human Melanoma | 16.91 | [2] |
| Betulinic Acid | Me665/2/21 | Human Melanoma | ~3.3-3.5 | [3] |
| Betulinic Acid | SK-MEL28 | Human Melanoma | 2.21 | [3] |
| Betulonic Acid Derivative | 518A2 | Melanoma | ~9.44–10.83 | [4] |
| Betulonic Acid Derivative | A431 | Cervical (often used in skin research) | ~9.44–10.83 |
Note: Data for this compound itself is limited; data for a Betulonic Acid derivative is presented as the closest available analog.
Mechanism of Action: Induction of Mitochondrial Apoptosis
Both Betulin and its derivatives primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The dominant mechanism is the intrinsic or mitochondrial pathway of apoptosis. This process involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
Key events in this signaling cascade include:
-
Mitochondrial Membrane Depolarization : The compounds can directly affect the mitochondria, causing a loss of the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins : They modulate the balance of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), favoring apoptosis.
-
Caspase Activation : The release of cytochrome c from the mitochondria initiates a cascade of caspase activation (e.g., Caspase-9, Caspase-3), which are enzymes that execute the final stages of cell death.
-
MAPK and PI3K/Akt Pathway Involvement : Studies on Betulinic Acid show it can activate pro-apoptotic MAP kinases (p38, JNK) and modulate the PI3K/Akt survival pathway.
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, standardized methodologies are critical. Below are detailed protocols for two key assays used to evaluate the efficacy of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate skin carcinoma cells (e.g., A431, A375) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Betulin, or other test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours in the dark at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the crystals.
-
Absorbance Reading: Gently agitate the plate on a shaker to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the cellular DNA.
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound or Betulin for the chosen duration, as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS, followed by a second wash with 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The available evidence strongly supports the anticancer properties of Betulin and its derivatives, particularly Betulinic Acid, against skin carcinoma cells, primarily through the induction of mitochondrial apoptosis. Data for this compound is emerging, with a derivative showing potent cytotoxic activity comparable to that of Betulinic Acid.
However, a significant gap exists in the literature regarding a direct, side-by-side comparison of this compound and its precursor Betulin using the same cell lines and experimental conditions. Future research should prioritize this direct comparison to elucidate which compound possesses superior therapeutic potential. Such studies, employing the standardized protocols outlined above, would provide invaluable data for drug development professionals and guide the selection of the most promising candidate for further preclinical and clinical investigation in the treatment of skin cancer.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Betulone in Combination Therapies
For Immediate Release
Recent investigations into the therapeutic applications of Betulone and its derivatives, such as Betulinic Acid, have revealed significant synergistic effects when combined with conventional chemotherapeutic agents and targeted therapies. This guide provides a comprehensive comparison of this compound's synergistic activity with various compounds, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways. This information is intended for researchers, scientists, and professionals in drug development to facilitate further exploration and application of these promising combination therapies.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of this compound derivatives in combination with other anticancer drugs has been quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Combination | Cell Line | Drug Concentrations | Combination Index (CI) | Outcome | Reference |
| Betulinic Acid + Doxorubicin | MOLM-13 (Acute Myeloid Leukemia) | 20 µM Betulinic Acid + 1 µM Doxorubicin | < 1 | Synergistic | [1][2] |
| Betulinic Acid + Gefitinib/Osimertinib (EGFR-TKIs) | A549, H1299 (Non-Small Cell Lung Cancer) | Various low doses | < 1 | Synergistic | [3] |
| Betulinic Acid + Cisplatin | SCC25 (Head and Neck Squamous Cell Carcinoma) | Not specified | Not specified | Synergistic at 24/48h, Antagonistic at 72h | [4][5] |
| Betulinic Acid + Cisplatin | SCC9 (Head and Neck Squamous Cell Carcinoma) | Not specified | Not specified | Antagonistic |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound derivative, the combination drug, or the combination of both for 24, 48, or 72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-EGFR, p-AKT, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis.
Mitochondrial Apoptosis Pathway
Betulinic Acid, in combination with chemotherapeutic agents like Doxorubicin, enhances the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.
EGFR-AKT-mTOR Signaling Pathway
The combination of Betulinic Acid with EGFR tyrosine kinase inhibitors (TKIs) demonstrates a synergistic effect in non-small cell lung cancer (NSCLC) cells with wild-type EGFR. Betulinic acid enhances the inhibitory effect of EGFR-TKIs, leading to the downregulation of the pro-survival EGFR-AKT-mTOR pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound in combination with another compound.
References
- 1. Combination of betulinic acid with cisplatin--different cytotoxic effects in two head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Replicating Pharmacological Effects of Betulone and Its Congeners: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Betulone's closely related precursors and derivatives, Betulin and Betulinic Acid, against established therapeutic agents. Due to a notable scarcity of published quantitative data specifically on this compound, this document focuses on the extensively studied and structurally similar compounds, Betulin and Betulinic Acid, to provide a foundational understanding of their potential therapeutic activities. The guide is structured to facilitate the replication of key findings by presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Section 1: Anti-inflammatory Effects
Betulin and its derivatives have demonstrated significant anti-inflammatory properties. This section compares the anti-inflammatory activity of Betulin with the widely used corticosteroid, Dexamethasone.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory effects of Betulin and Dexamethasone on murine macrophages. The data highlights the potent ability of Betulin to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).
| Compound | Concentration | IL-6 Secretion (% of Control) | Key Findings | Reference |
| Betulin | 0.5 µM | Significantly lower than Dexamethasone | More potent than Dexamethasone in reducing IL-6 secretion. | [1][2] |
| Dexamethasone | 0.5 µM | Statistically significant reduction | Standard anti-inflammatory agent. | [1][2] |
| Betulinic Acid | 0.5 µM | Significantly lower than Dexamethasone | Similar to Betulin, shows high potency in IL-6 reduction. | [1] |
Mechanism of Action: The NF-κB Signaling Pathway
The anti-inflammatory effects of Betulin and its derivatives are largely attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. Betulin has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent pro-inflammatory gene expression.
References
Assessing the differential effects of Betulone and Betulinic acid on drug-resistant cell lines
A detailed guide for researchers and drug development professionals on the differential cytotoxic effects and mechanisms of action of Betulone and Betulinic acid in overcoming drug resistance in cancer cells.
This guide provides a comprehensive comparison of the anti-cancer properties of two closely related pentacyclic triterpenoids, this compound and Betulinic acid, with a particular focus on their efficacy against drug-resistant cancer cell lines. The information presented herein is curated from experimental data to assist researchers in navigating the therapeutic potential of these natural compounds.
Data Presentation: Cytotoxic Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound, Betulinic acid, and for broader context, its precursor Betulin, across a range of cancer cell lines, including those with acquired drug resistance. This quantitative data allows for a direct comparison of their cytotoxic potencies.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Betulinic Acid and Betulin in Drug-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | Betulinic Acid (µM) | Betulin (µM) |
| EPG85-257P | Human Gastric Carcinoma | Sensitive | 6.16 | 18.74 |
| EPG85-257RDB | Human Gastric Carcinoma | Daunorubicin-Resistant | 2.01 | 10.97 |
| EPP85-181P | Human Pancreatic Carcinoma | Sensitive | 7.96 | 26.50 |
| EPP85-181RDB | Human Pancreatic Carcinoma | Daunorubicin-Resistant | 3.13 | 21.09 |
| EPP85-181RN | Human Pancreatic Carcinoma | Mitoxantrone-Resistant | 3.49 | 22.31 |
| SNU-C5/WT | Colon Adenocarcinoma | Sensitive | Effective | - |
| SNU-C5/5FU-R | Colon Adenocarcinoma | 5-Fluorouracil-Resistant | Effective | - |
| SNU-C5/OXT-R | Colon Adenocarcinoma | Oxaliplatin-Resistant | Effective | - |
Data compiled from Drag et al., 2009.[1][2]
Table 2: Cytotoxicity (IC50 in µM) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) |
| T47D | Breast Cancer | >50 |
| CCRF/CEM | Leukemia | 26.8 |
| HL-60 | Promyelocytic Leukemia | 13.9 |
| SW707 | Colorectal | 11.4 |
| P388 | Murine Leukemia | 10.5 |
Data compiled from Boryczka et al., 2016.[3] Note: These cell lines are not specified as drug-resistant in the study.
Mechanisms of Action: A Comparative Overview
Betulinic acid has been extensively studied and is known to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway.[4] It can directly target mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[4] Furthermore, Betulinic acid has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
This compound, the oxidized form of Betulin, has shown cytotoxic effects against various cancer cell lines. While detailed mechanistic studies are less abundant compared to Betulinic acid, some derivatives of this compound have been synthesized and have demonstrated significant cytotoxic activity. The available data suggests that this compound and its derivatives also induce apoptosis, but further research is needed to fully elucidate the specific signaling pathways involved, especially in the context of drug resistance.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by these compounds and a typical workflow for assessing their cytotoxic effects.
Caption: Mitochondrial Apoptosis Pathway Induced by Betulinic Acid.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Betulinic Acid.
Caption: Workflow for Assessing Cytotoxicity and Apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound or Betulinic acid stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Betulinic acid in complete medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound or Betulinic acid stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or Betulinic acid at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The available evidence strongly supports the potential of Betulinic acid as a potent agent against drug-resistant cancer cells, primarily through the induction of mitochondrial apoptosis and the inhibition of pro-survival signaling pathways. While this compound also demonstrates cytotoxic activity, further in-depth studies are required to fully characterize its mechanisms of action, particularly in drug-resistant models, and to enable a more direct and comprehensive comparison with Betulinic acid. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapeutics.
References
- 1. Comparision of the cytotoxic effects of birch bark extract, betulin and betulinic acid towards human gastric carcinoma and pancreatic carcinoma drug-sensitive and drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New acetylenic derivatives of betulin and this compound, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Betulone's Inhibitory Concentration (IC50): A Comparative Analysis for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Betulone's IC50 Values in Oncology.
This guide provides a comprehensive comparison of the inhibitory concentration (IC50) values of this compound, a naturally occurring pentacyclic triterpenoid, against various cancer cell lines and key enzymatic targets. The data presented herein is intended to offer an objective performance benchmark of this compound against established inhibitors, supported by detailed experimental protocols and pathway visualizations to aid in drug discovery and development efforts.
Comparative Analysis of IC50 Values
The anti-proliferative activity of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines.
Cell Line Inhibition
| Cell Line | Cancer Type | This compound IC50 (µM) | Standard Inhibitor | Inhibitor IC50 (µM) |
| A549 | Lung Carcinoma | 15.51[1] | Doxorubicin | 0.04[1] |
| Cisplatin | 9[2] | |||
| MCF-7 | Breast Adenocarcinoma | 38.82[1] | Doxorubicin | 0.08[1] |
| Tamoxifen | 5.13 (for Bromelain) | |||
| PC-3 | Prostate Cancer | 32.46 | Doxorubicin | 0.43 |
| Cisplatin | 98.21 | |||
| MV4-11 | Leukemia | 18.16 | Doxorubicin | 0.01 |
| Quizartinib | 0.00031 | |||
| B16 | Melanoma | Not explicitly found for this compound | Betulinic Acid | 2.21 - 15.94 |
Enzymatic Inhibition
This compound has been shown to exhibit inhibitory activity against several protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
| Enzyme Target | This compound IC50 (µM) | Standard Inhibitor | Inhibitor IC50 (µM) |
| GSK-3α | 0.72 | Not specified | Not specified |
| ABL1 | 0.93 | Imatinib | Not specified |
| GSK-3β | 1.06 | Not specified | Not specified |
| JAK3 | 1.08 | Tofacitinib | Not specified |
| CK1ε | 2.11 | Not specified | Not specified |
| VEGFR2 | 2.45 | Sunitinib | Not specified |
| NEK6 | 3.02 | Not specified | Not specified |
Derivatives of this compound, such as Betulinic acid, have demonstrated inhibitory effects on other key enzymes involved in cancer progression.
| Enzyme Target | This compound Derivative | IC50 (µM) | Standard Inhibitor | Inhibitor IC50 (µM) |
| Topoisomerase I | Dihydro betulinic acid | 0.5 | Topotecan | 0.013 (cell-free) |
| Topoisomerase II | Betulinic acid derivatives | 0.38 - 58 | Etoposide | Not specified |
| Cyclooxygenase-2 (COX-2) | Betulin/Betulinic Acid | Inhibits conversion | Celecoxib | 6.8 |
Experimental Protocols
The determination of IC50 values is crucial for the validation of a compound's inhibitory potential. The most commonly employed methods for assessing cell viability and proliferation in response to cytotoxic agents are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Protocol Outline:
-
Cell Seeding and Treatment: Similar to the MTT assay, plate and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water to remove the TCA and then stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid.
-
Solubilization: Air-dry the plates and then add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound's modulation of key signaling pathways.
Caption: General workflow for IC50 value determination.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Betulone
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for betulone, if available, and adhere to general safe laboratory practices. In the absence of a specific SDS for this compound, it is prudent to follow the handling precautions for similar, closely related compounds like betulin.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as PVC or plastic), and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use a particulate filter respirator.[2]
Handling:
-
Avoid contact with skin and eyes.[3]
-
Prevent the formation and inhalation of dust.[3]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Do not eat, drink, or smoke when handling this compound.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol for this compound
Given the lack of specific disposal information, this compound waste should be managed through your institution's hazardous waste program. Never dispose of chemical waste in the regular trash or down the sewer system without explicit approval from your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, leak-proof, and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix incompatible waste streams. For instance, segregate halogenated and non-halogenated solvents.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Management
-
Condition: Ensure the waste container is in good condition, with no leaks or cracks.
-
Closure: Keep the waste container securely capped and closed at all times, except when adding waste.
-
Fill Level: Do not overfill containers. A general guideline is to fill them to no more than 75-80% of their capacity.
Step 3: Labeling
Properly labeling your waste container is crucial for safety and compliance. The label should be clear, legible, and permanently affixed to the container.
-
The words "Hazardous Waste" must be clearly visible.
-
Include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
For mixtures, list all chemical constituents and their approximate percentages.
-
Indicate the date of waste generation (the date you first added waste to the container).
-
Provide the name and contact information of the principal investigator or responsible person.
-
Specify the building and room number where the waste was generated.
Step 4: Storage
-
Store the hazardous waste container in a designated and secure location within the laboratory, away from general work areas.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
Segregate incompatible waste containers to prevent accidental reactions.
Step 5: Disposal and Pickup
-
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for your properly collected and labeled this compound waste.
-
Follow their specific procedures for requesting a waste pickup.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | No more than 3/4 full | |
| pH for Drain Disposal (if approved) | Between 5.5 and 10.5 | |
| Maximum Hazardous Waste Accumulation (General Lab) | Typically no more than 25 gallons total | |
| Maximum Acute Hazardous Waste Accumulation | No more than 1 quart |
Experimental Protocols and Signaling Pathways
While this document focuses on disposal procedures, any experimental work involving this compound should be preceded by a thorough literature review to understand its biological activity and potential signaling pathways. Should your research involve elucidating such pathways, standard molecular and cellular biology techniques would be employed.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling of Betulone in a Research Environment
Personal Protective Equipment (PPE)
The selection and use of appropriate personal protective equipment are the first line of defense against potential exposure to Betulone. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles and data from related compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Due to the absence of specific data for this compound, selection of glove material should be based on the solvent being used and general good laboratory practice. Nitrile gloves are a common choice for handling solid chemical compounds. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1] If handling fine powders or there is a risk of generating dust, a NIOSH-approved respirator is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use in a well-ventilated area.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in accordance with institutional, local, and national regulations for chemical waste.
General Guidelines:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.
-
Do not dispose of this compound down the drain or in the general trash.
-
Segregate from other laboratory waste streams where appropriate.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Protocols
The following provides a generalized methodology for the synthesis of this compound from Betulin, a common precursor. This protocol is intended as a guide and should be adapted to specific laboratory conditions and safety protocols.
Synthesis of this compound from Betulin:
-
Dissolution: Dissolve Betulin in a suitable solvent, such as dichloromethane, in a reaction vessel.
-
Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC), to the solution. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is typically filtered and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is then purified using a technique such as column chromatography on silica gel.
Logical Relationships and Workflows
To visualize the procedural flow of handling this compound in a laboratory setting, the following diagrams are provided.
Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory.
While specific signaling pathways for this compound are not extensively documented, the closely related compound Betulinic Acid has been shown to induce apoptosis in cancer cells through the modulation of the PI3K/AKT/mTOR pathway. The following diagram illustrates this hypothetical pathway.
Caption: A diagram showing the potential mechanism of action of this compound via inhibition of the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
